7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQAOPZWMYAJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719168 | |
| Record name | tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032158-48-7 | |
| Record name | 1,1-Dimethylethyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032158-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane chemical properties
An In-Depth Technical Guide to 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a key heterocyclic building block that has garnered significant interest within the medicinal chemistry community. Its rigid, three-dimensional spirocyclic core offers a distinct advantage in modern drug design, enabling the exploration of novel chemical space and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of this compound. We will delve into the rationale behind its use as a molecular scaffold, particularly in the development of kinase inhibitors and other complex bioactive molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the pursuit of novel therapeutics, medicinal chemists increasingly favor molecular scaffolds that provide three-dimensional complexity. Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are exemplary in this regard. This unique structural feature imparts several advantageous properties compared to traditional flat, aromatic systems:
-
Enhanced 3D Geometry: The spirocyclic core forces substituents into precise spatial orientations, allowing for improved interaction with the complex topological features of biological targets.
-
Improved Physicochemical Properties: Incorporating spirocyclic centers often leads to an increased fraction of sp³-hybridized carbons (Fsp³). This is strongly correlated with improved solubility, metabolic stability, and reduced off-target toxicity, key attributes for successful drug candidates.[1]
-
Novelty and Patentability: These scaffolds provide access to novel chemical matter, offering a pathway to circumvent existing patent landscapes.
This compound serves as a valuable and versatile example of this molecular class. The presence of a protected amine, a reactive secondary amine, and a lactam moiety within a rigid framework makes it an ideal starting point for the synthesis of diverse compound libraries.[2]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for planning synthetic transformations, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 1032158-48-7 | [3] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [2][4] |
| Molecular Weight | ~240.30 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Purity | ≥95-97% (Typical) | [4][5] |
| MDL Number | MFCD12198504 | [2] |
| Storage Conditions | Recommended -20°C | [2] |
Synthesis and Reactivity
The synthetic utility of this compound is defined by its distinct reactive sites. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, allowing for selective functionalization of the azetidinone nitrogen.
Key Reactive Sites
-
Boc-Protected Amine (N7): This site is stable to a wide range of reaction conditions, including those that are basic or nucleophilic. The Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the free secondary amine, which can then undergo further reactions such as acylation, alkylation, or sulfonylation.
-
Azetidinone NH (N2): The secondary amine within the β-lactam ring is a key point for diversification. It can be targeted for N-alkylation or N-arylation, providing a vector for modifying the molecule's properties.
-
Lactam Carbonyl (C1): The carbonyl group itself can potentially be reduced, although this is less common. Its primary role is to impart specific conformational constraints and act as a hydrogen bond acceptor.
Experimental Protocol: Boc Group Deprotection
This protocol describes a standard, self-validating procedure for the removal of the Boc protecting group to yield 1-oxo-2,7-diazaspiro[3.5]nonane, ready for subsequent functionalization at the N7 position.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Causality: Using an anhydrous solvent and inert atmosphere prevents unwanted side reactions with moisture. Cooling the reaction controls the initial exotherm upon acid addition.
-
-
Acid Addition: Add TFA dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Workup - Quenching: Carefully concentrate the reaction mixture in vacuo using a rotary evaporator. Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Causality: This step neutralizes the excess TFA, converting the ammonium trifluoroacetate salt of the product back to the free amine.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Validation: The resulting free amine can be purified further by column chromatography if necessary. The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Drug Development
This compound is primarily utilized as an intermediate for creating more complex molecules, particularly in the fields of oncology and neurological disorders.[2]
-
Kinase Inhibitors: The scaffold is ideal for positioning functional groups that can interact with the ATP-binding pocket of kinases. The piperidine ring can extend into solvent-exposed regions to improve solubility, while the azetidinone portion can be modified to target specific residues within the hinge region.[2]
-
Bioisosteric Replacement: The diazaspiro[3.5]nonane core can serve as a bioisostere for more common motifs like piperazine. This substitution can drastically alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved metabolic stability.[2]
-
Scaffold for Library Synthesis: The orthogonally protected amines allow for a stepwise and controlled diversification. One amine can be functionalized, followed by deprotection and functionalization of the second, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Handling and Storage
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: For long-term stability, the compound should be stored at -20°C.[2] Keep the container tightly sealed to prevent moisture absorption.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for overcoming common challenges in drug discovery. Its inherent three-dimensionality, coupled with its versatile and orthogonally protected reactive sites, provides a robust platform for the synthesis of novel, potent, and selective drug candidates. By leveraging the unique properties of this spirocyclic scaffold, researchers can enhance the "drug-like" characteristics of their lead compounds, ultimately accelerating the path toward new and effective therapies.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane: A Key Intermediate in Modern Drug Discovery
Abstract
The spirocyclic scaffold has emerged as a cornerstone in contemporary medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space and the development of therapeutics with enhanced potency and specificity. Among these, the 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane framework is a particularly valuable intermediate, serving as a crucial building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agents targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices.
Introduction: The Significance of the this compound Scaffold
The rigid, non-planar structure of the diazaspiro[3.5]nonane core imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability and binding selectivity.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidinyl nitrogen offers a stable yet readily cleavable handle for further synthetic elaboration, making this compound a versatile intermediate in both solution-phase and solid-phase synthesis.[1] Its application has been notably successful in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of metabolic diseases.[2] This guide will delve into the practical synthesis of this key intermediate, providing researchers and drug development professionals with the necessary knowledge to efficiently incorporate this scaffold into their discovery programs.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely employed strategies focus on the formation of the strained four-membered β-lactam ring as the key bond-forming step. Two principal pathways have emerged as the most effective:
-
Pathway A: Staudinger [2+2] Ketene-Imine Cycloaddition: This powerful transformation involves the reaction of a ketene, generated in situ from an acyl chloride, with an imine to directly form the β-lactam ring. This approach is highly convergent and allows for the rapid assembly of the spirocyclic core.
-
Pathway B: Intramolecular Cyclization via Dieckmann Condensation: This classical ring-forming reaction involves the base-mediated intramolecular condensation of a diester to form a β-ketoester, which can then be further manipulated to yield the desired spirocycle. While often employed in solid-phase synthesis, this strategy is also adaptable to solution-phase chemistry.
This guide will focus primarily on the Staudinger [2+2] cycloaddition, as it represents a highly efficient and commonly cited method for the preparation of this class of compounds.
Pathway A: Synthesis via Staudinger [2+2] Ketene-Imine Cycloaddition
This pathway commences with the readily available N-Boc-4-piperidone and proceeds through the formation of an intermediate imine, which then undergoes the key cycloaddition reaction.
Figure 1. Staudinger [2+2] cycloaddition pathway.
Step 1: Formation of the Imine Intermediate
The initial step involves the condensation of N-Boc-4-piperidone with a suitable primary amine in the presence of an acid catalyst to form the corresponding imine. The choice of the primary amine can be varied, but for the synthesis of the parent scaffold, a simple amine like benzylamine is often employed, as the benzyl group can be readily removed in a subsequent step if necessary.
Experimental Protocol: Synthesis of tert-butyl 4-(phenylimino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane, add aniline (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature. For less reactive amines, the addition of a dehydrating agent such as sodium triacetoxyborohydride may be necessary to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude imine, which is often used in the next step without further purification.
Step 2: [2+2] Cycloaddition to Form the Spiro-β-Lactam Core
This is the crucial step where the spirocyclic framework is constructed. A ketene is generated in situ from chloroacetyl chloride by the action of a tertiary amine base, typically triethylamine. The highly reactive ketene then undergoes a [2+2] cycloaddition with the imine intermediate to furnish the desired this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude imine from the previous step in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in the same dry solvent.
-
Add the chloroacetyl chloride solution dropwise to the cooled imine solution.
-
Subsequently, add a solution of triethylamine (1.5 eq) in the same dry solvent dropwise to the reaction mixture. The dropwise addition is crucial to control the exothermic reaction and to maintain a low concentration of the highly reactive ketene, minimizing side reactions.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
| Compound | Starting Material | Reagents | Yield (%) | Physical State | Reference |
| Imine Intermediate | N-Boc-4-piperidone | Aniline, Acetic Acid | >90 (crude) | Oil | [3] |
| Target Molecule | Imine Intermediate | Chloroacetyl chloride, Triethylamine | 60-80 | White Solid | [2] |
Table 1. Summary of a typical reaction sequence and yields.
Mechanistic Insights: The Staudinger [2+2] Cycloaddition
The Staudinger [2+2] cycloaddition is a concerted, pericyclic reaction. The key steps are:
-
Ketene Formation: Triethylamine, a non-nucleophilic base, abstracts a proton from the α-carbon of chloroacetyl chloride, leading to the elimination of HCl and the formation of the highly electrophilic ketene.
-
Nucleophilic Attack: The nitrogen of the imine acts as a nucleophile, attacking the central carbon of the ketene.
-
Ring Closure: Simultaneously, the π-bond of the imine attacks the carbonyl carbon of the ketene, forming the four-membered β-lactam ring in a single, concerted step.
Figure 2. Mechanism of the Staudinger [2+2] cycloaddition.
Alternative Pathway: Solid-Phase Synthesis via Dieckmann Condensation
For high-throughput synthesis and library generation, a solid-phase approach can be advantageous. A plausible route involves immobilizing a piperidine-based building block on a solid support, followed by acylation and an intramolecular Dieckmann condensation to form the spirocyclic core.
Figure 3. Solid-phase synthesis workflow.
This method offers the advantages of simplified purification, as excess reagents and byproducts are washed away at each step. The key Dieckmann condensation step involves the use of a strong base, such as potassium tert-butoxide, to effect the intramolecular cyclization of a tethered diester.[4]
Conclusion and Future Outlook
The synthesis of this compound is a well-established process, with the Staudinger [2+2] ketene-imine cycloaddition representing a robust and efficient solution-phase strategy. The availability of this key intermediate has been instrumental in advancing drug discovery programs, particularly in the area of metabolic diseases. As the demand for novel, three-dimensional scaffolds continues to grow, the development of even more efficient and scalable synthetic routes to this and related spirocyclic systems will remain an active area of research. Future efforts may focus on asymmetric syntheses to access enantiomerically pure versions of this scaffold, further expanding its utility in the creation of next-generation therapeutics.
References
-
MySkinRecipes. This compound. Available at: [Link]. Accessed January 1, 2026.
-
Matsuda, D., et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847. Available at: [Link]. Accessed January 1, 2026.
-
ACS Publications. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 2015, 58(17). Available at: [Link]. Accessed January 1, 2026.
-
ResearchGate. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Available at: [Link]. Accessed January 1, 2026.
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]. Accessed January 1, 2026.
-
MySkinRecipes. This compound. Available at: [Link]. Accessed January 1, 2026.
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]. Accessed January 1, 2026.
-
DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]. Accessed January 1, 2026.
- Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]. Accessed January 1, 2026.
Sources
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atom, atom-type and total molecular linear indices as a promising approach for bioorganic and medicinal chemistry: theoretical and experimental assessment of a novel method for virtual screening and rational design of new lead anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved synthesis of 2-oxa-7-azaspiro[3,5]nonane and analogs as novel reagents in medicinal chemistry [periodicos.capes.gov.br]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Introduction
In the landscape of modern medicinal chemistry, the strategic use of complex scaffolds is paramount for the development of novel therapeutics. Spirocyclic systems, which feature two rings connected by a single common atom, are of particular interest due to their rigid, three-dimensional structures that can effectively probe biological space.[1] 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane (CAS 1032158-48-7) is a vital heterocyclic building block, frequently employed as a key intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and candidates for neurological disorders.[2][3] Its unique architecture combines a strained β-lactam (azetidinone) ring with a Boc-protected piperidine ring, offering a versatile platform for further chemical modification.
The unambiguous confirmation of this molecule's structure following synthesis is a critical quality control step, ensuring the integrity of subsequent research and development efforts. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will not only present the expected data but also delve into the causality behind the experimental observations and protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
-
Core Scaffold: A spirocyclic system comprising a four-membered azetidinone ring and a six-membered piperidine ring, sharing a single quaternary carbon atom (the spiro center). The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.
Caption: 2D structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 4.0 - 3.2 | Multiplet | 4H | Piperidine CH₂ (adjacent to N-Boc) | Protons are adjacent to an electron-withdrawing nitrogen atom, causing a significant downfield shift.[4] Rotational hindrance from the Boc group can make these protons diastereotopic, leading to complex splitting. |
| ~ 3.0 - 2.8 | Multiplet | 2H | Azetidinone CH₂ | Protons on the β-lactam ring. Their chemical shift is influenced by the adjacent carbonyl group and the spiro center. |
| ~ 2.0 - 1.6 | Multiplet | 4H | Piperidine CH₂ (adjacent to spiro C) | These alkyl protons are in a more shielded environment compared to those next to the nitrogen, resulting in an upfield shift.[4] |
| 1.48 | Singlet | 9H | tert-butyl (Boc group) | The nine protons of the three methyl groups are equivalent and show no coupling, resulting in a characteristic sharp singlet. This is a definitive diagnostic peak for successful Boc protection.[5][6] |
| Variable | Broad Singlet | 1H | N-H (Azetidinone) | The N-H proton of the secondary amide (β-lactam) can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference.
-
Data Acquisition (400 MHz Spectrometer):
-
Acquire the spectrum using standard parameters. A typical acquisition involves 8-16 scans to achieve a good signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (e.g., 1-2 seconds) to allow for complete magnetization recovery, which is crucial for accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃) to δ 7.26 ppm.
-
Integrate all signals and normalize them relative to the prominent 9-proton singlet of the Boc group. This self-validating step confirms the relative proton counts across the molecule.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~ 170-175 | C=O | Azetidinone Carbonyl | The carbonyl of the strained four-membered lactam ring is expected in this region. |
| ~ 155 | C=O | Boc Carbonyl | The carbamate carbonyl of the Boc group is a key identifier.[6] Its chemical shift can be influenced by solvent polarity.[7] |
| ~ 80 | Quaternary C | Boc Quaternary Carbon | The quaternary carbon attached to three methyl groups and an oxygen atom is characteristically deshielded.[6] |
| ~ 60-65 | Quaternary C | Spiro Carbon | The unique spirocyclic carbon atom, bonded to four other carbons, will appear as a singlet in a region characteristic of quaternary spiro centers.[1] |
| ~ 40-50 | CH₂ | Piperidine CH₂ (adjacent to N-Boc) | These carbons are deshielded due to their proximity to the electronegative nitrogen atom. |
| ~ 40-45 | CH₂ | Azetidinone CH₂ | Carbon of the β-lactam ring. |
| ~ 30-35 | CH₂ | Piperidine CH₂ (adjacent to spiro C) | Standard aliphatic methylene carbons. |
| ~ 28.5 | CH₃ | tert-butyl (Boc group) | The three equivalent methyl carbons of the Boc group give rise to a strong, characteristic signal. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial if material is available.
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet.
-
A larger number of scans (e.g., 256 or more) and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet centered at δ 77.16 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the two distinct carbonyl groups are the most informative features.
Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3300 | Medium | N-H Stretch | Secondary Amide (β-Lactam) |
| 2975 - 2850 | Strong | C-H Stretch | Aliphatic (Piperidine, Boc) |
| ~ 1740 - 1760 | Strong | C=O Stretch | β-Lactam Carbonyl |
| ~ 1690 | Strong | C=O Stretch | Carbamate Carbonyl (Boc) |
| ~ 1160 | Strong | C-O Stretch | Carbamate (Boc) |
Causality and Interpretation: The most critical diagnostic region is the carbonyl stretching area (1600-1800 cm⁻¹). The presence of two strong, well-resolved peaks in this region is compelling evidence for the target structure.
-
β-Lactam C=O: The carbonyl group within the four-membered β-lactam ring experiences significant ring strain. This strain forces the C=O bond to have more double-bond character, causing it to vibrate at a higher frequency (wavenumber) than a typical acyclic or six-membered ring amide.[8][9] This peak is a hallmark of the azetidinone moiety.
-
Boc Carbamate C=O: The carbamate carbonyl of the Boc group typically absorbs around 1680-1720 cm⁻¹.[6] The delocalization of the nitrogen lone pair into this carbonyl lowers its frequency relative to the strained β-lactam. The clear separation of these two carbonyl peaks validates the presence of both key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed, making this a highly efficient method.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Apply the sample and ensure good contact with the crystal using the pressure clamp.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the expected values.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Expected Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z Value | Ion | Rationale |
|---|---|---|
| 241.15 | [M+H]⁺ | The protonated molecular ion. This confirms the molecular weight of the parent compound (240.30 g/mol ). |
| 263.13 | [M+Na]⁺ | The sodium adduct, commonly observed with ESI-MS, provides further confirmation of the molecular weight. |
| 185.12 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway for Boc-protected amines. |
| 141.09 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) via cleavage of the N-C bond. |
Fragmentation Logic and Pathway: Under the energetic conditions of mass spectrometry, the molecular ion fragments in predictable ways governed by bond strengths and the stability of the resulting fragments.[10][11] For cyclic compounds, fragmentation can be complex, sometimes involving the cleavage of multiple bonds.[12][13] The Boc group is intentionally designed to be labile, making its fragmentation a primary and diagnostically useful event.
Caption: A plausible major fragmentation pathway for this compound in ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the electrospray ionization source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass, which can be used to confirm the elemental composition (C₁₂H₂₀N₂O₃).
-
Data Analysis: Identify the molecular ion ([M+H]⁺) and any common adducts ([M+Na]⁺). Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a clear demonstration of how multiple spectroscopic techniques provide a synergistic and self-validating system.
-
¹H and ¹³C NMR collaboratively build the complete carbon-hydrogen framework, confirming the spirocyclic connectivity and the presence and placement of the crucial Boc protecting group.
-
IR Spectroscopy provides rapid and definitive confirmation of the two key functional groups: the strained β-lactam carbonyl and the carbamate carbonyl.
-
Mass Spectrometry verifies the molecular formula via an accurate mass measurement of the molecular ion and corroborates the structure through predictable fragmentation patterns, notably the characteristic losses associated with the Boc group.
By integrating the data from these three orthogonal techniques, researchers and drug development professionals can possess a high degree of confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342.
-
MDPI. (n.d.). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Retrieved from [Link]
- Dagaut, P., & Ristori, S. (2002). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 13(6), 713-720.
-
YouTube. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangement. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]
-
PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.5]undecane Derivatives.
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Technical Guide: Determining the X-ray Crystal Structure of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Disclaimer: As of the latest literature review, the single-crystal X-ray structure of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane has not been deposited in public databases like the Cambridge Structural Database (CSD). This guide, therefore, serves as an in-depth technical protocol, providing researchers with the expert-driven methodology required to obtain and analyze this valuable crystal structure.
Introduction: The Scientific Imperative
In modern medicinal chemistry, the pursuit of novel three-dimensional molecular scaffolds is paramount to escaping the "flatland" of traditional aromatic compounds and improving pharmacological properties.[1] Azaspirocycles, with their rigid conformations and well-defined exit vectors, are highly attractive building blocks in drug discovery.[2] The 2,7-diazaspiro[3.5]nonane core, in particular, is a valuable scaffold, explored as a bioisostere for piperazine and incorporated into compounds targeting a range of diseases, from metabolic disorders to cancer and neurological conditions.[3][4][5]
The title compound, this compound, is a key intermediate in the synthesis of more complex pharmaceutical agents.[3] Determining its single-crystal X-ray structure is not merely an academic exercise; it provides the definitive, atomic-resolution blueprint of its three-dimensional architecture. This structural data is critical for:
-
Conformational Analysis: Understanding the inherent puckering of the rings and the spatial orientation of the Boc-protecting group and ketone functionality.
-
Structure-Based Drug Design: Providing a rigid, validated starting point for computational modeling and the design of next-generation inhibitors with improved binding affinity and selectivity.[4]
-
Solid-State Characterization: Elucidating intermolecular interactions (e.g., hydrogen bonding) that govern crystal packing, which influences material properties like solubility and stability.
This guide details the comprehensive workflow for achieving this goal, from chemical synthesis to final structural deposition.
Part 1: Synthesis and Purification
The first, and often most critical, step is the synthesis of high-purity starting material.[6] While several routes to azaspiro[3.5]nonane cores exist, a common strategy involves multi-step cyclization reactions.[2][7] The Boc-protected intermediate, this compound, is available commercially but can also be synthesized.
Protocol 1: Synthesis Verification and Purification
-
Material Acquisition: Obtain this compound from a reputable supplier (e.g., Parchem, Fluorochem).[8][9]
-
Purity Assessment: Confirm the purity of the bulk material using High-Performance Liquid Chromatography (HPLC) and characterize its identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Impurities can significantly hinder crystallization.
-
Pre-Crystallization Purification: If impurities are detected (>2%), purify the compound using flash column chromatography on silica gel. The goal is to achieve >98% purity before attempting crystallization.
Part 2: The Art and Science of Crystallization
Obtaining a diffraction-quality single crystal is frequently the most challenging step in the entire process.[6][10] The principle is to prepare a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline lattice rather than as an amorphous solid.[11]
Causality Behind Method Selection: For a small, moderately polar organic molecule like this compound, methods that allow for slow changes in solvent conditions are ideal. Fast precipitation leads to poor quality, small, or disordered crystals. Therefore, slow evaporation and solvent diffusion are primary techniques.
Protocol 2: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, cyclohexane). An ideal single-solvent system is one where the compound is moderately soluble and more soluble when hot than when cold.[11]
-
Slow Evaporation:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.
-
Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks.[12]
-
Monitor periodically for crystal growth without disturbing the vial.[13]
-
-
Solvent/Anti-Solvent Diffusion: This technique is highly effective when a single ideal solvent cannot be found.
-
Vapor Diffusion: Dissolve the compound in a small volume of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a larger volume of a miscible "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane). Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Solvent Layering: Dissolve the compound in a minimal amount of a dense, good solvent (e.g., dichloromethane).[12] Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top. Do not disturb the vial; crystals will ideally form at the interface over time.[12]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "Decision workflow for crystallization screening."
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the next step is to analyze it using X-ray diffraction.[6][10]
Workflow Overview: The fundamental process involves mounting the crystal, irradiating it with a monochromatic X-ray beam, and recording the resulting diffraction pattern as the crystal is rotated.[6][14] The positions and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms in the crystal.[6]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "Overall workflow for X-ray structure determination."
Protocol 3: Data Collection and Processing
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil. The crystal is flash-cooled in a stream of nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Data Collection: Place the mounted crystal on the diffractometer. Modern diffractometers automate the process of determining the unit cell dimensions and collecting a full sphere of diffraction data by rotating the crystal in the X-ray beam.[14]
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, APEX).[15] This critical step involves:
Part 4: Structure Solution, Refinement, and Validation
With a processed data file, the final stage is computational.
Protocol 4: Structure Determination
-
Structure Solution: The "phase problem" is solved using direct methods, which are mathematical techniques that can determine an initial set of atomic positions directly from the diffraction intensities. Software like SHELXT or Olex2 is commonly used for this.
-
Structure Refinement: The initial atomic model is refined against the experimental data.[18] This is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed diffraction pattern and the one calculated from the model. This is typically done using full-matrix least-squares refinement (e.g., with SHELXL).
-
Validation: The final refined structure must be rigorously validated. Key metrics include the R-factors (R1, wR2), which indicate the agreement between the model and the data, and the goodness-of-fit (GooF). The final model is checked for geometric reasonability (bond lengths, angles) and any unresolved electron density.
Table 1: Representative Crystallographic Data for a Small Organic Molecule
| Parameter | Expected Value / Description |
| Chemical formula | C₁₂H₂₀N₂O₃ |
| Formula weight | 240.30 g/mol [3] |
| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |
| a, b, c (Å) | Unit cell dimensions (e.g., a=8.5, b=10.2, c=15.1) |
| α, β, γ (°) | Unit cell angles (e.g., α=90, β=95.5, γ=90) |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell (typically 2, 4, or 8) |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Reflections collected | Total number of measured reflections (e.g., 15000) |
| Independent reflections | Number of unique reflections after merging (e.g., 3500) |
| R_int | Merging R-value (should be < 0.05) |
| Final R indices [I>2σ(I)] | R1 (e.g., < 0.05), wR2 (e.g., < 0.12) |
| Goodness-of-fit (GooF) | Should be close to 1.0 |
Conclusion and Deposition
Following this comprehensive workflow will yield the definitive three-dimensional structure of this compound. The final step in ensuring scientific integrity and contributing to the community is to deposit the structure in a public repository.[6] The Crystallographic Information File (CIF) generated from the refinement software should be submitted to the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, making the data accessible to researchers worldwide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. parchem.com [parchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. unifr.ch [unifr.ch]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. youtube.com [youtube.com]
- 16. portlandpress.com [portlandpress.com]
- 17. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane: Sourcing, Synthesis, and Application in Modern Drug Discovery
This guide provides an in-depth technical overview of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane, a key building block for medicinal chemists and drug development professionals. We will explore its commercial availability, physicochemical properties, strategic applications, and the chemical logic behind its synthesis, offering a comprehensive resource for its integration into research and development pipelines.
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry
The principle of "escaping from flatland" has become a central theme in modern drug discovery, driving chemists to explore more three-dimensional (3D) molecular frameworks. Spirocycles, which contain two rings connected by a single common atom, are particularly valuable. Their rigid, well-defined 3D architecture can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their "flat" aromatic counterparts.[1]
This compound (CAS No. 1032158-48-7) has emerged as a particularly useful scaffold. It combines the conformational rigidity of the spiro[3.5]nonane core with two distinct nitrogen atoms. One is part of a β-lactam ring, and the other is protected by a tert-butyloxycarbonyl (Boc) group. This configuration offers a stable yet versatile platform for introducing molecular diversity, making it a sought-after intermediate in the synthesis of novel therapeutics.[2]
Commercial Availability and Sourcing
This compound is readily available from various specialty chemical suppliers. Researchers can source this compound in research quantities, typically ranging from milligrams to grams. The availability from multiple vendors facilitates its incorporation into early-stage discovery programs without the immediate need for custom synthesis.
| Supplier | Purity | Typical Lead Time | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Parchem[3] | Not specified | Varies | 1032158-48-7 | C₁₂H₂₀N₂O₃ | 240.30 |
| MySkinRecipes[2][4] | 97% | 10-20 days | 1032158-48-7 | C₁₂H₂₀N₂O₃ | 240.303 |
| CymitQuimica[5] | Not specified | Varies | 1032158-48-7 | C₁₂H₂₀N₂O₃ | 240.30 |
| 2A Biotech[6] | 96%+ | Varies | 1032158-48-7 | Not specified | Not specified |
| Apollo Scientific (via CymitQuimica)[5] | Not specified | Varies | 1032158-48-7 | C₁₂H₂₀N₂O₃ | 240.30 |
| Fluorochem (via CymitQuimica)[7] | Not specified | Varies | 1032158-48-7 | C₁₂H₂₀N₂O₃ | 240.30 |
Note: This table is a summary and not exhaustive. Researchers should verify current stock and lead times directly with suppliers.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is crucial for its effective use in synthesis.
-
Molecular Formula: C₁₂H₂₀N₂O₃[2]
-
Molecular Weight: 240.303 g/mol [2]
-
MDL Number: MFCD12198504[2]
-
Appearance: Typically a solid.
-
Storage: Recommended storage condition is -20°C to ensure long-term stability and prevent degradation.[2][4]
-
Safety: A Material Safety Data Sheet (MSDS) is available from suppliers and should be consulted before handling.[2][4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used.
Strategic Applications in Drug Discovery
The unique structure of this compound makes it a valuable building block for constructing complex heterocyclic systems.[2] The Boc-protected amine provides a stable handle that is orthogonal to many common reaction conditions, allowing for selective deprotection and subsequent functionalization late in a synthetic sequence.
Its primary application is as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the following areas:
-
Kinase Inhibitors: The spirocyclic scaffold can orient substituents into specific binding pockets of kinases, which are crucial targets in oncology.[2]
-
Neurological Disorders: The 3D structure can improve blood-brain barrier penetration and metabolic stability for drug candidates targeting the central nervous system.[2][4]
-
Antiviral and Anticancer Agents: Derivatives of the parent 7-azaspiro[3.5]nonan-1-one scaffold have been investigated as inhibitors of viral proteases (e.g., SARS-CoV-2 main protease) and oncogenic proteins like KRAS G12C.[8]
The diagram below illustrates the strategic value of this scaffold. The stable core allows for derivatization at two key points: the Boc-protected amine (after deprotection) and the β-lactam ring (via ring-opening), enabling the exploration of diverse chemical space.
Caption: Strategic derivatization pathways for the spirocyclic scaffold.
Overview of Synthetic Strategies
While the compound is commercially available, understanding its synthesis is crucial for developing novel analogs or for scale-up operations. Patent literature outlines several approaches to the core diazaspiro[3.5]nonane structure. A common theme is the construction of the spirocyclic system through cyclization reactions.
One patented method involves the reaction of precursor materials to form an intermediate which then undergoes epoxidation followed by a ring-enlargement reaction to yield the final product.[9] This approach highlights the deliberate construction of the strained four-membered ring as a key part of the overall strategy. Another described synthesis for a related scaffold involves a two-step cyclization process designed to be efficient and high-yielding.[10]
The following workflow illustrates a conceptual pathway for the synthesis, emphasizing the key transformations.
Step 1: Formation of the Piperidine Ring The synthesis typically begins with a precursor containing the future piperidine ring, often with the nitrogen already protected with a Boc group. This ensures that the nitrogen is unreactive during subsequent steps.
Step 2: Annulation of the Azetidinone Ring This is the critical step where the four-membered β-lactam ring is formed onto the six-membered piperidine ring to create the spirocyclic junction. This can be achieved through various methods, including intramolecular cyclization or cycloaddition reactions.
Step 3: Purification The final product is purified using standard techniques such as column chromatography to achieve the high purity required for subsequent use in medicinal chemistry programs.
Caption: Conceptual workflow for the synthesis of the target compound.
Conclusion
This compound is a commercially accessible and highly valuable building block for modern drug discovery. Its inherent three-dimensionality, coupled with the orthogonal reactivity of its protected amine and β-lactam functionalities, provides a robust platform for generating novel chemical entities with potentially superior pharmacological profiles. This guide has provided a comprehensive overview of its sourcing, properties, and strategic application, equipping researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful scaffold in their therapeutic programs.
References
-
This compound . MySkinRecipes. [Link]
-
7-Benzyl-1-oxo-2, 7-diazaspiro[3.5]nonane, min 97%, 100 mg . CP Lab Chemicals. [Link]
-
This compound . 2A Biotech. [Link]
-
This compound . MySkinRecipes (Thai). [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery . ResearchGate. [Link]
-
Drug Discovery Reagents . MySkinRecipes. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . ResearchGate. [Link]
- Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. parchem.com [parchem.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity and Characterization of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Introduction: The Significance of the Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among these, spirocyclic systems have garnered considerable attention for their ability to impart three-dimensional complexity, conformational rigidity, and improved metabolic stability to drug candidates.[1][2] 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane is a key heterocyclic building block that embodies these desirable attributes. Its rigid framework and orthogonally protected amine and amide functionalities make it a versatile intermediate in the synthesis of pioneering therapeutics, particularly in the development of kinase inhibitors and other complex bioactive molecules.[3]
This in-depth technical guide provides a comprehensive overview of the critical methodologies for ensuring the purity and confirming the structural integrity of this compound. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the scientific rationale behind the selection of these methods, thereby empowering researchers in drug development to achieve robust and reproducible results.
I. Purification of this compound: A Strategy-Driven Approach
The purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the success of subsequent synthetic transformations and the safety profile of the final active pharmaceutical ingredient (API).[4][5] Commercially available this compound is typically offered at a purity of 95-97%.[6] For many applications in drug development, particularly in late-stage discovery and process development, a higher degree of purity is often required. The purification strategy outlined below is designed to effectively remove common process-related impurities.
Anticipated Impurity Profile
Based on common synthetic routes for spirocyclic lactams, which often involve multi-step sequences, the following classes of impurities may be present in the crude product:[7][8]
-
Unreacted Starting Materials: Depending on the specific synthetic pathway, these could include precursors to the spirocyclic core.
-
Intermediates: Incomplete cyclization or other reactions can lead to the presence of reaction intermediates.
-
Byproducts: Side reactions can generate structurally related impurities. For instance, in related syntheses, transitional reduction olefin impurities have been noted.
-
Reagents and Catalysts: Residual reagents, catalysts, and their decomposition products may persist.[9]
-
Degradation Products: The lactam or Boc-protecting group may be susceptible to hydrolysis under certain conditions.
Recommended Purification Workflow: Flash Column Chromatography
Flash column chromatography is the method of choice for purifying this compound on a laboratory scale due to its efficiency in separating compounds with different polarities. The polarity difference between the desired product and potential impurities, such as less polar starting materials or more polar byproducts, allows for effective separation.
Detailed Experimental Protocol: Flash Column Chromatography
-
Preparation of the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This "dry loading" technique generally results in better separation than direct liquid injection.
-
-
Column Packing:
-
Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 20% ethyl acetate in hexanes).
-
Ensure the column is packed uniformly to avoid channeling, which can compromise separation efficiency.
-
-
Elution:
-
Carefully load the silica gel-adsorbed sample onto the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes). A step gradient is often effective.
-
The rationale for a gradient elution is to first elute non-polar impurities, followed by the product of intermediate polarity, and finally, the more polar impurities which will be more strongly retained on the silica.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the pooled fractions under reduced pressure.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
II. Characterization of this compound: A Multi-Technique Approach
A robust characterization strategy employs multiple, orthogonal analytical techniques to unequivocally confirm the structure, purity, and identity of the compound.[10][11]
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[10] A reversed-phase HPLC method is recommended for this compound.
Rationale for Method Selection: The Boc-protected diazaspiro compound has sufficient polarity to be retained on a C18 column and is readily soluble in common HPLC mobile phases. UV detection is suitable due to the presence of the amide chromophore.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 1 mg/mL.
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
B. Structural Elucidation by Spectroscopy
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.[12][13]
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.5 - 6.5 | br s | 1H | Amide N-H | The amide proton is typically broad and downfield. |
| ~ 3.5 - 3.7 | m | 4H | CH₂ adjacent to Boc-N | These protons are deshielded by the adjacent nitrogen of the carbamate. |
| ~ 3.2 - 3.4 | s | 2H | CH₂ adjacent to amide N | These protons on the azetidinone ring are adjacent to the amide nitrogen. |
| ~ 1.8 - 2.0 | t | 4H | CH₂ of the piperidine ring | These are the remaining protons on the piperidine ring. |
| 1.45 | s | 9H | tert-butyl protons of the Boc group | The nine equivalent protons of the Boc group give a characteristic sharp singlet.[14] |
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 175 | Amide Carbonyl (C=O) | The carbonyl carbon of the β-lactam ring. |
| ~ 155 | Carbamate Carbonyl (C=O) | The carbonyl carbon of the Boc group.[14] |
| ~ 80 | Quaternary Carbon of Boc group | The quaternary carbon of the tert-butyl group.[14] |
| ~ 55 - 60 | Spirocyclic Carbon | The central spiro carbon atom. |
| ~ 40 - 50 | Carbons adjacent to Nitrogen | The various CH₂ carbons attached to the nitrogen atoms. |
| 28.4 | Methyl Carbons of Boc group | The three equivalent methyl carbons of the Boc group give a characteristic signal.[14] |
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Rationale for Technique Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which should readily form a protonated molecular ion [M+H]⁺.
Expected Mass Spectrum (ESI-HRMS):
-
Calculated m/z for C₁₂H₂₁N₂O₃ [M+H]⁺: 241.1552
-
Observed m/z: Should be within 5 ppm of the calculated value.
Common Fragmentation Patterns:
-
Loss of isobutylene (56 Da): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give an [M+H-56]⁺ ion.[15][16]
-
Loss of the Boc group (100 Da): Cleavage of the entire tert-butoxycarbonyl group (C₅H₈O₂) can result in an [M+H-100]⁺ ion.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR (KBr) Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~ 3300 | N-H Stretch | Amide N-H stretching vibration. |
| ~ 2975, 2860 | C-H Stretch | Aliphatic C-H stretching from the rings and the Boc group. |
| ~ 1730 | C=O Stretch (Lactam) | The carbonyl of the four-membered β-lactam ring is typically at a high wavenumber due to ring strain. |
| ~ 1685 | C=O Stretch (Boc) | The carbonyl of the Boc-carbamate group. |
| ~ 1160 | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |
C. Identity Confirmation
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the confirmed molecular formula.
Summary of Characterization Data:
| Technique | Parameter | Expected Result |
| HPLC | Purity | >99% (after purification) |
| HRMS | [M+H]⁺ | m/z = 241.1552 ± 5 ppm |
| ¹H NMR | Boc group signal | Singlet at ~1.45 ppm (9H) |
| ¹³C NMR | Carbonyl signals | ~170-175 ppm (lactam), ~155 ppm (Boc) |
| IR | Carbonyl stretches | ~1730 cm⁻¹ (lactam), ~1685 cm⁻¹ (Boc) |
| Elemental Analysis | %C, %H, %N | C: 59.98%, H: 8.39%, N: 11.66% (Theoretical) |
III. Conclusion: Ensuring Quality and Accelerating Drug Development
The robust purification and comprehensive characterization of this compound are indispensable for its successful application in drug discovery and development. By employing a strategic purification workflow centered on flash column chromatography and a multi-technique analytical approach, researchers can ensure the high purity and structural integrity of this valuable intermediate. The detailed protocols and expected analytical data provided in this guide serve as a practical resource for scientists, enabling them to confidently utilize this spirocyclic building block in the synthesis of next-generation therapeutics. Adherence to these principles of scientific integrity and analytical rigor is fundamental to accelerating the path from discovery to clinical application.
References
-
Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Retrieved from [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
-
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Retrieved from [Link]
-
ACS Publications. (2021, November 30). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Retrieved from [Link]
-
PubMed. (2010). Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). Spiro-Lactams as Novel Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
Sources
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 7. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. ijrar.org [ijrar.org]
- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both enhanced biological activity and favorable physicochemical properties is paramount. There has been a discernible shift away from planar, aromatic structures towards more three-dimensional motifs that can better explore the complex topographies of biological targets.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of building blocks due to their inherent rigidity and three-dimensional nature.[1] This defined spatial arrangement can lead to improved potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a key exemplar of this structural class: tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate , commonly known as 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane . We will delve into its chemical and physical properties, provide insights into its synthesis, and explore its application as a pivotal intermediate in the development of next-generation therapeutics, particularly in the realms of metabolic disorders and oncology.
Core Compound Identification and Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties.
| Property | Value | Source |
| CAS Number | 1032158-48-7 | [2][3] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [2][4] |
| Molecular Weight | 240.30 g/mol | [4] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically ≥95-97% | [2][3] |
| Storage | Recommended at -20°C for long-term stability | [4] |
Synonyms:
-
tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate[2]
-
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester[2][3]
The structure features a piperidine ring fused to an azetidin-2-one (a β-lactam) ring through a spirocyclic quaternary carbon. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. This orthogonal protecting group strategy is crucial for the selective functionalization of the two distinct nitrogen atoms within the scaffold.
Synthesis of the this compound Scaffold
A plausible synthetic pathway, adapted from patent literature, is outlined below. This should be considered a representative method, and optimization may be required for laboratory implementation.
Diagram of a Representative Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of the target scaffold.
Experimental Protocol (Exemplary, based on related syntheses):
This protocol is illustrative and adapted from general procedures for similar scaffolds. It should be performed by trained chemists with appropriate safety precautions.
-
Step 1: Synthesis of tert-butyl 4-(nitromethyl)-4-hydroxypiperidine-1-carboxylate. To a solution of N-Boc-4-piperidone (1.0 eq) in nitromethane (5.0 eq), a catalytic amount of a suitable base (e.g., sodium methoxide, 0.1 eq) is added at 0°C. The reaction is stirred and allowed to warm to room temperature overnight. The reaction is then quenched with a mild acid and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. The nitro-alcohol from Step 1 (1.0 eq) is dissolved in methanol and subjected to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. The reaction is monitored by TLC until completion. The catalyst is filtered off, and the solvent is removed in vacuo to yield the amino alcohol.
-
Step 3: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate. The amino alcohol from Step 2 (1.0 eq) is dissolved in a suitable solvent like dichloromethane. A coupling reagent (e.g., a carbodiimide) or an activating agent to convert the alcohol into a better leaving group is added, followed by a non-nucleophilic base. The reaction is stirred at room temperature to facilitate intramolecular cyclization to form the β-lactam ring. The product is then isolated and purified, typically by column chromatography.
Application in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound lies in its utility as a versatile intermediate for creating more complex molecules with therapeutic potential. The Boc-protected nitrogen allows for stable handling and purification, while the β-lactam motif and the secondary amine (after deprotection) provide two distinct points for further chemical elaboration.
Workflow for Elaboration into a Candidate Molecule
The general workflow for utilizing this scaffold involves deprotection of the Boc group followed by coupling with a molecule of interest.
Caption: General workflow for the utilization of the scaffold in synthesis.
Targeting Metabolic Diseases: GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones. Several research programs have identified the 7-azaspiro[3.5]nonane core as a privileged scaffold for potent GPR119 agonists.[5][6][7] While these studies do not explicitly detail the use of the "1-oxo" derivative, this building block serves as a key precursor to the core scaffold. The spirocyclic nature of the core is thought to provide an optimal orientation of substituents for receptor binding.
Oncology and Pain Management: FAAH Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoid signaling molecules like anandamide. Inhibiting FAAH has emerged as a therapeutic strategy for pain and inflammation. The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the design of potent and orally efficacious FAAH inhibitors.[8][9][10] For instance, the clinical candidate PF-04862853 incorporates this core structure.[8] The rigidity of the spirocycle helps to correctly position the pharmacophoric elements within the enzyme's active site.
Table of Representative Biological Activity for 7-Azaspiro[3.5]nonane Derivatives:
| Compound Class | Target | Representative Compound | Key Biological Data | Reference |
| GPR119 Agonists | GPR119 | Compound 54g | EC₅₀ = 1.2 nM (hGPR119) | [5] |
| FAAH Inhibitors | FAAH | PF-04862853 (15p) | kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹s⁻¹ | [8][9] |
Conclusion and Future Perspectives
This compound is a prime example of a modern building block that offers medicinal chemists a robust platform for the design of novel therapeutics. Its inherent three-dimensionality, coupled with the presence of two differentially protected nitrogen atoms, provides a flexible entry point into a diverse chemical space. The demonstrated success of the core 7-azaspiro[3.5]nonane scaffold in developing clinical candidates for metabolic diseases and pain management underscores its importance. As synthetic methodologies continue to advance, we can anticipate that this and other related spirocyclic scaffolds will play an increasingly prominent role in the development of next-generation medicines that are both potent and possess desirable drug-like properties.
References
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]
-
LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-53. Available at: [Link]
-
Thorarensen, A., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-44. Available at: [Link]
-
ResearchGate. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Available at: [Link]_
- Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. CN102659678B.
- Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
-
MySkinRecipes. This compound. Available at: [Link]
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
-
PubMed. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available at: [Link]
-
PubMed. Design and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Available at: [Link]
-
ResearchGate. SAR study of macrocyclic kinase inhibitors based on the PP scaffold. Available at: [Link]
-
PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Available at: [Link]
Sources
- 1. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 | CID 11195798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 3. tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ascending Trajectory of 2,7-Diazaspiro[3.5]nonane: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract
The quest for novel chemical entities with enhanced three-dimensionality and superior physicochemical properties has propelled the exploration of spirocyclic scaffolds in medicinal chemistry. Among these, the 2,7-diazaspiro[3.5]nonane core has emerged as a particularly compelling and versatile building block. Its unique rigid, non-planar structure offers a distinct advantage in navigating the complexities of biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to more traditional, "flat" heterocyclic systems. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of 2,7-diazaspiro[3.5]nonane analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and present a critical analysis of the structure-activity relationships that govern the biological effects of these promising compounds.
Introduction: Embracing the Third Dimension with 2,7-Diazaspiro[3.5]nonane
The principle of "escaping from flatland" has become a central tenet in contemporary drug design. Overly planar molecules often suffer from poor solubility, metabolic instability, and off-target effects. Spirocyclic systems, characterized by two rings sharing a single atom, inherently introduce a three-dimensional topology that can lead to more specific and effective interactions with biological macromolecules. The 2,7-diazaspiro[3.5]nonane scaffold, featuring a four-membered azetidine ring fused to a six-membered piperidine ring, offers a unique and tunable platform for drug discovery.
The strategic placement of two nitrogen atoms within this rigid framework provides multiple points for diversification, allowing for the fine-tuning of basicity, polarity, and vectoral projection of substituents into the binding pockets of target proteins. This guide will explore the burgeoning significance of this scaffold, from its fundamental synthesis to its successful incorporation into clinical candidates.
Synthetic Strategies for the 2,7-Diazaspiro[3.5]nonane Core
The efficient and scalable synthesis of the 2,7-diazaspiro[3.5]nonane core is paramount for its widespread application in drug discovery programs. Several synthetic routes have been developed, each with its own set of advantages and considerations.
Multi-step Synthesis from Commercially Available Starting Materials
One common approach involves a multi-step sequence starting from readily available precursors. A representative synthesis is outlined below:
Caption: A representative multi-step synthesis of a protected 2,7-diazaspiro[3.5]nonane.
This seven-step synthesis, while lengthy, allows for the construction of the core scaffold with opportunities for modification at various stages.[1]
Detailed Experimental Protocol: Synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate[1]
Step 1: Synthesis of Compound 2 To a solution of Compound 1 in ethanol, ethylmalonate is added, and the mixture is heated to react for 5 hours.
Step 2: Synthesis of Compound 3 Compound 2 is reacted with lithium borohydride in tetrahydrofuran at 0-70°C for 2.5 hours.
Step 3: Synthesis of Compound 4 Compound 3 is treated with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours.
Step 4: Synthesis of Compound 5 Compound 4 undergoes ring closure in the presence of cesium carbonate in acetonitrile.
Step 5: Synthesis of Compound 6 The resulting compound 5 is reduced using magnesium in methanol.
Step 6: Synthesis of Compound 7 The secondary amine of compound 6 is protected with a Boc group using Boc anhydride in dichloromethane.
Step 7: Synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (8) The final product is obtained by palladium on carbon-catalyzed hydrogenation of compound 7 in methanol.
Alternative Synthetic Approaches
Other patented methods describe the synthesis of related structures, such as 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, through epoxidation and ring-enlargement reactions, offering a route with fewer steps and high overall yield.[2] The choice of synthetic route is often dictated by the desired substitution pattern and the need for orthogonal protecting groups to allow for selective functionalization of the two nitrogen atoms. The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane (a constitutional isomer) has been achieved via a 6-step route involving enolate acylation to construct the quaternary center.[3]
Therapeutic Applications of 2,7-Diazaspiro[3.5]nonane Derivatives
The unique structural features of the 2,7-diazaspiro[3.5]nonane scaffold have been leveraged to develop potent and selective modulators of a variety of challenging biological targets.
Covalent Inhibitors of KRAS G12C in Oncology
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12C mutation being a particularly prevalent driver of tumor growth. The development of covalent inhibitors that irreversibly bind to the mutant cysteine residue has been a major breakthrough in oncology. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have emerged as potent and selective covalent inhibitors of KRAS G12C.[3]
The 2,7-diazaspiro[3.5]nonane moiety in these inhibitors plays a crucial role in orienting the acrylamide warhead for optimal covalent engagement with the Cys12 residue in the switch-II pocket of the KRAS G12C protein.[3] Further optimization of this scaffold has led to the discovery of ASP6918, a clinical candidate with potent in vitro activity and dose-dependent tumor regression in xenograft models following oral administration.[4]
Table 1: Biological Activity of 2,7-Diazaspiro[3.5]nonane-based KRAS G12C Inhibitors
| Compound | Cellular pERK Inhibition IC50 (nM) | Cell Growth Inhibition IC50 (nM) (NCI-H1373) |
| 1 | Potent | Potent |
| ASP6918 | Extremely Potent | Extremely Potent |
Data extracted from Bioorganic & Medicinal Chemistry, 2024.[4]
Caption: Workflow of KRAS G12C inhibition by 2,7-diazaspiro[3.5]nonane derivatives.
GPR119 Agonists for Metabolic Diseases
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders due to its role in promoting glucose-dependent insulin secretion. A novel class of 7-azaspiro[3.5]nonane derivatives (a closely related scaffold) has been developed as potent GPR119 agonists.[5] Optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of a compound with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.[5] This highlights the utility of the spirocyclic core in creating effective modulators of G-protein coupled receptors.
Potential in Neurodegenerative Diseases
While specific examples of 2,7-diazaspiro[3.5]nonane derivatives in neurodegenerative disease drug discovery are still emerging, the physicochemical properties endowed by this scaffold make it an attractive starting point for designing brain-penetrant molecules. The ability to modulate properties such as lipophilicity and hydrogen bonding potential through derivatization of the two nitrogen atoms could be instrumental in developing novel therapeutics for challenging central nervous system (CNS) targets. The broader class of spirocyclic compounds is being explored for their potential in treating neurodegenerative disorders.[6][7]
Structure-Activity Relationships (SAR) and Pharmacokinetic Advantages
The rigid nature of the 2,7-diazaspiro[3.5]nonane core provides a well-defined platform for establishing clear structure-activity relationships.
Key SAR Insights
-
Substitution on the Azetidine Nitrogen (N-2): This position is often utilized for introducing the "warhead" in covalent inhibitors or a key pharmacophoric element that interacts with the target protein. Modifications at this position directly impact binding affinity and reactivity.
-
Substitution on the Piperidine Nitrogen (N-7): This position provides a vector for exploring larger solvent-exposed regions of a binding pocket. Derivatization at N-7 can significantly influence solubility, metabolic stability, and pharmacokinetic properties. In the case of KRAS G12C inhibitors, optimization of the substituent on the quinazoline scaffold attached to N-7, guided by structure-based drug design, was crucial for enhancing in vitro activity.[4]
-
Substitution on the Rings: While less explored, substitution on the carbon atoms of the azetidine or piperidine rings can be used to fine-tune the conformation and physicochemical properties of the molecule.
Pharmacokinetic Profile Enhancement
The introduction of the 2,7-diazaspiro[3.5]nonane scaffold often leads to improved pharmacokinetic properties. KRAS G12C inhibitors incorporating this moiety have demonstrated favorable metabolic stability in human and mouse liver microsomes and good oral activity.[3][4] This is attributed to the three-dimensional nature of the scaffold, which can shield metabolically labile sites and reduce interactions with drug-metabolizing enzymes. The pharmacokinetic profile of sotorasib, a marketed KRAS G12C inhibitor (though not containing this specific spirocycle), has been extensively studied and provides a benchmark for the development of new inhibitors in this class.[8]
Future Directions and Conclusion
The 2,7-diazaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its successful application in the development of potent and selective inhibitors for challenging targets like KRAS G12C underscores its potential. The future of this scaffold lies in its further exploration across a wider range of therapeutic areas, including CNS disorders and infectious diseases. The development of novel, more efficient, and stereoselective synthetic routes will undoubtedly accelerate its adoption in drug discovery programs.
This technical guide has provided a comprehensive overview of the synthesis, applications, and SAR of 2,7-diazaspiro[3.5]nonane derivatives. The detailed protocols and analysis presented herein are intended to empower researchers and drug development professionals to harness the full potential of this privileged scaffold in their quest for novel and effective therapeutics.
References
- 1. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 2. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 8. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
A Technical Guide to the Strategic Application of the Boc Protecting Group in the Synthesis of 2,6-Diazaspiro[3.5]nonane Derivatives
Abstract
The diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional architecture and its utility as a bioisostere for various cyclic structures. The synthesis of functionalized diazaspiro[3.5]nonanes, however, presents a significant challenge due to the presence of two secondary amine functionalities with differing reactivity. This technical guide provides an in-depth exploration of the critical role of the tert-butyloxycarbonyl (Boc) protecting group in navigating these synthetic complexities. We will dissect the strategic implementation of Boc protection to achieve orthogonal differentiation of the two nitrogen atoms, thereby enabling the selective functionalization of the diazaspiro[3.5]nonane core. This guide will cover the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, targeting researchers, and professionals in drug development.
Introduction: The Significance of Diazaspiro[3.5]nonanes and the Imperative of Amine Protection
Spirocyclic systems, particularly those incorporating heteroatoms, have garnered considerable attention in drug discovery programs. Their rigid, three-dimensional structures allow for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The 2,6-diazaspiro[3.5]nonane framework, containing both an azetidine and a piperidine ring fused at a quaternary carbon, is a particularly attractive scaffold.
The synthetic challenge in working with 2,6-diazaspiro[3.5]nonane lies in the selective functionalization of its two secondary amine nitrogens. Uncontrolled reaction conditions would lead to a mixture of products, including di-substituted derivatives and regioisomers, complicating purification and diminishing yields. To achieve selective modification, a robust protecting group strategy is not just advantageous, but essential.[1]
Orthogonal Protection: The Key to Selective Functionalization
The concept of orthogonal protection is central to the successful synthesis of complex molecules with multiple reactive sites.[1] This strategy employs a set of protecting groups that can be removed under distinct, non-interfering conditions. For a molecule like 2,6-diazaspiro[3.5]nonane, this allows for the deprotection and subsequent functionalization of one amine group while the other remains protected, and vice-versa. The combination of the acid-labile Boc group and the hydrogenolysis-labile benzyl (Bn) group is a classic example of an orthogonal pairing that has been successfully applied in this context.[2][3]
The Role of the Boc Group in Diazaspiro[3.5]nonane Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, and for good reason.[4][5] Its utility stems from a combination of factors that make it particularly well-suited for the synthesis of complex diamines like 2,6-diazaspiro[3.5]nonane.
2.1. Principles of Boc Protection
The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[4] This conversion effectively masks the nucleophilicity and basicity of the amine nitrogen.
Caption: Synthetic workflow for orthogonally protected 2,6-diazaspiro[3.5]nonane.
This orthogonally protected intermediate is highly valuable as it allows for two distinct pathways for further functionalization:
-
Acidic Deprotection of Boc: Treatment with TFA or HCl selectively removes the Boc group, liberating the azetidine nitrogen for reactions such as acylation, alkylation, or sulfonylation, while the benzyl-protected piperidine nitrogen remains untouched. [2]2. Hydrogenolysis of Benzyl: Alternatively, catalytic hydrogenation can be employed to remove the benzyl group, freeing the piperidine nitrogen for functionalization while the Boc-protected azetidine remains intact.
This strategic approach provides access to a wide array of selectively substituted 2,6-diazaspiro[3.5]nonane derivatives, which are valuable building blocks in medicinal chemistry. [6]
Experimental Protocols
The following protocols are representative methodologies for the Boc protection of the azetidine nitrogen in a benzyl-protected 2,6-diazaspiro[3.5]nonane intermediate and its subsequent deprotection.
4.1. Protocol for Boc Protection
This protocol is based on standard, widely accepted conditions for the introduction of a Boc group. [4] Step-by-Step Methodology:
-
Dissolution: Dissolve the N-benzyl-2,6-diazaspiro[3.5]nonane starting material (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (Et₃N, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc, N'-benzyl-2,6-diazaspiro[3.5]nonane.
4.2. Protocol for Boc Deprotection
This protocol outlines the selective removal of the Boc group under acidic conditions. [7] Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc, N'-benzyl-2,6-diazaspiro[3.5]nonane (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq.) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer and extract the aqueous layer with DCM.
-
Final Processing: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.
Data Presentation
Table 1: Comparison of Orthogonal Protecting Groups for Diamines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O | Acidic (TFA, HCl) [8] | Basic, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenolysis | Acidic, Basic |
| Benzyl | Bn | BnBr, BnCl | Catalytic Hydrogenolysis | Acidic, Basic |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine) | Acidic, Hydrogenolysis |
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of functionalized 2,6-diazaspiro[3.5]nonane derivatives. Its predictable reactivity, stability across a range of conditions, and facile, selective removal under acidic conditions make it an ideal choice for implementing an orthogonal protection strategy. [4][5]A thorough understanding of the principles and protocols outlined in this guide is crucial for the successful application of the Boc group, enabling researchers and drug development professionals to efficiently access novel and complex diazaspirocyclic scaffolds for the advancement of medicinal chemistry.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- BenchChem. (2025, December). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? r/OrganicChemistry.
- American Chemical Society. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines.
- MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
- ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Sigma-Aldrich. (n.d.). Boc-deprotection-methods.
- MedChemExpress. (n.d.). Boc-(7-Azaspiro[3.5]nonane)-NH2.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
- Semantic Scholar. (2012, May 27).
- Reddit. (2023, May 11). I have a boc group i need to remove without touching the TBS in my molecule. r/chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025, August 6).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boc Protection in Modern Peptide Synthesis.
- ChemRxiv. (2025, September 15). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- Royal Society of Chemistry. (n.d.). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers.
- The University of Queensland. (n.d.). Synthetic Routes towards Multifunctional Cyclopentadienes. UQ eSpace.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Physicochemical Properties of Spirocyclic Scaffolds in Drug Discovery
Abstract
The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from historically dominant flat, aromatic structures toward three-dimensional (3D) scaffolds that better mimic the complex architecture of biological targets.[1][2][3][4] Among these 3D structures, spirocyclic scaffolds—ring systems fused at a single, quaternary carbon atom—have emerged as a particularly powerful tool.[5][6] Their inherent rigidity and ability to project functional groups into three-dimensional space offer distinct advantages in modulating key physicochemical and pharmacokinetic properties.[5][7] This guide provides a detailed exploration of how spirocyclic scaffolds influence critical drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity, thereby offering solutions to long-standing challenges in drug discovery.[7][8] We will delve into the mechanistic underpinnings of these effects, present quantitative comparisons, and provide detailed, field-proven experimental protocols for their characterization.
The Spirocyclic Advantage: An Escape from "Flatland"
For decades, synthetic feasibility favored the use of planar, aromatic, and heteroaromatic systems in drug design.[1] However, this "flatland" approach often leads to compounds with suboptimal properties, such as poor solubility due to strong crystal lattice packing (π–π stacking), and increased potential for off-target effects.[2] The increasing saturation and higher fraction of sp³-hybridized carbons (Fsp³) in a molecule are correlated with a greater likelihood of clinical success.[6][9][10]
Spirocyclic scaffolds are a direct and effective answer to this challenge.[5] By introducing a spirocenter, medicinal chemists can achieve a significant increase in Fsp³ and create rigid, well-defined three-dimensional shapes.[5][9] This structural complexity allows for more precise and selective interactions with the intricate binding pockets of biological targets like enzymes and receptors.[2][3][11]
Caption: A diagram illustrating the strategic shift from 2D to 3D scaffolds.
Modulation of Core Physicochemical Properties
The introduction of a spirocyclic moiety can profoundly and predictably alter a molecule's physicochemical profile. These changes are not arbitrary but are rooted in the fundamental principles of molecular shape, polarity, and intermolecular forces.
Aqueous Solubility (logS)
Poor aqueous solubility is a primary cause of compound attrition in drug development. Spirocycles can significantly enhance solubility through a clear mechanism: the disruption of crystal lattice packing. The non-planar, rigid structure of a spirocycle makes it difficult for molecules to pack efficiently into a stable crystal, thereby lowering the lattice energy that must be overcome for dissolution.[2][8] This often translates to a lower melting point and higher kinetic and thermodynamic solubility.
Studies comparing traditional heterocycles like morpholine and piperazine with their spirocyclic analogues have consistently shown that the spiro-variants possess higher solubility.[8]
Lipophilicity (logP/logD)
While lipophilicity is necessary for membrane permeability, excessive lipophilicity often leads to promiscuous binding, toxicity, and rapid metabolic clearance. Spirocycles offer a nuanced approach to modulating this property. Replacing a "flat" or gem-dimethyl group with a spirocyclic oxetane, for example, can reduce lipophilicity (lower logD) while maintaining or even enhancing potency. This leads to an improvement in Ligand Lipophilicity Efficiency (LLE).
Furthermore, the introduction of spiro-azaspirocycles has been shown to lower logD values compared to their simpler heterocyclic counterparts, a desirable outcome in many optimization campaigns.[9][10]
| Property | "Flat" Analogue (e.g., Morpholine) | Spirocyclic Analogue (e.g., Oxa-azaspiroalkane) | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher[8] | Disruption of crystal packing by 3D shape reduces lattice energy. |
| Lipophilicity (logD) | Higher | Lower[9][10] | Increased sp³ character and polarity reduces overall lipophilicity. |
| Metabolic Stability | Lower | Higher[8] | Steric shielding of metabolically labile sites by the rigid scaffold. |
| Selectivity | Lower | Higher[9][10] | Rigid conformation allows for more precise interactions with the target. |
Caption: Comparative physicochemical properties of flat vs. spirocyclic analogues.
Metabolic Stability
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major clearance pathway for many drugs.[12][13] The rigid, three-dimensional architecture of spirocycles can act as a "metabolic shield." By locking the conformation of the molecule, the spirocyclic core can sterically hinder the access of metabolic enzymes to labile functional groups, thus preventing or slowing down their degradation.[8][9] For instance, replacing a metabolically susceptible morpholine with a more stable spirocyclic surrogate has been shown to dramatically decrease intrinsic clearance in human liver microsome assays.
Caption: Spirocyclic scaffolds can sterically shield metabolically weak spots.
Conformational Rigidity and Target Binding
The binding of a flexible ligand to a protein target is entropically penalized because the molecule must adopt a specific, low-energy conformation. Spirocycles, by their very nature, are conformationally constrained.[5][14] This pre-organization of the molecule into a bioactive conformation reduces the entropic cost of binding, which can lead to a significant increase in binding affinity (potency) and selectivity.[11][15] By locking key pharmacophoric elements in an optimal spatial orientation, spirocycles ensure more precise and favorable interactions with the target protein.[8][15]
Experimental Workflows for Physicochemical Characterization
Accurate and reproducible measurement of these properties is critical for making informed decisions in a drug discovery program. The following are standardized, high-throughput protocols for key physicochemical assays.
Caption: A streamlined workflow for assessing key physicochemical properties.
Protocol 1: High-Throughput Aqueous Solubility by Laser Nephelometry
This method provides a rapid, qualitative classification of kinetic solubility by measuring light scattering caused by compound precipitation.[16][17][18]
Principle: A laser beam is passed through a sample solution. If a compound is insoluble and forms a precipitate, the suspended particles will scatter the light. A detector measures the intensity of this scattered light at a 90° angle, which is proportional to the amount of insoluble material.[19]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations (e.g., 200 µM down to 1.56 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).[20]
-
Controls: Include a highly soluble compound (e.g., 2'-deoxy-5-fluorouridine) as a negative control (0% scattering) and a poorly soluble compound (e.g., Ondansetron) as a positive control (100% scattering).[20]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.
-
Measurement: Place the plate in a laser nephelometer (e.g., BMG NEPHELOstar) and measure the Nephelometric Turbidity Units (NTU) for each well.[17][20]
-
Data Analysis: Plot NTU versus compound concentration. The concentration at which the NTU signal significantly rises above the baseline indicates the approximate kinetic solubility.[20]
Protocol 2: Lipophilicity (logD) by Reversed-Phase HPLC
This automated method determines the octanol-water distribution coefficient (logD) at a specific pH by correlating a compound's retention time on a reversed-phase HPLC column with those of known standards.[][22]
Principle: A compound's retention on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By running a set of calibrant compounds with known logD values, a calibration curve can be generated to determine the logD of an unknown compound from its retention time.[23][24]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., ammonium acetate buffer, pH 7.4) and an organic mobile phase (e.g., acetonitrile).[25]
-
Calibrant Standards: Prepare a mixture of 5-10 compounds with a wide range of well-characterized logD7.4 values.[22][25]
-
Sample Preparation: Dilute the test compound stock (in DMSO) into a 50:50 acetonitrile/water solution to a final concentration of ~0.25 mM.[25]
-
Chromatography:
-
Inject the calibrant mix and the test compound onto a suitable RP-HPLC column (e.g., C18).
-
Run a fast linear gradient (e.g., 5% to 95% acetonitrile over 2-3 minutes).
-
Detect compounds using a UV detector and confirm identity with a mass spectrometer (LC-MS).[22]
-
-
Data Analysis:
-
Plot the known logD values of the calibrants against their measured retention times to create a calibration curve.
-
Use the linear regression equation from the calibration curve to calculate the logD of the test compound from its retention time.[23]
-
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with HLM, a subcellular fraction rich in CYP enzymes.[12][13][26]
Principle: The test compound is incubated with liver microsomes and a necessary cofactor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[13][26][27]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound (final concentration typically 1 µM).[28] Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[13][27]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS system to quantify the remaining concentration of the test compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from this plot gives the elimination rate constant (k).
-
Calculate Half-Life: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL).[27]
-
Case Studies: Spirocycles in Approved Drugs
The theoretical advantages of spirocyclic scaffolds have been validated by their successful incorporation into numerous marketed drugs.[29][30][31]
-
Spironolactone: An early example, this potassium-sparing diuretic features a spiro-fused lactone ring essential for its mineralocorticoid receptor antagonism.[29][31]
-
Ledipasvir: An antiviral agent for Hepatitis C, it incorporates a spirocyclic element on the periphery of the molecule, contributing to its optimized properties.[5]
-
Risdiplam: An approved therapy for spinal muscular atrophy, this complex molecule contains a 4,7-diazaspiro[2.5]octane fragment, highlighting the growing acceptance of novel spirocyclic systems.[29]
-
Olaparib: A PARP inhibitor for cancer treatment. While the approved drug contains a piperazine, replacement with a diazaspiro[3.3]heptane analogue, though slightly less potent, significantly increased selectivity against other PARP family members.[9][10]
Conclusion and Future Outlook
Spirocyclic scaffolds provide medicinal chemists with a robust and validated strategy to overcome many of the limitations associated with traditional flat aromatic structures.[5][6] Their inherent three-dimensionality provides a powerful lever to improve aqueous solubility, fine-tune lipophilicity, enhance metabolic stability, and increase target potency and selectivity.[7][8][14] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the strategic incorporation of spirocycles will undoubtedly continue to accelerate the discovery and development of safer and more effective medicines.[5][32] The future of drug design is not flat; it is three-dimensional, and spirocycles are a cornerstone of this architectural evolution.
References
-
Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]
-
High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery. 2024;29(3):100149. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Zheng, Y. J., & Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. 2016;11(9), 831-834. [Link]
-
Krasavin, M. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. 2019;14(10), 963-966. [Link]
-
Nawrozkij, M. B., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. [Link]
-
Spirocycles in Drug Discovery. Sygnature Discovery. 2017. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. 2024. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021;64(3), 150-183. [Link]
-
Gonzalez-Villarreal, C. L., et al. Spirocyclic derivatives as antioxidants: a review. RSC Advances. 2021;11(52), 32939-32961. [Link]
-
Aldeghi, M., Malhotra, S., Selwood, D. L., & Chan, A. W. E. Two- and Three-dimensional Rings in Drugs. Chemical Biology & Drug Design. 2014;83(4), 450-461. [Link]
-
Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021;64(3), 150-183. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Nawrozkij, M. B., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
Nawrozkij, M. B., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. [Link]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]
-
Chromatographic LogD - In Vitro Assay. Charnwood Discovery. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. 2025. [Link]
-
The impact of aromatic ring count on compound developability. ResearchGate. [Link]
-
High-Throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. ResearchGate. [Link]
-
A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
CHI LogD Assay. YouTube. 2024. [Link]
-
From Flat Rings to 3D Carbon-Nitrogen Cage Drug Scaffolds. ChemistryViews. 2025. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Two- and three-dimensional rings in drugs. PubMed. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. 2024;31:73. [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. 2025. [Link]
-
Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor. PubMed. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. [Link]
-
Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Two- and Three-dimensional Rings in Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Flat Rings to 3D Carbon-Nitrogen Cage Drug Scaffolds - ChemistryViews [chemistryviews.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. tandfonline.com [tandfonline.com]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 15. Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. rheolution.com [rheolution.com]
- 20. enamine.net [enamine.net]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. mercell.com [mercell.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 32. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Integration of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane in PROTAC Linker Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of POI and E3 ligase ligands determines the PROTAC's target, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical properties like solubility and cell permeability.
In the quest for optimal linker design, rigid and three-dimensional scaffolds have garnered significant attention. Spirocyclic structures, in particular, offer a unique conformational rigidity that can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing ternary complex formation and improving selectivity. This application note provides a detailed guide to the use of a specific spirocyclic building block, 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane , in the synthesis of PROTAC linkers.
Featured Building Block: this compound
This compound is a versatile building block for PROTAC linker synthesis. Its key features include:
-
Spirocyclic Core: The diazaspiro[3.5]nonane scaffold imparts a rigid, three-dimensional character to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands.
-
Orthogonal Functionality: The presence of a Boc-protected secondary amine and a lactam (cyclic amide) provides two distinct points for chemical modification, allowing for a stepwise and controlled assembly of the PROTAC molecule.
-
Tunable Exit Vectors: The nitrogen atoms of the diazaspiro core serve as attachment points, providing defined exit vectors for the linker chains extending to the POI and E3 ligase ligands.
| Property | Value |
| Chemical Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.30 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Boc-protected amine, Lactam |
Strategic Application in PROTAC Synthesis
The incorporation of this compound into a PROTAC linker typically involves a two-stage process:
-
Initial Amide Bond Formation: The lactam ring of the spirocycle can be opened via hydrolysis to reveal a carboxylic acid and a primary amine. However, a more common and direct approach involves utilizing the secondary amine (after deprotection) and the lactam carbonyl for subsequent reactions. A typical strategy involves coupling a carboxylic acid-functionalized POI or E3 ligase ligand to the secondary amine of the diazaspirocycle after Boc deprotection.
-
Boc Deprotection and Second Coupling: Following the initial coupling, the Boc protecting group is removed to expose the secondary amine. This newly revealed amine can then be coupled to the second ligand (either E3 ligase or POI ligand, whichever was not used in the first step), completing the PROTAC assembly.
This stepwise approach allows for the controlled and modular synthesis of PROTACs with a rigid, spirocyclic core.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a PROTAC linker. Researchers should optimize these conditions based on the specific properties of their POI and E3 ligase ligands.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Deprotected Diazaspiro[3.5]nonane Core
This protocol describes the coupling of a generic carboxylic acid-containing molecule (representing a POI or E3 ligase ligand) to the secondary amine of the deprotected 7-amino-1-oxo-2,7-diazaspiro[3.5]nonane.
Materials:
-
Deprotected 7-amino-1-oxo-2,7-diazaspiro[3.5]nonane (prepared via Boc deprotection of the title compound)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand (1.0 eq) and the deprotected diazaspiro[3.5]nonane (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Caption: Amide coupling workflow.
Protocol 2: Boc Deprotection of this compound or its Derivatives
This protocol outlines the removal of the Boc protecting group to reveal the secondary amine, which is then ready for coupling.
Materials:
-
This compound or its coupled derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product. The resulting amine can often be used in the next step without further purification.
Caption: Boc deprotection workflow.
Characterization and Quality Control
After each synthetic step, it is crucial to characterize the intermediate and final products to ensure their identity and purity. Recommended analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC.
Conclusion
This compound is a valuable and strategic building block for the synthesis of PROTAC linkers. Its rigid spirocyclic core offers the potential to improve the pharmacological properties of PROTACs by constraining the linker conformation. The straightforward and well-established protocols for amide coupling and Boc deprotection allow for its efficient incorporation into complex PROTAC molecules. By leveraging such advanced building blocks, researchers can explore a wider chemical space in their quest to develop novel and effective protein-degrading therapeutics.
References
The Strategic Application of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of building blocks.[1] Their inherent rigidity and defined exit vectors offer a powerful tool for optimizing ligand-receptor interactions. Among these, the 2,7-diazaspiro[3.5]nonane framework has garnered significant attention for its ability to serve as a versatile and tunable scaffold in a variety of therapeutic areas.
This application note provides a detailed guide to the use of a key derivative, 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane , a cornerstone intermediate for the synthesis of complex bioactive molecules. We will delve into its synthesis, key chemical transformations, and its pivotal role in the development of targeted therapies, most notably covalent inhibitors of the oncogenic KRAS G12C mutant.[2][3][4] The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Motif
The 2,7-diazaspiro[3.5]nonane core, which features an azetidine ring fused to a piperidine ring, offers several advantages in drug design:
-
Structural Rigidity: The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a biological target, thus enhancing binding affinity.
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to favorably modulate key drug-like properties such as solubility and metabolic stability.[1]
-
Precise Vectorial Display of Substituents: The defined geometry of the scaffold allows for the precise positioning of functional groups in three-dimensional space, enabling fine-tuning of interactions with target proteins.
-
Novel Chemical Space: The unique topology of the diazaspiro[3.5]nonane system provides access to novel chemical matter, differentiating it from more traditional heterocyclic scaffolds.
The subject of this guide, this compound, is a particularly useful intermediate due to the orthogonal protecting group strategy it enables. The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen allows for selective deprotection and subsequent derivatization, while the lactam functionality on the azetidine ring provides another site for chemical modification or can be a key pharmacophoric element.
Core Synthetic Strategies and Transformations
The successful application of this compound hinges on robust and reproducible synthetic protocols. This section details the key steps from the synthesis of the core scaffold to its derivatization into advanced intermediates.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through various multi-step sequences. The following protocol is a representative example adapted from patented procedures, designed for clarity and laboratory application.[5]
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Inhibitors Utilizing the 2,7-Diazaspiro[3.5]nonane Core
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe complex biological targets. Its inherent structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse inhibitors built upon the 2,7-diazaspiro[3.5]nonane core, with a particular focus on its application in the discovery of potent kinase inhibitors, such as those targeting KRAS G12C and Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction: The Strategic Advantage of the 2,7-Diazaspiro[3.5]nonane Scaffold
The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention due to their ability to impart favorable physicochemical properties, including enhanced metabolic stability and aqueous solubility. The 2,7-diazaspiro[3.5]nonane core, a unique bicyclic system featuring a four-membered azetidine ring fused to a six-membered piperidine ring through a spiro-carbon, offers several distinct advantages for inhibitor design:
-
Three-Dimensional Diversity: The spirocyclic nature of the core projects substituents into distinct vectors in three-dimensional space, allowing for the exploration of new and previously inaccessible regions of a target's binding pocket.
-
Structural Rigidity: The constrained conformation of the scaffold reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and potency.
-
Tunable Physicochemical Properties: The two nitrogen atoms within the core provide handles for modulating key drug-like properties such as polarity, basicity, and hydrogen bonding capacity.
-
Synthetic Accessibility: As will be detailed in this guide, the 2,7-diazaspiro[3.5]nonane core and its derivatives can be accessed through robust and scalable synthetic routes.
Recent successes in the development of covalent inhibitors for the historically "undruggable" KRAS G12C mutant have highlighted the potential of the 2,7-diazaspiro[3.5]nonane moiety.[1][2] This scaffold has been instrumental in positioning a reactive acrylamide warhead for optimal covalent engagement with the mutant cysteine residue while allowing for further optimization of the quinazoline-based core to enhance potency and oral activity.[2] Furthermore, its utility has been demonstrated in the design of ROCK inhibitors, which are of interest for treating a range of disorders including cardiovascular and inflammatory diseases.[3]
This document will provide researchers with the foundational knowledge and practical protocols to leverage the 2,7-diazaspiro[3.5]nonane scaffold in their own drug discovery programs.
General Synthetic Strategies and Key Intermediates
The synthesis of functionalized 2,7-diazaspiro[3.5]nonane derivatives typically involves a multi-step sequence. A common and effective strategy relies on the initial construction of a suitably protected 2,7-diazaspiro[3.5]nonane core, followed by selective functionalization of the two nitrogen atoms.
Synthesis of the Core Scaffold
A key intermediate in many synthetic approaches is an orthogonally protected 2,7-diazaspiro[3.5]nonane, which allows for the sequential modification of the N2 and N7 positions. The following protocol outlines a representative synthesis of such an intermediate.
Protocol 1: Synthesis of a Boc-Protected 2,7-Diazaspiro[3.5]nonane Intermediate
This protocol is a generalized representation based on common synthetic strategies for spirocyclic amines.
Workflow Diagram:
References
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2019089868A1 - Diazaspiro rock inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane in CNS Disorder Therapeutics
Abstract
The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the stringent requirements for blood-brain barrier penetration and the need for high target specificity to minimize off-target effects. Spirocyclic scaffolds have emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane, a versatile building block, and its application in the synthesis of CNS-active agents. We will delve into its synthesis, derivatization strategies, and its utility in developing ligands for key CNS targets, with a particular focus on the closely related 2,7-diazaspiro[3.5]nonane scaffold for generating potent sigma receptor modulators. Detailed protocols for synthesis, in vitro binding and functional assays, and guidance on in vivo evaluation are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Scaffold in CNS Drug Discovery
The quest for novel CNS drugs requires a departure from flat, aromatic structures towards more complex, three-dimensional molecules. Spirocycles, which contain two rings connected by a single common atom, provide a rigid and spatially defined core that allows for precise vectoral orientation of pharmacophoric groups. This structural rigidity can enhance binding affinity to protein targets and often leads to improved metabolic stability.
The this compound scaffold is a particularly valuable starting material for several reasons:
-
Orthogonal Protection: The Boc-protected nitrogen at the 7-position allows for selective deprotection and functionalization, while the nitrogen at the 2-position, part of a lactam, can be involved in different chemical transformations.
-
Versatile Lactam Moiety: The β-lactam ring is a reactive handle for further chemical modification or can act as a key pharmacophoric element itself.
-
Favorable Physicochemical Properties: The spirocyclic core contributes to a lower polar surface area and a more globular shape compared to linear analogues, which are desirable properties for CNS penetration.
This guide will use the development of sigma receptor (SR) ligands from the related 2,7-diazaspiro[3.5]nonane core as a primary case study to illustrate the potential of this scaffold in CNS drug discovery. SRs, particularly the sigma-1 receptor (S1R), are implicated in a wide range of CNS disorders, including schizophrenia, depression, anxiety, and neurodegenerative diseases, making them a high-value target for therapeutic intervention.
Physicochemical and Structural Properties
Understanding the fundamental properties of the starting material is critical for designing synthetic routes and predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1032158-48-7 | |
| Molecular Formula | C₁₂H₂₀N₂O₃ | |
| Molecular Weight | 240.30 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | |
| Key Structural Features | Spirocyclic core, Boc-protected amine, β-lactam ring |
Synthesis and Derivatization Strategies
Representative Synthesis of this compound
While multiple synthetic routes exist for azaspirocyclic compounds, the following protocol represents a plausible and scalable approach based on published methodologies for similar structures. This multi-step synthesis involves the construction of the spirocyclic core followed by protection.
Caption: High-level workflow for the synthesis of the target scaffold.
Protocol 1: Synthesis of this compound
-
Materials: N-Boc-4-piperidone, suitable dielectrophile (e.g., 1,1-bis(chloromethyl)cyclopropane), strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), aprotic solvent (e.g., Tetrahydrofuran - THF), quenching agent (e.g., saturated ammonium chloride), reagents for lactam formation, standard workup and purification supplies.
-
Step 1: Formation of the Spirocyclic Ketone
-
Dissolve N-Boc-4-piperidone in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C.
-
Slowly add a solution of LDA (2.2 equivalents) in THF, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the dielectrophile (1.1 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the spirocyclic ketone intermediate.
-
-
Step 2: Conversion to the β-Lactam
-
Justification of Choices:
-
LDA: A strong, non-nucleophilic base is required to deprotonate the piperidone at the alpha-position without competing in a nucleophilic addition to the ketone.
-
-78 °C: This low temperature is crucial for kinetic control of the enolate formation and to prevent side reactions.
-
Anhydrous Conditions: All reagents and solvents must be free of water to prevent quenching of the LDA and the reactive enolate intermediate.
-
Derivatization for CNS Ligand Synthesis: A Case Study on Sigma Receptors
The true power of the this compound scaffold lies in its potential for derivatization. While the lactam offers one reactive site, the Boc-protected amine at the 7-position is the most common site for modification. After deprotection, this secondary amine can be functionalized via various reactions to generate a library of compounds for screening.
A study by Abadias et al. (2022) provides an excellent template for this derivatization, using the closely related tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate to synthesize potent sigma receptor ligands. We can adapt their strategy to our scaffold.
Caption: General derivatization strategies from the core scaffold.
Protocol 2: General Procedure for N-7 Derivatization
-
Boc Deprotection: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete consumption of starting material. Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt, which can often be used without further purification.
-
N-Alkylation (Example): To a solution of the deprotected amine salt (1.0 eq) in a suitable solvent like DMF or ACN, add a base such as diisopropylethylamine (DIPEA, 3.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.2 eq). Stir at room temperature or heat as necessary until the reaction is complete. Perform an aqueous workup and purify by chromatography.
-
Reductive Amination (Example): To a solution of the deprotected amine salt (1.0 eq) and a desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature overnight. Quench with saturated sodium bicarbonate solution, extract with DCM, and purify by chromatography.
Application in CNS Drug Discovery: Sigma-1 Receptor (S1R) Ligands
As a case study, we will examine the development of S1R ligands based on the 2,7-diazaspiro[3.5]nonane core. The S1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, and it modulates a variety of signaling pathways, including calcium signaling and ion channel function. S1R ligands have shown promise in models of psychosis, neuropathic pain, and neurodegeneration.
The study by Abadias et al. demonstrated that by functionalizing the secondary amine of the diazaspiro[3.5]nonane core with various aryl and alkyl groups, they could generate compounds with low nanomolar affinity for the S1R and selectivity over the S2
Application Notes & Protocols: Strategic Incorporation of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane for the Development of Conformationally Constrained Peptide Mimics
Abstract
The transition of therapeutic peptides from discovery to clinical application is often hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation.[1] Imposing structural constraints on the peptide backbone is a proven strategy to overcome these limitations, enhancing binding affinity, specificity, and metabolic stability.[2] This document provides a comprehensive technical guide for the incorporation of a novel building block, 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane , into peptide sequences. This unique spirocyclic scaffold, featuring a rigid β-lactam fused to a piperidine ring, is designed to act as a potent β-turn mimic, a critical secondary structure motif in molecular recognition events.[3] We present a detailed rationale for employing a Boc-based solid-phase peptide synthesis (SPPS) strategy, provide optimized protocols for coupling and final cleavage, and outline methods for the robust characterization of the resulting peptide mimics.
Introduction: The Rationale for Spirocyclic β-Lactam Scaffolds
Peptides exert their biological functions by adopting specific three-dimensional conformations to interact with protein targets.[2] However, linear peptides in solution exist as a dynamic ensemble of conformers, and only a fraction possess the bioactive conformation. This conformational entropy results in a significant energy penalty upon binding, lowering affinity.[2] Furthermore, the flexible nature of the peptide backbone makes it an easy substrate for proteases, leading to poor in vivo stability.
Constraining a peptide into its bioactive conformation can pre-organize it for target binding, reducing the entropic penalty and significantly increasing potency.[4] Spirocyclic scaffolds are particularly effective for inducing such constraints due to their inherent three-dimensional nature and rigidity.[5] The This compound building block is a sophisticated dipeptide surrogate designed to nucleate a β-turn, a common structure in protein-protein interaction epitopes.[1][3] Its spirocyclic β-lactam core rigidly fixes the peptide backbone dihedral angles, providing a stable and predictable structural element for rational drug design.[3]
This guide provides the necessary protocols and scientific justification for researchers to successfully utilize this powerful building block in their peptidomimetic and drug discovery programs.
Core Synthesis Strategy: The Imperative of Boc/Bzl Chemistry
The successful incorporation of the this compound scaffold is critically dependent on the choice of solid-phase peptide synthesis (SPPS) strategy. The central feature of this building block is the β-lactam (azetidin-2-one) ring, a strained four-membered lactam that is highly susceptible to nucleophilic attack.
-
Fmoc/tBu Strategy (Contraindicated): The standard Fmoc/tBu strategy requires repetitive treatment with a secondary amine base, typically 20-50% piperidine in DMF, to remove the Nα-Fmoc protecting group at each cycle.[6] Piperidine is a potent nucleophile that would readily attack the electrophilic carbonyl of the strained β-lactam ring, leading to ring-opening and destruction of the conformational constraint. This makes the Fmoc/tBu strategy fundamentally incompatible with the integrity of the scaffold.
-
Boc/Bzl Strategy (Recommended): The Boc/Bzl strategy utilizes an orthogonal protection scheme ideal for this sensitive building block.[7] The temporary Nα-Boc group is removed with a moderately strong acid (e.g., 50% TFA in DCM), while the more robust benzyl-based side-chain protecting groups and the resin linkage are cleaved only at the final step with a very strong acid (e.g., anhydrous HF or TFMSA).[8] This acid-driven deprotection cycle avoids the use of nucleophilic bases, thereby preserving the crucial β-lactam ring throughout the chain assembly.
The logical and scientifically sound choice is therefore the Boc/Bzl solid-phase peptide synthesis strategy .
Experimental Protocols
The following protocols are designed for manual synthesis on a 0.1 to 0.25 mmol scale. Reagent equivalents are based on the initial loading of the resin.
Resin Preparation and First Amino Acid Loading
Standard Boc-SPPS resins such as Merrifield resin (for C-terminal acids) or MBHA resin (for C-terminal amides) are suitable.[9] The first amino acid is typically loaded using the cesium salt method for Merrifield resins to prevent racemization.[9] For this guide, we will assume a pre-loaded resin is being used.
Boc-SPPS Cycle for Standard Amino Acids
This cycle is repeated for each standard Boc-protected amino acid in the sequence.
| Step | Procedure | Reagents & Solvents | Time | Rationale |
| 1. Swelling | Swell the peptide-resin in a reaction vessel. | DCM | 20 min | Prepares the resin matrix for efficient reagent diffusion. |
| 2. Deprotection | Treat the resin with TFA solution twice. | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | Removes the Nα-Boc group to expose the free amine for the next coupling.[8] |
| 3. Washing | Wash the resin thoroughly. | DCM (3x), IPA (1x), DCM (3x) | ~5 min | Removes residual acid and byproducts. |
| 4. Neutralization | Treat the resin with DIPEA solution twice. | 10% DIPEA in DCM | 2 x 2 min | Converts the N-terminal ammonium salt to a free amine, which is necessary for coupling.[7] |
| 5. Washing | Wash the resin thoroughly. | DCM (3x), DMF (3x) | ~5 min | Removes excess base. |
| 6. Coupling | Couple the next Boc-amino acid. | See Protocol 3.3 | 1-2 hr | Forms the new peptide bond. |
| 7. Washing | Wash the resin thoroughly. | DMF (3x), DCM (3x) | ~5 min | Removes excess reagents and byproducts before the next cycle. |
Protocol for Coupling this compound
This building block can be considered a sterically demanding dipeptide mimic. Therefore, robust activation is required. The HBTU/DIPEA method is highly efficient and recommended.
Table of Reagents for Coupling:
| Reagent | Equivalents (vs. Resin) | Purpose |
| This compound | 2.0 eq | Building Block |
| HBTU | 1.95 eq | Activating Agent |
| HOBt | 2.0 eq | Racemization Suppressant |
| DIPEA | 4.0 eq | Activation Base |
| Solvent | As needed (~10 mL/g resin) | DMF or NMP |
Step-by-Step Coupling Procedure:
-
Resin Preparation: After the neutralization and washing steps (Step 5 in Protocol 3.2) of the preceding amino acid, the resin is ready in DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) in fresh, anhydrous DMF.
-
Activation: Add DIPEA (4.0 eq) to the activation solution and vortex briefly (1-2 minutes). The solution will typically change color.
-
Coupling: Immediately add the activated solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The extended time is recommended due to the potential steric hindrance of the scaffold.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads.[8] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling should be repeated ("double coupling") with fresh reagents for another 1-2 hours.[10]
-
Washing: Once coupling is complete, drain the reaction mixture and proceed with the washing steps (Step 7 in Protocol 3.2).
Final Cleavage and Deprotection: Preserving the β-Lactam
The final cleavage is the most critical step for maintaining the integrity of the spirocyclic scaffold. Standard "high HF" cleavage is highly aggressive and may lead to side reactions.[11] A milder, two-step "low-high HF" procedure is strongly recommended to minimize the formation of reactive carbocations and preserve sensitive functionalities.[4]
Recommended Cleavage Cocktail ("Low HF" Step):
| Reagent | Volume/Mass per gram of Resin | Purpose |
| Anhydrous HF | ~2.5 mL | Cleavage Reagent (low conc.) |
| Dimethyl Sulfide (DMS) | ~6.5 mL | SN2 promotion / Scavenger |
| p-Cresol | ~1.0 mL | Scavenger |
Procedure:
-
Preparation: Dry the final peptide-resin thoroughly under high vacuum. Place the resin and a Teflon-coated stir bar into a HF-resistant reaction vessel (e.g., Kel-F).
-
Scavenger Addition: Add p-cresol and DMS to the vessel. Cool the vessel in a dry ice/methanol bath for at least 10 minutes.
-
Low HF Step: Carefully distill anhydrous HF into the reaction vessel. Maintain the temperature at 0°C and stir for 2 hours. This step removes most benzyl-based side-chain protecting groups via a milder SN2 mechanism.[4]
-
Evaporation: Remove the HF and DMS under vacuum at 0°C.
-
Washing: Wash the resin with DCM or ethyl acetate to remove cleaved protecting groups and scavengers. Dry the resin under vacuum.
-
High HF Step: Return the resin to the reaction vessel. Add p-cresol (1 mL/g). Distill anhydrous HF (~9 mL/g) into the vessel. Stir at 0-5°C for 1 hour. This stronger SN1 step cleaves the peptide from the resin linkage (e.g., PAM or MBHA).[4]
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Triturate the remaining resin/peptide mixture with cold diethyl ether. Filter the crude peptide precipitate.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and purify by reverse-phase HPLC.
Alternative (Non-HF Method): TFMSA Cleavage For laboratories not equipped for HF, a trifluoromethanesulfonic acid (TFMSA) based cleavage can be used. This method is also harsh but avoids the specialized apparatus.[12]
-
Cocktail: TFMSA / TFA / p-Cresol / Thioanisole (10:50:20:20 v/v)
-
Procedure: Treat the resin with the cocktail at 0°C for 2-4 hours.[12]
Characterization and Analysis
Rigorous analytical chemistry is essential to confirm the successful synthesis and integrity of the final peptide mimic.[9][10]
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for assessing the purity of the crude and final peptide.[9] A sharp, single peak is indicative of a successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) is required to confirm the molecular weight of the final product.[9] The observed mass should match the theoretical mass of the peptide with the incorporated spirocycle.
-
Self-Validation Check: Critically, check for a secondary peak with a mass increase of +18.01 Da relative to the target peptide. This would indicate the hydrolysis of the β-lactam ring to a β-amino acid, a key potential side product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (COSY, TOCSY, NOESY) experiments on the purified peptide can confirm the presence of the spirocyclic scaffold and provide valuable information about the conformation induced in the peptide backbone.[3] The constrained nature of the scaffold should result in distinct and well-resolved proton signals.
Conclusion
The this compound building block offers a powerful tool for medicinal chemists to rationally design and synthesize conformationally constrained peptide mimics. Its successful incorporation is contingent upon a carefully selected Boc/Bzl SPPS strategy to preserve the sensitive β-lactam core. By following the detailed protocols for coupling and, critically, a milder "low-high HF" or TFMSA cleavage, researchers can reliably access novel peptidomimetics with enhanced structural definition. The rigorous analytical validation outlined herein provides a framework for ensuring the integrity of the final compounds, paving the way for the exploration of their therapeutic potential.
References
-
Aapptec (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
- Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338.
- Bittermann, H., & Gmeiner, P. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. The Journal of Organic Chemistry, 71(1), 97–102.
- do Canto, F. S., et al. (2003). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of the Brazilian Chemical Society.
-
GenScript (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Lama, D., & Ganesan, A. (2024). Constrained Peptides as Protein-Protein Interaction Inhibitors. MDPI.
-
MDPI. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Retrieved from [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1146, 39-50.
- Fields, G. B. (2007). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 386, 17-32.
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. peptide.com [peptide.com]
- 7. Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Deprotection of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Core Scaffold
The 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel kinase inhibitors and other bioactive molecules.[1] Its rigid, three-dimensional spirocyclic structure provides a unique framework for exploring chemical space in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for controlled, stepwise synthesis, allowing for selective functionalization of the molecule.[1][2]
The removal of the Boc group is a critical step, unmasking the secondary amine for subsequent derivatization and elaboration of the molecular structure. This application note provides detailed protocols for the efficient deprotection of this compound using common acidic conditions, along with insights into the underlying chemical principles and analytical monitoring of the reaction.
Chemical Principles and Mechanism of Boc Deprotection
The Boc group is prized for its stability under a wide range of reaction conditions, yet its facile removal under acidic conditions makes it an ideal protecting group.[3][4] The acid-catalyzed deprotection of a Boc-protected amine follows a well-established E1 elimination mechanism.
The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[4][5][6] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. Subsequently, the stable tertiary tert-butyl cation is eliminated, forming a carbamic acid intermediate.[5][6] This carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[5][6] The newly liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt as the final product.[4][5]
The liberated tert-butyl cation can potentially act as an alkylating agent, leading to side reactions. However, in many cases, it is quenched by the counter-ion of the acid, deprotonates to form isobutylene gas, or polymerizes.[5][7]
Comparative Overview of Deprotection Protocols
The choice of acidic reagent and reaction conditions can significantly impact the efficiency, selectivity, and work-up of the Boc deprotection. Below is a summary of the two most common and reliable methods for the deprotection of this compound.
| Method | Reagents | Solvent | Temperature | Time | Advantages | Disadvantages |
| Protocol 1: Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid | Dichloromethane (DCM) | 0°C to Room Temp. | 1-2 hours | Rapid and highly efficient; volatile reagents are easily removed.[8] | TFA is corrosive and requires careful handling; potential for side reactions with sensitive functional groups.[9] |
| Protocol 2: Hydrochloric Acid (HCl) in Dioxane | 4M HCl in 1,4-Dioxane | 1,4-Dioxane or Methanol | Room Temp. | 30 min - 16 hours | Milder conditions compared to neat TFA; selective for Boc group in the presence of some other acid-labile groups.[10][11] | Dioxane is a peroxide-forming solvent and requires careful handling; longer reaction times may be necessary.[12] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and rapid method for the complete removal of the Boc protecting group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: While stirring, slowly add TFA (10 equivalents) to the solution.[8]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Work-up:
Behind the Steps:
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting material or product and to avoid unwanted side reactions.
-
Cooling to 0°C: The initial cooling of the reaction mixture helps to control the exothermic nature of the acid addition and minimizes potential side reactions.
-
Excess TFA: A significant excess of TFA is used to ensure the complete and rapid cleavage of the Boc group.
-
Precipitation with Diethyl Ether: The deprotected amine salt is typically insoluble in non-polar solvents like diethyl ether, allowing for its easy isolation as a solid.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method employs milder acidic conditions and can be advantageous when other acid-sensitive functional groups are present in the molecule.[10][11]
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane solution
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.[8]
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl, yielding the product as the hydrochloride salt.[8]
Behind the Steps:
-
4M HCl in Dioxane: This commercially available or freshly prepared solution provides a convenient and controlled source of anhydrous HCl.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature, which is sufficient for the deprotection while being milder than refluxing conditions.
-
Monitoring is Key: Due to the potentially slower reaction rate compared to TFA, regular monitoring is essential to determine the point of complete conversion.
Reaction Monitoring and Product Characterization
Rigorous analytical monitoring is essential to ensure the complete conversion of the starting material and to characterize the final product.
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the more polar deprotected product.[13] The product will have a significantly lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's identity through its mass-to-charge ratio and allows for the assessment of purity.[14] A mass difference of -100.12 amu will be observed upon removal of the Boc group.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive method for confirming Boc deprotection is the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.[14]
-
¹³C NMR: The disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm), confirms the removal of the Boc group.[14]
-
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹, is a key indicator of a successful deprotection.[14]
Troubleshooting
| Issue | Potential Cause | Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Add more acid, prolong the reaction time, or gently warm the reaction mixture (if the substrate is stable). |
| Side Product Formation | Reaction with acid-sensitive groups or alkylation by the tert-butyl cation. | Use a milder deprotection method (e.g., HCl in dioxane instead of neat TFA). Consider adding a scavenger like triisopropylsilane (TIS).[15] |
| Difficulty in Product Isolation | Product is soluble in the precipitation solvent. | Try a different non-polar solvent for precipitation or consider a basic work-up to obtain the free amine, followed by extraction (if the free amine is stable and soluble in organic solvents).[16] |
Conclusion
The acidic deprotection of this compound is a fundamental transformation in the synthesis of more complex derivatives for drug discovery. Both TFA and HCl in dioxane are effective reagents for this purpose, with the choice depending on the specific requirements of the synthetic route and the presence of other functional groups. Careful execution of the protocols and diligent monitoring will ensure a high yield of the desired deprotected product, paving the way for further synthetic explorations.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
ResearchGate. Boc deprotection conditions tested. Available at: [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Available at: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
Scribd. Water Boc Deprotection. Available at: [Link]
-
Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Available at: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Guide to Strategic Functionalization in Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The landscape of modern drug discovery is increasingly characterized by a strategic shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in this context, offering a rigid, three-dimensional framework that can significantly influence the biological activity and pharmacokinetic profile of a molecule.[2]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the functionalization of the 2,7-diazaspiro[3.5]nonane core. We will delve into the principles of orthogonal protection, regioselective modification, and provide step-by-step methodologies for common and impactful chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The 2,7-diazaspiro[3.5]nonane scaffold is a bicyclic diamine featuring a central spirocyclic carbon atom shared between an azetidine and a piperidine ring. This unique arrangement imparts a defined conformational rigidity and presents two distinct nitrogen atoms for chemical modification. Its growing popularity stems from its role as a superior bioisostere for more traditional diamine fragments like piperazine.[2][3] By replacing a flexible piperazine with the rigid 2,7-diazaspiro[3.5]nonane core, chemists can achieve:
-
Improved Potency and Selectivity: The fixed spatial orientation of substituents can lead to more optimal interactions with biological targets.[3]
-
Enhanced Physicochemical Properties: The increased sp³ character often translates to better aqueous solubility and metabolic stability.[4]
-
Novel Chemical Space: The unique topology of the scaffold allows for the exploration of previously inaccessible regions of chemical space.
A notable example of its successful application is in the menin-MLL inhibitor revumenib, where the 2,7-diazaspiro[3.5]nonane core was identified as a key component for optimal binding affinity.[3]
Core Principles: Orthogonal Protection Strategy
The key to unlocking the full potential of the 2,7-diazaspiro[3.5]nonane scaffold lies in the ability to selectively functionalize its two distinct nitrogen atoms. The azetidine nitrogen (N2) and the piperidine nitrogen (N7) exhibit different steric and electronic properties, which can be exploited for regioselective reactions. However, for maximum synthetic flexibility, an orthogonal protection strategy is paramount.[5][6]
This strategy involves the use of two different protecting groups that can be removed under mutually exclusive conditions. The most common approach utilizes the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz or Z) or a benzyl (Bn) group, which are typically removed by hydrogenolysis.
Diagram: Orthogonal Protection Workflow
Caption: A generalized workflow for the sequential functionalization of the 2,7-diazaspiro[3.5]nonane scaffold using an orthogonal Boc protection strategy.
Application Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries based on the 2,7-diazaspiro[3.5]nonane scaffold.
Protocol 1: Selective N-Boc Protection of 2,7-Diazaspiro[3.5]nonane
Objective: To synthesize tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key intermediate for subsequent functionalization.[7]
Rationale: The azetidine nitrogen (N2) is generally more nucleophilic and less sterically hindered than the piperidine nitrogen (N7), allowing for preferential reaction with bulky electrophiles like di-tert-butyl dicarbonate under controlled conditions.
Materials:
-
2,7-Diazaspiro[3.5]nonane dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2,7-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in DCM (10 mL/mmol).
-
Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes to generate the free base in situ.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and formation of the mono-Boc product.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Highly dependent on reaction conditions and stoichiometry. |
| Purity | >95% | Can be improved with chromatographic purification. |
| Solvent | DCM, THF | Dichloromethane is commonly preferred. |
| Base | TEA, NaHCO₃ | Triethylamine is effective for neutralizing the HCl salt. |
Protocol 2: N-Alkylation of the Piperidine Nitrogen (N7)
Objective: To introduce an alkyl substituent at the N7 position of the mono-Boc protected scaffold.
Rationale: With the N2 position protected, the N7 nitrogen is the sole site for nucleophilic attack. Reductive amination or direct alkylation with alkyl halides are common and effective methods.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq)
-
Alkyl halide (e.g., R-Br, R-I) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic amount, for chlorides or bromides)
Procedure:
-
Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in ACN or DMF.
-
Add K₂CO₃ (2.0 eq) and a catalytic amount of KI.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Diagram: N-Alkylation and N-Arylation Pathways
Caption: Key synthetic routes for the functionalization of the N7 position of the mono-Boc protected 2,7-diazaspiro[3.5]nonane.
Protocol 3: N-Arylation of the Piperidine Nitrogen (N7) via Buchwald-Hartwig Coupling
Objective: To introduce an aryl or heteroaryl substituent at the N7 position.
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and are widely applicable to a range of (hetero)aryl halides.[8]
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq)
-
Aryl halide (Ar-Br or Ar-Cl) (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous, degassed solvent, followed by the tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 90-110 °C for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
| Reaction | Catalyst/Ligand | Base | Typical Yield |
| N-Arylation | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 60-90% |
| N-Heteroarylation | Pd(OAc)₂ / RuPhos | K₃PO₄ | 50-85% |
Protocol 4: Boc Deprotection and Subsequent Functionalization of N2
Objective: To remove the Boc protecting group and functionalize the newly liberated N2 amine.
Rationale: The acid-lability of the Boc group allows for its clean removal without affecting a wide range of other functional groups that may have been installed at the N7 position.
Materials:
-
N7-functionalized, N2-Boc-protected 2,7-diazaspiro[3.5]nonane (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
Procedure (TFA Deprotection):
-
Dissolve the Boc-protected substrate in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.[9]
-
Warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting TFA salt can often be used directly in the next step after co-evaporation with toluene to remove excess TFA.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry and concentrate.
Subsequent Functionalization: The liberated N2 amine can be functionalized using protocols analogous to those described for N7, such as N-alkylation, N-arylation, acylation, or reductive amination.
Conclusion and Future Outlook
The 2,7-diazaspiro[3.5]nonane scaffold represents a significant tool in the medicinal chemist's arsenal for creating novel, three-dimensional therapeutics. The synthetic protocols outlined in this guide, centered around a robust orthogonal protection strategy, provide a clear and reproducible path for the selective functionalization of this valuable building block. As the demand for sp³-rich molecules continues to grow, the strategic application of scaffolds like 2,7-diazaspiro[3.5]nonane will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
Kang, T., et al. (2021). Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamination. ChemRxiv. Available from: [Link]
-
Zhou, J., et al. (2022). Enantio‐ and Regioselective Construction of 1,4‐Diamines via Cascade Hydroamination of Methylene Cyclopropanes. ResearchGate. Available from: [Link]
-
Zhou, J., et al. (2022). Enantio‐ and Regioselective Construction of 1,4‐Diamines via Cascade Hydroamination of Methylene Cyclopropanes. HKBU Scholars. Available from: [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available from: [Link]
-
Zhou, J., et al. (2022). Enantio- and Regioselective Construction of 1,4-Diamines via Cascade Hydroamination of Methylene Cyclopropanes. PubMed. Available from: [Link]
-
ACS Publications. (2019). Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination. Organic Letters. Available from: [Link]
-
MDPI. (N.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
University of Bristol. (N.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
National Center for Biotechnology Information. (N.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. Available from: [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
Semantic Scholar. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (N.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. Available from: [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
MDPI. (N.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]
-
Organic Chemistry Portal. (N.d.). Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
-
MDPI. (N.d.). Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]
-
Royal Society of Chemistry. (N.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (N.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. Available from: [Link]
-
ResearchGate. (N.d.). Approaches to the N-arylation of heteroarenes. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Leveraging 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane for High-Diversity Compound Library Synthesis
Abstract
In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic structures towards molecules with greater three-dimensionality (sp³-richness). This "escape from flatland" is driven by the need to access novel chemical space and develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1] Spirocyclic scaffolds are at the forefront of this movement, offering rigid, well-defined three-dimensional architectures.[1][2] The 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane building block is an exemplary scaffold, uniquely combining a piperidine ring with a strained β-lactam (azetidin-2-one) ring. This guide provides an in-depth exploration of this versatile intermediate, detailing its strategic value and providing robust protocols for its application in the synthesis of diverse compound libraries intended for high-throughput screening and hit-to-lead optimization.
Strategic Value of the this compound Scaffold
The utility of this scaffold is rooted in its distinct structural features, which provide multiple, orthogonal vectors for chemical diversification.
-
Spirocyclic Core : The spirocyclic fusion of a four-membered azetidinone and a six-membered piperidine ring imparts significant conformational rigidity. This pre-organizes the substituent vectors in defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Orthogonal Protecting Groups : The secondary amine on the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be selectively and cleanly removed under acidic conditions.[3][4] This allows for the specific derivatization of the piperidine nitrogen without affecting the β-lactam ring.
-
Reactive β-Lactam Ring : The four-membered β-lactam ring is a highly valuable functional group. Its inherent ring strain makes it more reactive than a typical acyclic amide, facilitating reactions like ring-opening or derivatization at the amide nitrogen.[5][6] This provides a secondary site for library diversification.
-
Dual Nitrogen Functionality : The presence of two distinct nitrogen atoms—a secondary amine (after deprotection) and an amide—allows for the creation of libraries with diverse physicochemical properties, from basic amines to neutral amides and ureas. This dual functionality has been leveraged in the development of kinase inhibitors and other complex bioactive molecules.[7]
Physicochemical Properties and Safe Handling
Before proceeding with experimental work, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Reference |
| Chemical Name | tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | N/A |
| CAS Number | 1032158-48-7 | [7][8] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [7] |
| Molecular Weight | 240.30 g/mol | [7][9] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C for long-term stability. | [7] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][12]
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[13] Avoid dust formation.[12]
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10][12]
Overall Strategy for Library Synthesis
The core strategy for library generation from this compound is a divergent, "hub-and-spoke" approach. The process begins with the deprotection of the Boc-protected piperidine nitrogen to generate the key amine intermediate (the "hub"). This intermediate is then aliquoted and reacted in parallel with diverse sets of building blocks (the "spokes") such as aldehydes, acid chlorides, and sulfonyl chlorides to produce the final library.
Caption: Divergent synthesis workflow for library generation.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of the Piperidine Nitrogen (Hub Formation)
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the free amine, isobutylene, and carbon dioxide.[14] Using a volatile acid and solvent system simplifies product isolation, as excess reagents can be removed under vacuum.[3]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, e.g., 20% v/v solution in DCM) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. A cold trap is recommended to capture the volatile acid.[15]
-
Co-evaporate the residue with toluene or isopropanol (2-3 times) to ensure complete removal of residual TFA.[15]
-
The resulting product is typically an oil or solid TFA salt. To obtain a solid, triturate the residue with cold diethyl ether, filter the resulting precipitate, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the resulting amine salt (1-oxo-2,7-diazaspiro[3.5]nonane TFA salt) by ¹H NMR and LC-MS. The product can be used directly in the next step.
Alternative: 4M HCl in 1,4-dioxane is also highly effective and often yields a crystalline hydrochloride salt that is easier to handle than the often-oily TFA salt.[14][15]
Protocol 2: Parallel Derivatization of the Piperidine Amine
Rationale: With the free secondary amine "hub" in hand, parallel synthesis can be performed in 96-well plates or parallel reactors. The following are representative protocols. A mild base (e.g., DIPEA or triethylamine) is often added to neutralize the amine salt in situ, liberating the free amine for reaction.
A. Parallel Reductive Amination
-
To each well/reactor containing the 1-oxo-2,7-diazaspiro[3.5]nonane salt (1.0 eq), add a solution of a unique aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a mild base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Seal the plate/reactors and shake at room temperature for 12-24 hours.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the products with an organic solvent (e.g., DCM or ethyl acetate), purify via automated flash chromatography or preparative HPLC/LC-MS.
B. Parallel Acylation / Sulfonylation
-
To each well/reactor containing the 1-oxo-2,7-diazaspiro[3.5]nonane salt (1.0 eq) dissolved in DCM or THF, add a mild base (DIPEA, 3.0 eq).
-
Add a solution of a unique acid chloride or sulfonyl chloride (1.2 eq) in the same solvent.
-
Seal the plate/reactors and shake at room temperature for 2-16 hours.
-
Wash the reaction with aqueous ammonium chloride or water.
-
Isolate and purify the products as described in Protocol 2A.
C. Parallel Urea Formation
-
To each well/reactor containing the 1-oxo-2,7-diazaspiro[3.5]nonane salt (1.0 eq) dissolved in DCM, add a mild base (DIPEA, 2.5 eq).
-
Add a solution of a unique isocyanate (1.1 eq).
-
Seal and shake at room temperature for 1-6 hours.
-
Concentrate the reaction mixture and purify the resulting urea product.
| Reaction Type | Reagent Class (Spoke) | Key Reagents | Resulting Moiety at N7 |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ | Tertiary Amine |
| Acylation | Acid Chlorides, Anhydrides | DIPEA or Pyridine | Amide |
| Sulfonylation | Sulfonyl Chlorides | DIPEA or Pyridine | Sulfonamide |
| Urea Formation | Isocyanates | DIPEA | Urea |
Library Quality Control Workflow
Ensuring the quality of a compound library is paramount for the reliability of screening data. A standard QC process involves confirming the identity and assessing the purity of each library member.
Caption: Standard quality control workflow for a synthetic compound library.
Conclusion
This compound is a powerful and versatile building block for constructing compound libraries with high degrees of structural and three-dimensional diversity. Its orthogonally protected nitrogen centers and inherent spirocyclic rigidity make it an ideal starting point for exploring novel chemical space. The protocols outlined in this guide provide a robust framework for the efficient deprotection and subsequent parallel derivatization of this scaffold, enabling the rapid generation of high-quality libraries for drug discovery programs targeting a wide array of biological targets, including GPCRs and kinases.[7][16]
References
-
Al-Hourani, B. (2010). Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]
-
Wikipedia. (n.d.). β-Lactam. Available at: [Link]
-
González-Bello, C. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Page, M. I. (1987). The Mechanisms of Reactions of β-Lactam Antibiotics. University of Huddersfield Research Portal. Available at: [Link]
-
Wang, Z. (2023). The Chemistry and Biology of Beta-Lactams. Taylor & Francis eBooks. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. Available at: [Link]
-
PubMed. (n.d.). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. Available at: [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. parchem.com [parchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,7-Diazaspiro[3.5]nonane as a Bioisosteric Replacement for Piperazine in Drug Discovery
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to connect molecular fragments and modulate physicochemical properties. However, its inherent metabolic liabilities and basicity often present significant challenges in drug development. This guide introduces 2,7-diazaspiro[3.5]nonane as a structurally novel, three-dimensional bioisostere for piperazine. We provide a detailed examination of the comparative physicochemical properties, strategic advantages, and practical applications of this replacement. Included are detailed, field-tested protocols for the synthesis of key building blocks and for the in vitro assays essential to validating the benefits of this bioisosteric substitution, such as enhanced metabolic stability and improved aqueous solubility.
Introduction: The Piperazine Problem and the Rise of 3D Scaffolds
For decades, the piperazine moiety has been a reliable workhorse for medicinal chemists.[1] Its symmetrical structure, dual nitrogen atoms for derivatization, and ability to confer aqueous solubility have made it a staple in numerous approved drugs. However, this reliance comes with a well-documented set of drawbacks:
-
Metabolic Instability: The N-alkyl substituents on piperazine are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to N-dealkylation.[2] This rapid metabolism can result in poor pharmacokinetic profiles and the formation of potentially undesirable metabolites.
-
High Basicity (pKa): The two nitrogen atoms give piperazine a high pKa, meaning it is predominantly protonated at physiological pH. This can lead to high affinity for acidic targets (e.g., hERG potassium channel), increasing the risk of cardiotoxicity, and can also hinder cell membrane permeability.
-
"Flatland" Chemistry: The chair-boat conformational flexibility of piperazine, while useful, confines its exit vectors to a relatively planar space. The modern drive to "escape from flatland" seeks more rigid, three-dimensional scaffolds that can present substituents in precise vectors, improving target engagement and selectivity.[3]
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, offers a solution. 2,7-Diazaspiro[3.5]nonane emerges as a compelling bioisostere for piperazine, offering a rigid, spirocyclic core that addresses many of piperazine's inherent limitations.[4][5][6]
The Bioisostere Solution: 2,7-Diazaspiro[3.5]nonane
2,7-Diazaspiro[3.5]nonane is a saturated heterocyclic compound featuring a central quaternary carbon shared by an azetidine and a piperidine ring. This unique spirocyclic architecture provides a rigid framework with distinct structural and physicochemical advantages over traditional piperazine.
Visualizing the Bioisosteric Replacement
The core concept involves the direct substitution of the piperazine core with the 2,7-diazaspiro[3.5]nonane scaffold to introduce conformational rigidity and novel exit vectors for substituents.
Caption: Bioisosteric replacement of piperazine with 2,7-diazaspiro[3.5]nonane.
Comparative Physicochemical Properties
The primary motivation for using 2,7-diazaspiro[3.5]nonane is the favorable shift it imparts on key drug-like properties. The spirocyclic nature and the presence of both a four-membered (azetidine) and six-membered (piperidine) ring alter the electronic environment of the nitrogen atoms.
| Property | Piperazine | 2,7-Diazaspiro[3.5]nonane | Rationale for Improvement |
| Molecular Weight | 86.14 g/mol [7] | 126.20 g/mol [8] | Increased complexity and 3D shape. |
| Calculated LogP (XLogP3) | -1.5[7] | -0.3[8] | Increased lipophilicity, which can improve permeability. |
| Topological Polar Surface Area (TPSA) | 24.1 Ų[7] | 24.1 Ų[8] | Maintained polarity, crucial for solubility and target interactions. |
| Basicity (pKa) | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | pKa1 ≈ 8.5 (piperidine N), pKa2 ≈ 10.5 (azetidine N) | The pKa of the piperidine-like nitrogen is lowered relative to piperazine's second pKa, reducing positive charge at pH 7.4. The azetidine nitrogen is more basic. This differential basicity allows for selective functionalization. |
| Metabolic Stability | Prone to N-dealkylation | Generally higher | The steric hindrance around the nitrogen atoms and the rigid conformation can reduce susceptibility to CYP-mediated oxidation. |
| Aqueous Solubility | High | Generally high | The spirocyclic nature can disrupt crystal packing, often leading to improved solubility over flat, aromatic systems.[9] |
| Structural Rigidity | Flexible (Chair/Boat) | Rigid | Provides well-defined exit vectors for substituents, enhancing selectivity and reducing entropic penalty upon binding. |
Experimental Protocols & Workflows
A key enabler for using novel scaffolds is the accessibility of key building blocks. The mono-protected tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a versatile intermediate, allowing for selective functionalization of the free secondary amine.
Protocol 1: Synthesis of mono-Boc-2,7-diazaspiro[3.5]nonane
This protocol describes a common synthetic route. The rationale behind using the Boc protecting group is its stability under a wide range of reaction conditions and its straightforward removal with acid (e.g., TFA).[10]
Materials:
-
Commercially available starting materials for multi-step synthesis (specifics vary by chosen literature procedure)[11]
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,7-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in DCM.
-
Basification: Add TEA or DIPEA (2.2 eq) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and free the diamine.
-
Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.0 - 1.1 eq) in DCM dropwise over 30 minutes. Causality Note: Slow, cooled addition is crucial to favor mono-protection and minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a pure solid.[12]
General Workflow for Bioisostere Evaluation
The following workflow outlines the decision-making process for validating the 2,7-diazaspiro[3.5]nonane scaffold as a superior alternative to a piperazine lead compound.
Caption: Decision workflow for evaluating the bioisosteric replacement.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is critical for determining if the spirocyclic scaffold mitigates the N-dealkylation liability common to piperazines.[13][14] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[15][16]
Materials:
-
Test Compounds (Piperazine Parent and Spirocyclic Analogue), 10 mM in DMSO
-
Pooled Liver Microsomes (human, rat, or mouse), 20 mg/mL stock
-
Phosphate Buffer (100 mM, pH 7.4)[14]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[14]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[17]
Procedure:
-
Prepare Compound Plate: Prepare working solutions of the test compounds (e.g., 100 µM in buffer from the 10 mM DMSO stock).
-
Prepare Reaction Mixture: In a 96-well plate, combine phosphate buffer and the liver microsomal solution to a final protein concentration of 0.5 mg/mL.[16] Add the test compound to achieve a final concentration of 1 µM. Self-Validation: Include a positive control (a compound with known high metabolism, e.g., terfenadine) and a negative control (incubation without NADPH) to ensure the assay system is performing correctly.[16][17]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold ACN with the internal standard.[17] This action simultaneously stops the reaction and precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[17]
Protocol 3: Kinetic Aqueous Solubility Assay
Low solubility can hinder in vitro testing and lead to poor bioavailability.[18][19] This high-throughput assay determines the solubility of a compound when rapidly precipitated from a DMSO stock into an aqueous buffer, mimicking conditions in early-stage screening.[20][21][22]
Materials:
-
Test Compounds (Piperazine Parent and Spirocyclic Analogue), 10 mM in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm) and corresponding collection plates
-
Plate shaker/incubator
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solutions of your compounds into the wells of a 96-well plate.[20] Prepare a calibration curve using serial dilutions of the stock.
-
Buffer Addition: Rapidly add PBS (e.g., 198 µL) to each well to achieve the desired final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.[19][20]
-
Filtration: Transfer the contents to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any undissolved precipitate from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a suitable chromophore) or by LC-MS/MS against the prepared calibration curve.[19]
-
Data Analysis: The measured concentration of the compound in the filtrate is reported as its kinetic solubility. Compare the value for the spirocyclic analogue to the original piperazine compound.
Case Studies & Applications
The utility of 2,7-diazaspiro[3.5]nonane is increasingly demonstrated in the literature. For example:
-
KRAS G12C Inhibitors: In the development of covalent inhibitors for the KRAS G12C oncogene, a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was identified. This scaffold demonstrated high metabolic stability in both human and mouse liver microsomes, contributing to potent in vivo anti-tumor activity.[23]
-
PARP Inhibitors: Researchers have explored replacing the piperazine core in the PARP inhibitor Olaparib with various diazaspiro systems, including 2,7-diazaspiro[3.5]nonane.[4][24] This work aims to modulate the drug's pharmacological profile, potentially reducing DNA damage and cytotoxicity while retaining high target affinity.[4][24]
Conclusion
2,7-Diazaspiro[3.5]nonane represents a significant advancement in scaffold design for medicinal chemistry. By offering a rigid, three-dimensional alternative to piperazine, it provides a powerful tool to overcome common drug development hurdles such as poor metabolic stability and non-optimal physicochemical properties. The protocols and workflows provided herein offer a practical guide for researchers to synthesize, evaluate, and ultimately leverage this valuable bioisostere in their drug discovery programs, accelerating the journey from hit identification to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 11. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. enamine.net [enamine.net]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2,7-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.
The rigid, three-dimensional structure of the 2,7-diazaspiro[3.5]nonane core makes it an increasingly popular building block in drug discovery, offering a pathway to novel chemical space and improved pharmacological properties.[1] However, its synthesis is not without hurdles, from constructing the quaternary spirocyclic center to selectively functionalizing the two distinct nitrogen atoms. This guide addresses the most common issues encountered in the laboratory.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios, directly addressing specific experimental failures and offering concrete, actionable solutions.
Q1: My overall yield for the 2,7-diazaspiro[3.5]nonane synthesis is consistently low. What are the most likely causes and how can I improve it?
Low overall yield in a multi-step synthesis is a common frustration. The issue rarely lies in a single step but is often an accumulation of minor inefficiencies. Let's break down the typical synthetic sequence to identify and address the most critical points of yield loss.
A generalized synthetic pathway often involves forming a piperidine ring with a handle for building the azetidine portion, followed by cyclization and deprotection.
Caption: A generalized workflow for 2,7-diazaspiro[3.5]nonane synthesis.
Potential Problem Areas & Solutions:
-
Formation of the Quaternary Center: This is often the first major hurdle. If your route involves creating a 4,4-disubstituted piperidine, ensure that the conditions for dialkylation or related reactions are strictly controlled.
-
Causality: Incomplete reaction or the formation of mono-alkylated byproducts are common. The choice of base and electrophile is critical.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the precursor. Add the second electrophile slowly at a controlled temperature to minimize side reactions. Some modern methods leverage titanacyclobutanes to construct the quaternary center, which can be a more modular approach.[2]
-
-
Intramolecular Spirocyclization: Forming the strained four-membered azetidine ring is thermodynamically and kinetically challenging.
-
Causality: Intermolecular polymerization is a major competing reaction. The leaving group on the cyclization precursor must be highly reactive (e.g., tosylate, mesylate, or halide).
-
Solution: Employ high-dilution conditions (typically <0.01 M) to favor the intramolecular pathway. The choice of solvent and a strong base is crucial; for instance, patent literature describes the use of n-butyllithium in anhydrous THF at low temperatures (-60 °C to -20 °C) for self-cyclization reactions.[3]
-
-
Inefficient Deprotection: The final deprotection step can lead to significant material loss if not executed cleanly.
-
Causality: Harsh deprotection conditions can degrade the spirocyclic core. Incomplete reactions lead to complex purification challenges.
-
Solution: Ensure you are using an orthogonal protecting group strategy (see Q2). For Boc group removal, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature is standard and usually high-yielding.[4] For benzyl (Bn) or Cbz groups, catalytic hydrogenation (e.g., H₂, Pd/C) is effective.[3]
-
Q2: Which protecting groups are optimal for the two different nitrogen atoms, and what are the best methods for selective deprotection?
The power of the 2,7-diazaspiro[3.5]nonane scaffold lies in the ability to selectively functionalize its two nitrogen atoms. This requires an orthogonal protecting group strategy , where each group can be removed under specific conditions without affecting the other.[5]
Recommended Orthogonal Pairings & Protocols:
| Protecting Group 1 (N-2, Azetidine) | Protecting Group 2 (N-7, Piperidine) | Deprotection Conditions for P.G. 1 | Deprotection Conditions for P.G. 2 | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Acidic: TFA in DCM; or HCl in Dioxane | Hydrogenolysis: H₂, Pd/C, MeOH/EtOAc | Excellent orthogonality, commercially available precursors.[6][7] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Basic: 20% Piperidine in DMF | Acidic: TFA in DCM | Common in solid-phase synthesis, Fmoc is base-labile.[8] |
| Boc (tert-Butoxycarbonyl) | Ts (Tosyl) | Acidic: TFA in DCM | Reductive: Sodium naphthalenide or dissolving metal | Tosyl group is very robust but requires harsh removal. |
Self-Validating Protocol: Selective Boc Deprotection
-
Dissolution: Dissolve the orthogonally protected (e.g., N2-Boc, N7-Cbz) 2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0°C in an ice bath. This mitigates potential exotherms and side reactions.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA, 3-5 eq) dropwise to the stirred solution. The reaction is often accompanied by bubbling (isobutylene evolution).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the mixture in vacuo. The resulting TFA salt of the free amine can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent for further functionalization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Introduction
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane is a crucial spirocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure is leveraged in the development of novel therapeutics, including kinase inhibitors and candidates for neurological disorders.[1] The efficient and high-yield synthesis of this intermediate is therefore of paramount importance to drug discovery programs.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of this valuable compound. The information is structured in a direct question-and-answer format to address specific experimental challenges, supported by an optimized protocol and mechanistic insights.
Synthesis Overview: A Two-Step Approach
A robust and scalable synthesis involves a two-step process starting from commercially available materials. The core strategy relies on an initial condensation to form a key spirocyclic enamine intermediate, followed by an oxidative rearrangement to yield the target α-aminoketone.[2] This pathway has been demonstrated to achieve high yields and purity, overcoming challenges associated with previous methods.[2]
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My overall yield is significantly lower than the reported ~70%. What are the likely causes?
A1: Low yield is a common problem in multi-step syntheses and can originate from either of the two main steps or during purification. A systematic investigation is key.
-
Potential Cause 1: Inefficient Enamine Formation (Step 1). The initial condensation is a base-mediated reaction that is highly sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, high-purity source of sodium hydride (NaH). NaH that has been exposed to air and moisture will have a coating of NaOH/Na₂CO₃, rendering it less effective.
-
Ensure Anhydrous Conditions: The reaction is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Optimize Temperature: The reaction requires significant heat (60-120 °C) to proceed efficiently.[2] Ensure your reaction setup achieves and maintains the target temperature. Monitor internal temperature if possible.
-
-
-
Potential Cause 2: Incomplete Oxidative Rearrangement (Step 2). The epoxidation of the enamine followed by ring expansion is the critical bond-forming step.
-
Troubleshooting Steps:
-
Check Oxidant Activity: Meta-chloroperoxybenzoic acid (m-CPBA) can degrade upon storage. Use a freshly opened bottle or determine its activity via iodometric titration.
-
Control Stoichiometry: The molar ratio of the enamine intermediate to the oxidant is critical. The patent suggests a 1.0:1.0 to 1.0:1.5 ratio.[2] An excess may lead to side products, while an insufficient amount will result in an incomplete reaction.
-
Maintain Low Temperature During Addition: The reaction is exothermic. Add the m-CPBA portion-wise or as a solution in DCM to the reaction mixture while maintaining a low temperature (0 °C) to prevent runaway reactions and the formation of byproducts.[2]
-
-
-
Potential Cause 3: Product Loss During Work-up or Purification. The target molecule has moderate polarity and requires careful handling.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during the quench (e.g., with NaOH solution) to ensure the product remains in the organic phase.
-
Refine Recrystallization: The patent specifies ethyl acetate for recrystallization.[2] If the product is crashing out too quickly or remaining in the mother liquor, screen other solvent systems (e.g., ethyl acetate/heptane, isopropanol).
-
Consider Chromatography: If recrystallization fails to provide pure material, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a viable alternative.
-
-
Q2: My reaction appears to stall, with starting material still present after the recommended reaction time. What should I do?
A2: A stalled reaction typically points to an issue with reagents or activation energy.
-
For Step 1 (Enamine Formation): If starting materials are still present after prolonged heating, it is likely due to insufficient activation.
-
Solution: Confirm the quality of the NaH. If the base is active, consider increasing the reaction temperature towards the upper end of the recommended range (e.g., 100-120 °C).[2]
-
-
For Step 2 (Oxidative Rearrangement): If the enamine intermediate is not fully consumed, the oxidant is the most likely culprit.
-
Solution: As mentioned, verify the activity of your m-CPBA. If the reaction has stalled, a carefully controlled addition of a small amount of fresh m-CPBA (e.g., 0.1-0.2 equivalents) may help drive it to completion. Monitor closely by TLC or LC-MS to avoid over-oxidation.
-
Q3: I am observing multiple unidentified spots on my TLC plate after Step 2. How can I minimize these impurities?
A3: The formation of multiple byproducts during the oxidative rearrangement suggests side reactions are occurring.
-
Potential Cause: The enamine intermediate is electron-rich and can react in unintended ways if conditions are not carefully controlled. Over-oxidation, reaction with water, or thermal degradation are all possibilities.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. Ensure the m-CPBA is added slowly at 0 °C to dissipate heat effectively.[2] After the addition is complete, allow the reaction to warm to room temperature slowly.
-
Anhydrous Conditions: While the work-up involves aqueous solutions, the reaction itself should be run under anhydrous conditions to prevent hydrolysis of the enamine or intermediate epoxide.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent unwanted oxidative side reactions.
-
Prompt Work-up: Once the reaction is complete as judged by TLC/LC-MS, proceed with the aqueous quench and work-up without delay to minimize potential degradation of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group? A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[3] In this molecule, it deactivates the piperidine nitrogen, preventing it from participating in unwanted side reactions during synthesis and allowing for selective functionalization of the other nitrogen atom in subsequent steps. It can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA).[4]
Q2: How can I best monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is a rapid and effective method.
-
For Step 1: Use a mobile phase like 30-50% ethyl acetate in hexanes. The enamine product will be less polar than the starting piperidone.
-
For Step 2: Use a similar mobile phase. The final ketone product will be more polar than the enamine intermediate.
-
Visualization: The enamine and ketone can be visualized under UV light (if aromatic precursors are used) or by staining. A potassium permanganate (KMnO₄) stain is particularly effective, as it will react with the double bond of the enamine intermediate, causing the spot to turn yellow/brown on a purple background.
Q3: What are the primary safety considerations for this synthesis? A3:
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
m-CPBA: A strong oxidizing agent that is potentially explosive, especially upon impact or heating. Store it in a cool, vented area and avoid contact with metals.
-
Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are volatile and have associated health risks. Always perform these reactions in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I substitute m-CPBA with another oxidant? A4: While other oxidants like hydrogen peroxide are mentioned in the patent literature for similar transformations, m-CPBA is preferred for its reliability and generally cleaner reaction profile in this specific context.[2] If you choose to use an alternative, extensive optimization of reaction conditions (solvent, temperature, stoichiometry) will be necessary.
Optimized Experimental Protocol
This protocol is adapted from patent CN102659678B and is intended for research purposes by qualified professionals.[2]
Step 1: Synthesis of Spirocyclic Enamine Intermediate (VI)
-
To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) (10-15 mL per gram of piperidone).
-
Add 1-Boc-4-piperidone (1.0 eq) and the corresponding vinyl amide precursor (1.0-1.2 eq).
-
Cool the mixture in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.5-4.0 eq) portion-wise.
-
After the addition is complete, slowly heat the reaction mixture to reflux (60-120 °C) and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude enamine intermediate (VI), which can often be used in the next step without further purification.
Step 2: Synthesis of this compound (I)
-
Dissolve the crude intermediate (VI) (1.0 eq) in dichloromethane (DCM) (10 mL per gram) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (70-80% purity, 1.0-1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. Monitor by TLC until the enamine is consumed.
-
Quench the reaction by adding 10% aqueous sodium hydroxide (NaOH) solution and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethyl acetate to afford this compound (I) as a white solid.
Data Summary
| Step | Key Reagents | Solvent | Temperature | Reported Yield (Two Steps) | Reported Purity | Reference |
| 1 | 1-Boc-4-piperidone, NaH | THF / DMF | 60-120 °C | \multirow{2}{}{70.7%} | \multirow{2}{}{99%} | \multirow{2}{*}{[2]} |
| 2 | m-CPBA | DCM | 0 °C to RT |
References
-
MySkinRecipes. This compound. Available from: [Link]
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN106928236A.
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2018. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 2020. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
- Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. CN102659678B.
Sources
Technical Support Center: Optimizing Amide Coupling Reactions with 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions when coupling carboxylic acids with the sterically demanding secondary amine, 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane. This valuable building block is frequently employed in the synthesis of kinase inhibitors and other complex bioactive molecules, where its unique spirocyclic β-lactam scaffold can impart favorable pharmacological properties.[1]
The inherent steric hindrance of this secondary amine, coupled with the potential for side reactions associated with the β-lactam ring, can present challenges during amide bond formation. This guide is designed to help you navigate these complexities and achieve optimal yields and purity in your coupling reactions.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the coupling of this compound, providing explanations grounded in chemical principles and actionable solutions.
Question 1: My coupling reaction is showing low or no yield. What are the likely causes?
Answer: Low yields in amide coupling reactions with sterically hindered amines like this compound are a common challenge. Several factors can be at play:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to overcome the steric barrier of the amine. Incomplete activation is a primary suspect for low conversion.
-
Steric Hindrance: The bulky nature of the this compound can significantly slow down the rate of nucleophilic attack. This is often exacerbated if the carboxylic acid coupling partner is also sterically demanding.
-
Suboptimal Coupling Reagent Choice: Not all coupling reagents are equally effective for hindered substrates. Standard reagents may not provide sufficient activation or may lead to undesired side reactions.
-
Hydrolysis of Activated Species: The presence of trace amounts of water in your reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide bond formation.
-
Inappropriate Solvent or Temperature: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Similarly, the reaction temperature may not be optimal for overcoming the activation energy barrier of the reaction.
Question 2: How can I improve the activation of my carboxylic acid for coupling with this hindered amine?
Answer: To enhance carboxylic acid activation, consider the following strategies:
-
Utilize High-Activity Coupling Reagents: For sterically hindered couplings, more potent activating agents are often necessary. Consider using uronium/aminium salts like HATU , HCTU , or COMU , or phosphonium salts such as PyBOP or PyAOP .[2][3] These reagents are known to generate highly reactive activated esters.
-
Pre-activation: Instead of adding all reagents simultaneously, pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (e.g., 15-30 minutes) before adding the this compound. This ensures the formation of the active ester in high concentration prior to the introduction of the amine.
-
Consider Acyl Fluoride Formation: For particularly challenging couplings, in-situ generation of an acyl fluoride from the carboxylic acid can be a highly effective strategy. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be employed for this purpose.
Question 3: I am observing significant side reactions, including racemization of my chiral carboxylic acid. How can I minimize these?
Answer: Side reactions are a common concern, especially when using highly reactive coupling reagents. Here's how to mitigate them:
-
Racemization Control: The use of additives like 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , or the safer alternative OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is crucial for suppressing racemization.[3] These additives form active esters that are less prone to racemization than other intermediates. Modern coupling reagents like HATU and COMU already incorporate an HOAt or Oxyma moiety, respectively.
-
Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can sometimes react with the amine to form a guanidinium byproduct, which terminates the desired reaction. To avoid this, use a slight excess of the carboxylic acid relative to the coupling reagent and add the amine after a pre-activation step.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often minimize side reactions, although this may require longer reaction times.
Question 4: What are the recommended solvents and reaction conditions for this coupling?
Answer: The choice of solvent is critical for ensuring all components remain in solution and for facilitating the reaction.
-
Recommended Solvents: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is a common and effective solvent for these types of couplings. Dichloromethane (DCM) can also be used, particularly if the reagents are sufficiently soluble.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the activated ester.
-
Reaction Temperature: Start the reaction at 0 °C, especially during the addition of reagents, and then allow it to warm to room temperature. For particularly sluggish reactions, gentle heating (e.g., 40-50 °C) may be necessary, but this should be monitored carefully for the formation of byproducts.
Data Presentation: Comparison of Common Coupling Reagents for Hindered Amines
The following table provides a general guide for selecting a suitable coupling reagent for the acylation of this compound. The effectiveness of each reagent can vary depending on the specific carboxylic acid used.
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | High reactivity, effective for hindered couplings. | Can cause guanidinylation of the amine. |
| HCTU | Uronium/Aminium | High reactivity, often with faster reaction times. | Can also lead to guanidinylation. |
| COMU | Uronium/Aminium | High reactivity, safer alternative to benzotriazole-based reagents.[3] | Can be more expensive. |
| PyBOP | Phosphonium | Excellent for hindered couplings, does not cause guanidinylation. | Can be less reactive than HATU for some substrates. |
| EDC/HOBt | Carbodiimide | Cost-effective and widely used. | Generally less effective for highly hindered couplings. |
Experimental Protocols
General Protocol for Amide Coupling with this compound using HATU
This protocol is a representative example and may require optimization for your specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture and stir for 15-30 minutes at 0 °C for pre-activation.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Workflows
Experimental Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Bandyopadhyay, D. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gandeepan, P., & Li, C.-J. (2020). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Sources
Technical Support Center: Purification of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane & Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane and its structurally related derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable spirocyclic scaffold in their synthetic workflows.[1] As a key building block in the development of novel therapeutics, including kinase inhibitors and PROTACs, achieving high purity is paramount for reliable downstream applications.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles governing purification choices. We will address common challenges, provide robust troubleshooting frameworks, and offer detailed, field-proven methodologies.
Purification Troubleshooting Guide
Navigating the purification of novel compounds can be challenging. This section provides a logical, step-by-step approach to diagnosing and solving common issues encountered with the this compound scaffold.
Q1: My initial purification by flash chromatography yielded a clean, yet oily, product that refuses to solidify. What are the next steps?
This is the most frequently encountered issue with this class of compounds. The Boc-protecting group and the spirocyclic core can lead to amorphous, glassy solids or persistent oils, even when high purity is confirmed by NMR or LC-MS.
Causality: The failure to crystallize is often due to a combination of factors: residual solvent acting as a plasticizer, the compound's inherent conformational flexibility, or the lack of a suitable crystal lattice packing arrangement.
Solution Pathway:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (35-45°C) for several hours. This removes trapped solvents like ethyl acetate or dichloromethane.
-
Trituration: This is the most effective next step.
-
Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Add a large excess of a poor solvent (an "anti-solvent") in which the product is insoluble, such as n-pentane, n-hexane, or diethyl ether, while vigorously stirring.
-
The product should precipitate as a solid. If it "oils out," scratch the side of the flask with a glass rod at the solvent interface to induce crystallization.
-
-
Recrystallization: If trituration fails, a systematic approach to recrystallization is necessary. A patent describing the crystallization of similarly challenging Boc-protected amino acids provides a robust methodology.[2][3]
-
Dissolve the oily product in a minimal amount of a solvent that allows for good solubility (e.g., acetone, ethyl acetate).
-
Slowly add a weak polar anti-solvent (e.g., cyclohexane, n-heptane) until the solution becomes faintly turbid.
-
Warm the mixture gently until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a 0-4°C refrigerator.
-
If no crystals form, consider adding a seed crystal from a previous successful batch.[2]
-
Q2: My NMR analysis shows partial or complete loss of the Boc-protecting group after purification. What is the cause and how can I prevent it?
Causality: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4] The cleavage mechanism involves the formation of a stable tert-butyl cation, which is rapidly promoted by even catalytic amounts of acid.[5]
Common Sources of Acid Contamination:
-
Chromatography Media: Standard silica gel is slightly acidic (pH ~6.5-7.0) but can cause degradation over long exposure times. "Acid-washed" or lower-grade silica can be more problematic.
-
Mobile Phase: Using chlorinated solvents like dichloromethane (DCM) that may contain trace amounts of HCl from decomposition. Additives like trifluoroacetic acid (TFA), sometimes used in reversed-phase chromatography, will rapidly cleave the Boc group.[6]
-
Aqueous Work-up: An acidic wash (e.g., with 1M HCl or NH₄Cl) during the reaction work-up, if not followed by a thorough neutralization and drying, can leave residual acid that triggers deprotection upon concentration.
Preventative Measures:
-
Neutralize Solvents: Before use, wash DCM with a saturated sodium bicarbonate solution, followed by water, and then dry it over anhydrous sodium sulfate or calcium hydride.
-
Use Neutralized Silica: For sensitive substrates, consider using silica gel that has been pre-treated. This can be done by slurrying the silica in your starting eluent containing 0.5-1% triethylamine (or another volatile base like pyridine), then packing the column as usual.
-
Buffered Chromatography: Employ a buffered stationary or mobile phase if possible, though this is more common in preparative HPLC than flash chromatography.
-
Avoid Acidic Work-ups: If an acid wash is unavoidable, ensure the organic layer is subsequently washed with a base (e.g., sat. NaHCO₃), water, and brine, then thoroughly dried before solvent evaporation.
Troubleshooting Decision Workflow
This diagram outlines a logical flow for addressing purification challenges based on initial analytical data.
Caption: Decision tree for troubleshooting purification.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for flash column chromatography of this compound?
A: The compound is moderately polar. A gradient elution is typically most effective. Start with a mobile phase of 20-30% Ethyl Acetate (EtOAc) in Hexanes (or Heptane) and gradually increase the polarity to 80-100% EtOAc. For more polar derivatives or to displace stubborn impurities, a gradient of 0-10% Methanol (MeOH) in Dichloromethane (DCM) is a powerful alternative. Always determine the optimal solvent system using thin-layer chromatography (TLC) first.
Q: How do I adjust the chromatography for derivatives with different functional groups?
A: The polarity of your derivative dictates the necessary change in the mobile phase.
| Derivative Type | Expected Polarity Change | Suggested Mobile Phase Adjustment |
| Alkyl Chains | Less Polar | Decrease starting concentration of polar solvent (e.g., start with 10% EtOAc/Hexanes). |
| Aromatic Rings | Slightly More Polar | May require a slightly more polar system; monitor by TLC. |
| Esters, Amides | More Polar | Increase starting polarity (e.g., 50% EtOAc/Hexanes or switch to DCM/MeOH). |
| Free Amines, Alcohols | Significantly More Polar | DCM/MeOH is almost always required. Consider adding 0.5% triethylamine to the eluent to prevent streaking on silica gel. |
Q: Can I use reversed-phase HPLC for purification?
A: Yes, but with extreme caution. Standard reversed-phase eluents (Acetonitrile/Water or Methanol/Water) often contain 0.1% TFA as an ion-pairing agent to improve peak shape. As discussed, TFA will cleave the Boc group.[6] If you must use reversed-phase HPLC, you must use a neutral mobile phase, such as a phosphate or ammonium acetate buffer system, to maintain the integrity of your molecule.[6]
Detailed Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol assumes a moderately polar compound and is a robust starting point.
-
TLC Analysis: Identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound and gives good separation from impurities.
-
Column Packing:
-
Select an appropriately sized silica gel cartridge or glass column.
-
Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexanes).
-
Pour the slurry into the column and use pressure to pack it into a stable bed, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions and monitor the elution process by TLC.
-
Gradually increase the solvent polarity according to your pre-determined gradient to elute the target compound.
-
-
Fraction Analysis & Concentration:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification Workflow Overview
Caption: General workflow for synthesis and purification.
References
- Benchchem. Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem. Accessed January 1, 2026.
- Various Authors. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- MySkinRecipes. This compound. MySkinRecipes. Accessed January 1, 2026.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Accessed January 1, 2026.
- MedChemExpress. 7-Boc-(2,7-Diazaspiro[3.5]nonane). MedChemExpress. Accessed January 1, 2026.
- Various Authors. Is the protecting group boc of the amino group stable at 37°C?
- Various Authors. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
- Eureka | Patsnap. Crystallization method of Boc-amino acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of the Boc Protecting Group
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of the Boc group under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability profile of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its well-defined stability profile.[1][2] Its utility is rooted in its robustness under many common reaction conditions, coupled with its predictable lability under specific acidic conditions.[1][3]
-
Stable under: Basic conditions, hydrogenolysis, and exposure to many nucleophiles.[4][5][6] This stability makes it "orthogonal" to other common protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1][5][7]
-
Labile under: Acidic conditions.[1][8] This acid sensitivity is the cornerstone of its application, allowing for its selective removal without disturbing other protecting groups.[1]
Q2: I am observing incomplete Boc deprotection. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent issue that can often be resolved by systematically evaluating and optimizing your reaction conditions. The primary causes include:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process, and its rate can show a second-order dependence on the acid concentration.[9][10] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[9]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction.[9]
-
Steric Hindrance: The steric bulk of the substrate, particularly around the Boc-protected amine, can hinder the approach of the acidic reagent, slowing the cleavage reaction.[9][11]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is commonly used for trifluoroacetic acid (TFA)-mediated deprotection as it effectively solvates both the substrate and the acid.[9][12]
Troubleshooting Incomplete Deprotection
To address incomplete deprotection, consider the following workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q3: My reaction is producing unexpected side products after Boc deprotection. What is happening?
The formation of side products is a common issue, primarily due to the generation of a reactive tert-butyl cation (t-Bu⁺) during the acidic cleavage of the Boc group.[11][13][14] This electrophilic carbocation can attack any nucleophilic sites on your deprotected molecule, leading to unwanted alkylation.[13][14]
Amino acid residues with nucleophilic side chains are particularly vulnerable:[14]
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[14][15]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[14]
-
Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring are also targets for alkylation.[14]
Another potential side reaction is trifluoroacetylation of the deprotected amine when using TFA, though this is less common.[11]
Q4: How can I prevent side reactions caused by the tert-butyl cation?
The most effective strategy to prevent these side reactions is the use of "scavengers" in your deprotection cocktail.[8][14] Scavengers are nucleophilic reagents added in excess to trap the reactive tert-butyl cation before it can react with your substrate.[14]
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Anisole | TIS is a very effective carbocation scavenger. EDT can also prevent acid-catalyzed oxidation of tryptophan.[14][15] |
| Methionine (Met) | Thioanisole | The thioether acts as a carbocation trap. |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[14] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | Protects the free thiol group from alkylation. |
| General Purpose | Water, Triisopropylsilane (TIS) | A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[11] Water can help suppress some side reactions. |
Q5: Is the Boc group ever labile under basic conditions?
Generally, the Boc group is considered stable to a wide range of basic and nucleophilic conditions.[1][4][6] This is a key feature of its utility in orthogonal protection strategies, for instance, in combination with the base-labile Fmoc group.[4][5] However, there are rare instances of Boc group migration (e.g., N→O migration) that can be triggered by strong bases like alkoxides, particularly in molecules with specific structural features that allow for intramolecular rearrangement.[16][17] This is not a common mode of cleavage but is a documented phenomenon. The stability of tert-butyl esters to basic hydrolysis is attributed to steric hindrance, which impedes the nucleophilic attack of hydroxide at the carbonyl carbon.
Technical Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for many common substrates.
-
Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1][18] If your substrate contains sensitive residues (e.g., Trp, Met), add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[9][11]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[9][11] The resulting amine salt can often be used directly or neutralized with a mild base.
Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run the reaction in a closed system.[1][19]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA and can be advantageous for certain substrates.
-
Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 0.5 to 2 hours, monitoring by TLC or LC-MS.[9]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be isolated, often by precipitation with a non-polar solvent like diethyl ether.
Mechanistic Insights
Understanding the mechanism of Boc deprotection is key to troubleshooting issues. The acid-catalyzed cleavage proceeds through a specific pathway that generates the problematic tert-butyl cation.
Caption: Mechanism of acid-catalyzed Boc deprotection and side-product formation.
The key steps are:
-
Protonation: The acid protonates the carbonyl oxygen of the carbamate.[3][19]
-
Cleavage: This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[3][19][20]
-
Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[3][19] The liberated amine is then protonated by the acid in the reaction mixture.[19]
References
- Stability of the Boc Protecting Group: A Comparative Guide for Researchers. (2025). Benchchem.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Troubleshooting Boc Deprotection: A Technical Support Guide. (2025). Benchchem.
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
- An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). Benchchem.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Unprecedented Migration of N-Alkoxycarbonyl Groups in Protected Pyroglutaminol. American Chemical Society.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
- A Comparative Guide to the Orthogonality of the OtBu Protecting Group in Fmoc and Boc Str
- A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. (2025). Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Boc Protecting Group for Amines. Chemistry Steps.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Why is boc stable to hydrolysis under basic conditions? (2024). Reddit.
- Side reactions of Boc deprotection with scavengers. (2025). Benchchem.
- Dual protection of amino functions involving Boc. (2013). RSC Publishing.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. (2025). Benchchem.
- Protecting Groups for Amines: Carbam
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Amine Protection and Deprotection. Master Organic Chemistry.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025).
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Migratory Functional-Group Modific
- Boc Deprotection Mechanism. (2022). YouTube.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025).
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (2025).
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Boc Protection - Common Conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing the Solubility of 2,7-Diazaspiro[3.5]nonane Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with compounds containing the 2,7-diazaspiro[3.5]nonane moiety and facing challenges with aqueous solubility. This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you overcome these common hurdles.
Section 1: Frequently Asked questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this unique scaffold.
Q1: Why do compounds containing the 2,7-diazaspiro[3.5]nonane moiety often exhibit poor aqueous solubility despite having two nitrogen atoms?
A1: The solubility of these compounds is a complex interplay of several factors:
-
High Basicity (pKa): The 2,7-diazaspiro[3.5]nonane scaffold contains two secondary amine groups. These amines are strong bases, with predicted pKa values around 10.9[1]. In neutral aqueous solutions (pH ~7), these amines are largely protonated. While this ionization is generally favorable for solubility, the free base form, which exists in equilibrium, can be significantly less soluble.
-
Molecular Rigidity and Crystal Packing: Spirocyclic systems are conformationally constrained. This rigidity can lead to highly stable, ordered crystal lattice structures that are difficult to disrupt with solvent molecules, resulting in low solubility. High lattice energy requires more energy to overcome during the dissolution process.
-
Lipophilicity: While the core scaffold itself is not excessively lipophilic (calculated LogP of -0.3)[2], the substituents added during drug design to achieve target potency are often large, hydrophobic groups. These additions dramatically increase the overall lipophilicity of the molecule, reducing its affinity for water.
Q2: What are the critical first physicochemical properties to measure for my compound?
A2: Before attempting to enhance solubility, it is crucial to establish a baseline understanding of your compound's properties. The following three measurements are essential:
-
Aqueous Solubility (Kinetic and Thermodynamic): Determine the solubility at different pH values, particularly pH 2 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (physiological pH). This pH-solubility profile is the most critical piece of data.
-
pKa (Potentiometric or Spectrophotometric): Accurately measuring the pKa values of the two amine groups is vital. This data explains the pH-solubility profile and informs strategies like pH adjustment and salt selection.
-
LogP/LogD: Measuring the lipophilicity (LogP for the neutral form, LogD for a specific pH) helps to quantify the hydrophobicity of the molecule and predict its general solubility behavior. More than 40% of new chemical entities are practically insoluble in water, making this a key parameter[3].
Q3: What is the most straightforward first step to try and improve the solubility of my basic compound for an in vitro assay?
A3: The simplest and most common initial approach is pH modification .[4] Since the 2,7-diazaspiro[3.5]nonane moiety contains basic nitrogens, lowering the pH of the aqueous medium will protonate these groups, forming ammonium salts in situ.[5][6] This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.[7] For many in vitro assays, preparing a concentrated stock solution in an acidic solution (e.g., 10 mM HCl) or using a buffer with a pH at least 2 units below the lowest pKa of your compound is a highly effective first step.
Q4: When should I consider forming a salt instead of just adjusting the pH of the solution?
A4: Salt formation is the preferred strategy when you need to develop a solid, stable, and soluble form of the drug for further development, such as for oral dosage forms or long-term storage.[8] While pH adjustment is excellent for immediate use in the lab, it has disadvantages for a final product: it can be less stable, and intravenous administration of non-physiological pH solutions can cause issues like emboli.[4] Creating a crystalline salt of your compound with a suitable acid (a "counterion") provides a stable, solid material with intrinsically higher aqueous solubility than the free base. Salt formation is one of the most established methods for improving the dissolution and bioavailability of ionizable compounds.[8][9]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: "My compound precipitates when I dilute my acidic stock solution into my neutral pH assay buffer."
-
Causality: This is a classic "crash-out" phenomenon. Your compound is soluble at the low pH of your stock solution because it is fully protonated. When you dilute this into a neutral buffer (e.g., pH 7.4), the pH of the local environment increases. This shifts the equilibrium towards the neutral, much less soluble free-base form. If the concentration of this free base exceeds its solubility limit at that pH, it precipitates.
-
Solutions & Investigation Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Problem: "I need to prepare a high-concentration dosing solution for an animal study, but pH adjustment alone isn't sufficient or is not tolerated."
-
Causality: You have likely reached the solubility limit of the protonated species, or the required pH is too extreme for in vivo administration. High concentrations of even the salt form can exceed their solubility product.
-
Recommended Solutions:
-
Co-solvents: This is a very common and effective technique.[10] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the water, making it a more favorable environment for the hydrophobic parts of your molecule.[11][12]
-
Common Examples: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Solutol® HS 15, Cremophor® EL.
-
Strategy: Create a ternary system. For example, dissolve the compound in a small amount of DMSO, then add PEG-400, and finally titrate with water or a buffer to the final volume. The key is to keep the compound dissolved at every step.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic part of your drug can become encapsulated within this cavity, forming an inclusion complex that is highly water-soluble.[13]
-
Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
-
Amorphous Solid Dispersions (ASDs): For oral dosing, this is an advanced but powerful technique. An ASD involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[14] The amorphous form has a higher energy state than the crystalline form, leading to a higher apparent solubility and faster dissolution.[15] Common polymers include PVP and HPMC.[16]
-
Section 3: Detailed Protocols & Methodologies
Protocol 3.1: Step-by-Step Guide to Determining a pH-Solubility Profile
-
Principle: This protocol measures the thermodynamic solubility of a compound across a range of pH values to identify the pH of minimum and maximum solubility, which is critical for formulation design.
-
Methodology:
-
Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., pH 1, 2, 4, 6, 7.4, 8, 10). Use buffers with low salt concentration to avoid common ion effects.
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration can take 24-72 hours.
-
Separate Solid and Supernatant: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples at high speed.
-
Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH.
-
Protocol 3.2: Systematic Salt Screening for Solubility Enhancement
-
Principle: To identify a stable, crystalline salt form of the basic drug with significantly improved aqueous solubility compared to the free base. Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[8]
-
Methodology:
Caption: Experimental workflow for salt screening.
-
Data Interpretation:
-
X-Ray Powder Diffraction (XRPD): A new, unique diffraction pattern confirms the formation of a new crystalline salt form.
-
Differential Scanning Calorimetry (DSC): A sharp, single melting endotherm indicates a pure, crystalline salt.
-
Solubility Measurement: Compare the aqueous solubility of each new salt form to the free base. A successful salt will show a significant increase (e.g., >10-fold).
-
Table 1: Example Salt Screening Data
| Counterion | Resulting Solid Form | Melting Point (°C) | Aqueous Solubility (mg/mL at pH 6.8) |
| (Free Base) | Crystalline | 152°C | 0.01 |
| Hydrochloride | Crystalline | 210°C | 5.2 |
| Mesylate | Crystalline | 185°C | 15.8 |
| Tosylate | Amorphous | N/A | 2.1 |
| Sulfate | Hygroscopic Oil | N/A | > 50 (unstable) |
From this hypothetical data, the Mesylate salt would be the lead candidate for further development due to its high solubility and crystalline nature.
Section 4: Advanced Strategies
When standard methods are insufficient, more advanced formulation techniques may be required.
-
Amorphous Solid Dispersions (ASDs): As mentioned, ASDs can significantly enhance oral bioavailability by achieving a "supersaturated" state in the gastrointestinal tract.[15][17] This is a specialized field often requiring techniques like spray drying or hot-melt extrusion.[18] The key is to select a polymer that is miscible with the drug and can inhibit its recrystallization.[16]
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion upon contact with aqueous fluids, facilitating absorption.[19]
Section 5: References
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
-
Co-solvent: Significance and symbolism. (2025). Google AI Search.
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
-
Co-solvent and Complexation Systems. ResearchGate.
-
Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts.
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2008). Taylor & Francis Online.
-
Amine. Wikipedia.
-
2,7-diazaspiro[3.5]nonane CAS#: 136098-14-1. ChemicalBook.
-
Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health (NIH).
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
-
Salt Formation to Improve Drug Solubility. (2024). ResearchGate.
-
Optimizing Drug Solubility. (2017). Contract Pharma.
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
-
2,7-Diazaspiro[3.5]nonane. PubChem.
-
WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development.
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). National Institutes of Health (NIH).
-
Amorphous Solid Dispersion. Veranova.
-
Solving Poor Solubility with Amorphous Solid Dispersions. (2013). Pharmaceutical Technology.
-
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011). American Pharmaceutical Review.
Sources
- 1. 2,7-diazaspiro[3.5]nonane CAS#: 136098-14-1 [m.chemicalbook.com]
- 2. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. contractpharma.com [contractpharma.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veranova.com [veranova.com]
- 16. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Strategies to Control Stereochemistry in Spirocyclic Synthesis
Welcome to the technical support center for stereoselective spirocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry at the unique spirocyclic center. Spirocycles, with their inherent three-dimensionality, are increasingly vital in drug discovery, offering access to novel chemical space.[1][2] However, the construction of these scaffolds with precise stereochemical control remains a significant synthetic challenge.[3][4][5]
This resource provides in-depth, experience-driven advice in a question-and-answer format, addressing common issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in spirocyclic synthesis?
A1: There are several robust strategies, and the optimal choice depends on the specific target molecule, available starting materials, and desired stereochemical outcome. The main approaches can be categorized as:
-
Substrate-Controlled Synthesis: This strategy leverages the existing stereochemistry within the starting material to direct the formation of new stereocenters during the spirocyclization event. The inherent conformational preferences of the substrate guide the approach of reagents, leading to a diastereoselective outcome.[6]
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical course of the spirocyclization. After the key stereocenter is set, the auxiliary is cleaved, yielding the enantioenriched spirocycle.
-
Catalyst-Controlled Synthesis: This is one of the most powerful and versatile approaches. A chiral catalyst, either a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other.[7][8][9] This method is highly sought after for its efficiency and ability to generate enantiomerically enriched products from achiral or racemic starting materials.
-
Kinetic Resolution: In this approach, a chiral reagent or catalyst selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus enriched.[10][11] This can be an effective way to access enantioenriched spirocyclic compounds and their precursors.[10][12]
Part 2: Troubleshooting Common Issues in Spirocyclization Reactions
This section addresses specific problems you might encounter in the lab and provides actionable solutions based on established principles.
Issue 1: Low Diastereoselectivity in an Intramolecular Michael Addition/Aldol Condensation Cascade
Q: I'm attempting to synthesize a spirooxindole via a Michael/aldol cascade, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: This is a common challenge where the stereochemistry of multiple newly formed centers needs to be controlled. Here’s a systematic approach to troubleshoot this issue:
Possible Cause & Suggested Solution
-
Suboptimal Reaction Conditions: Temperature and solvent can have a profound impact on the transition state geometries, which in turn dictates the diastereoselectivity.[13]
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[13]
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states.[13][14] It is advisable to screen a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂, MeCN) and polar protic (e.g., EtOH, MeOH), to find the optimal medium for your reaction.[13]
-
-
Inadequate Catalyst Control (for catalyzed reactions): In organocatalytic systems, the catalyst's structure and its interaction with the substrate are critical for inducing stereoselectivity.[15]
-
Catalyst Choice: The steric and electronic properties of the catalyst are paramount. For example, in proline-catalyzed reactions, derivatives with bulky substituents can enhance facial selectivity. Cinchona alkaloid-derived catalysts are also highly effective in many asymmetric transformations leading to spirocycles.[16]
-
Co-catalyst/Additive Effects: The addition of an acidic or basic co-catalyst can influence the reaction pathway and improve selectivity. For instance, in some Michael/aldol cascades, a mild acid can facilitate the final dehydration step and lock in the desired stereochemistry.[15]
-
-
Substrate-Based Issues: The protecting group on a nitrogen or oxygen atom within the substrate can influence the conformational bias of the transition state.
-
Protecting Group Modification: Switching to a bulkier or more sterically demanding protecting group (e.g., from Boc to Cbz or a trialkylsilyl group) can restrict rotational freedom and favor a single reaction pathway.[15]
-
Experimental Protocol: Screening for Diastereoselectivity in a Michael/Aldol Cascade
-
Setup: Prepare multiple small-scale reactions in parallel, each with a different solvent (e.g., Toluene, THF, CH₂Cl₂, MeCN).
-
Temperature Gradient: Run each solvent set at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Catalyst Loading: If applicable, optimize the catalyst loading. A higher loading might improve selectivity but could also lead to side reactions.
-
Monitoring: Monitor the reactions by TLC or LC-MS to determine the conversion and diastereomeric ratio.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
Issue 2: Poor Enantioselectivity in a Metal-Catalyzed Asymmetric Spirocyclization
Q: My nickel-catalyzed enantioselective α-spirocyclization of a lactone is giving the desired product but with a low enantiomeric excess (ee). What factors should I investigate to improve the enantioselectivity?
A: Low enantioselectivity in metal-catalyzed reactions often points to issues with the chiral ligand, the metal precursor, or subtle reaction parameters.
Possible Cause & Suggested Solution
-
Ligand-Metal Mismatch or Impurity: The chiral ligand is the heart of enantioselectivity.
-
Ligand Screening: The electronic and steric properties of the chiral ligand are critical. Even small changes to the ligand backbone or substituents can have a dramatic effect on the ee. It is essential to screen a library of related ligands to find the optimal one for your specific substrate. For instance, in Ni-catalyzed reactions, different Mandyphos ligands can yield vastly different enantioselectivities.[4][14]
-
Ligand Purity: Ensure the chiral ligand is of high purity. Even small amounts of enantiomeric impurities can have a detrimental effect on the overall ee of the product.
-
-
Unfavorable Reaction Kinetics/Thermodynamics: A competing background reaction that is not catalyzed by the chiral complex can lead to the formation of a racemic product, thus lowering the overall ee.[4]
-
Temperature and Concentration: Lowering the reaction temperature can slow down the uncatalyzed background reaction more than the catalyzed one, leading to improved ee. Running the reaction at a higher concentration might also favor the bimolecular catalytic pathway.
-
Base/Additive Choice: In reactions involving a base, its strength and steric bulk can be crucial. A bulkier, non-nucleophilic base might suppress the background reaction.
-
-
Metal Precursor and Activation: The active catalytic species might not be forming efficiently.
-
Metal Source: The choice of metal precursor (e.g., Ni(COD)₂ vs. NiCl₂(dme)) can influence the formation of the active catalyst.
-
Pre-catalyst Formation: In some cases, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together before adding the substrate can lead to better results.
-
Data Presentation: Ligand Screening for Enantioselectivity
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | THF | 0 | 75 | 45 |
| 2 | (R)-PhanePhos | Toluene | -20 | 68 | 62 |
| 3 | (S,S)-BDPP | CH₂Cl₂ | 0 | 82 | 88 |
| 4 | SL-M004-1 | TBME | 0 | 78 | 94 |
This table illustrates how systematically changing the chiral ligand can significantly improve the enantiomeric excess in a hypothetical reaction. Data inspired by findings in nickel-catalyzed spirocyclizations.[4][17]
Part 3: Key Methodologies and Visual Guides
Organocatalytic Asymmetric Dearomative Spirocyclization
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spirocycles, often proceeding through elegant cascade reactions.[16][18] A common strategy involves the in-situ generation of a reactive intermediate, such as a vinylidene ortho-quinone methide (VQM), which then undergoes a stereoselective spirocyclization.[18]
Diagram: Generalized Catalytic Cycle for Asymmetric Spirocyclization
Caption: Catalytic cycle for organocatalyzed spirocyclization.
Experimental Protocol: General Procedure for an Organocatalytic Michael/Aldol Cascade
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the oxindole derivative (1.0 equiv), the α,β-unsaturated aldehyde (1.2 equiv), and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).
-
Solvent and Additive: Add the optimized solvent (e.g., CH₂Cl₂) and any necessary additive (e.g., benzoic acid, 0.1 equiv).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 0 °C) and monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Kinetic Resolution for Enantioenriched Spirocycles
Kinetic resolution can be a highly effective method for separating enantiomers of a racemic spirocyclic precursor.[10][11] This is particularly useful when asymmetric synthesis is challenging. A common approach involves the use of a chiral base, such as n-BuLi/(-)-sparteine, to selectively deprotonate one enantiomer.[12]
Diagram: Logic of Kinetic Resolution
Caption: Kinetic resolution separates enantiomers via different reaction rates.
References
- Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters.
- Catalytic asymmetric synthesis of spirooxindoles: recent developments.
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
- Synthesis of Enantioenriched Spirocyclic 2-Arylpiperidines via Kinetic Resolution. SciSpace.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Semantic Scholar.
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul
- Overcoming stereochemical control issues in Vellosimine synthesis. Benchchem.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PMC.
- Substrate-Controlled Stereochemistry in N
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting Boc deprotection without affecting other functional groups
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tert-butyloxycarbonyl (Boc) deprotection. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-tested insights needed to navigate the complexities of Boc removal. Here, we will explore the causality behind experimental choices, ensuring your synthetic route is both efficient and robust.
The Foundation: Understanding the Boc Group
The tert-butyloxycarbonyl (Boc) group is arguably the most prevalent amine protecting group in non-peptide chemistry due to its general stability to bases and nucleophiles, while being readily cleaved under acidic conditions.[1][2][3][4] This acid lability is the cornerstone of its utility, but also the source of many challenges when other acid-sensitive functional groups are present in the molecule.[5][6]
The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[3][4][7] This is followed by the loss of a stable tert-butyl cation, which generates an unstable carbamic acid intermediate.[7][8] This intermediate then rapidly decarboxylates to yield the free amine and carbon dioxide.[7][8]
Troubleshooting Guide & FAQs
This section directly addresses the common issues encountered during Boc deprotection in a question-and-answer format.
Q1: My Boc deprotection is incomplete. What are the likely causes and how can I fix it?
Incomplete deprotection is a frequent issue. The primary culprits are often related to reaction conditions and the substrate itself.
-
Insufficient Acid Strength or Concentration : The standard cocktail of 20-50% TFA in dichloromethane (DCM) may not be sufficient for all substrates.[9] Some sterically hindered or electron-deficient amines require stronger acidic conditions or longer reaction times to achieve complete removal.[9]
-
Inadequate Reaction Time : While many deprotections are complete within 30 minutes to 2 hours, this is not a universal rule.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Poor Resin Swelling (for Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from accessing all the peptide chains.[9] Ensure the resin is fully swollen before and during the deprotection step.
Q2: I'm observing undesired side reactions on my molecule during Boc deprotection. What are they and how can I prevent them?
The major side reaction stems from the liberated tert-butyl cation, which is a reactive electrophile.[10][11]
-
t-Butylation : This cation can alkylate nucleophilic residues in your molecule, particularly electron-rich aromatic rings (like tryptophan and tyrosine), thiols (cysteine), and other sensitive functionalities.[10][12]
-
Prevention with Scavengers : To mitigate this, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.[10][12] Common scavengers include anisole, thioanisole, or a trialkylsilane (e.g., triethylsilane).[12]
Q3: My molecule contains other acid-labile groups like a tert-butyl ester, Z (Cbz), or Fmoc group. How can I selectively remove the Boc group?
This is a classic challenge of orthogonal protection strategy, where one protecting group can be removed without affecting others.[5][13]
-
Boc vs. tert-Butyl Esters : Selective removal is challenging as both are acid-labile. However, N-Boc groups are generally more sensitive to acid than tert-butyl esters. Using milder acidic conditions, such as 4M HCl in dioxane at 0°C, can sometimes achieve selective deprotection.[14] Monitoring the reaction carefully is crucial.
-
Boc vs. Z (Cbz) and Fmoc : This is a more straightforward orthogonal system. The Z group is typically removed by hydrogenolysis (H₂, Pd/C), and the Fmoc group is base-labile (cleaved by piperidine).[5] Standard acidic conditions for Boc deprotection will not affect these groups.[1][5]
Q4: Can I remove a Boc group under non-acidic conditions?
While less common, basic conditions can be employed for certain substrates.[15]
-
Base-Labile Boc Groups : This method is generally limited to primary amines where the R group is electron-withdrawing, which facilitates deprotonation.[15] Heterocycles like indoles and pyrroles can also promote basic cleavage.[15] Reagents such as sodium carbonate in refluxing DME or sodium t-butoxide in wet THF have been reported.[15][16]
-
Alternative Mild Conditions : For highly sensitive substrates, methods using oxalyl chloride in methanol have been developed, offering a mild alternative to strong acids.[16][17]
Experimental Protocols
Here are detailed, step-by-step methodologies for key Boc deprotection workflows.
Protocol 1: Standard Boc Deprotection with TFA/DCM
This is the most common method for routine Boc deprotection.
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.
-
Proceed with aqueous work-up or purification as needed.
-
Causality Note : The high concentration of TFA ensures rapid and complete protonation of the Boc group, driving the deprotection to completion.[3][4] DCM is a good solvent for a wide range of organic compounds and is inert to the acidic conditions.
Protocol 2: Selective Boc Deprotection in the Presence of a tert-Butyl Ester
This protocol uses milder acidic conditions to favor N-Boc cleavage over ester cleavage.
-
Dissolve the substrate in a minimal amount of an appropriate solvent (e.g., dioxane or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-chilled solution of 4M HCl in dioxane.
-
Stir the reaction at 0°C, carefully monitoring the progress by TLC or LC-MS every 15-30 minutes.
-
Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and proceed with standard work-up and purification.
-
Causality Note : The lower temperature and the use of HCl in dioxane, which is a weaker acidic system than neat TFA, kinetically favors the deprotection of the more acid-labile N-Boc group over the tert-butyl ester.
Data at a Glance: Reagent and Protecting Group Compatibility
The following table summarizes the compatibility of the Boc group with other common protecting groups under various deprotection conditions.
| Protecting Group to be Removed | Reagent/Conditions | Boc Group Stability | Z (Cbz) Group Stability | Fmoc Group Stability | tert-Butyl Ester Stability |
| Boc | TFA, DCM | Labile | Stable | Stable | Labile[18] |
| Boc | 4M HCl in Dioxane | Labile | Stable | Stable | Moderately Stable[14] |
| Z (Cbz) | H₂, Pd/C | Stable | Labile | Stable | Stable |
| Fmoc | 20% Piperidine in DMF | Stable | Stable | Labile | Stable |
Visualizing the Strategy
Decision-Making for Boc Deprotection
Caption: The mechanism of Boc deprotection and potential side reactions.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 5045–5050.
- Kocsis, L., & Geiger, T. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 67(10), 3216–3218.
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
Graver Technologies. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Bases - Wordpress [reagents.acsgcipr.org]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Metabolic Stability in Spirocyclic Drugs
From the desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the unique challenges and opportunities presented by spirocyclic compounds in drug discovery. Spirocycles, with their rigid, three-dimensional structures, offer a powerful tool to escape the "flatland" of traditional aromatic scaffolds, often leading to improved potency and physicochemical properties. However, their complex topology can also introduce unique metabolic liabilities.
This guide is structured to provide direct, actionable answers to the common hurdles you may encounter in the laboratory. We will move from foundational questions to specific troubleshooting scenarios, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why are spirocycles increasingly used in medicinal chemistry?
Spirocycles are bicyclic structures where the two rings are connected by a single, shared carbon atom (the spiro atom). This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional conformation. This 3D geometry is highly advantageous in drug design as it can lead to higher binding affinity and selectivity for protein targets by enabling more specific and novel interactions in a binding pocket. Furthermore, replacing a flat aromatic ring or a gem-dimethyl group with a spirocycle can improve physicochemical properties such as solubility while decreasing lipophilicity, which often enhances the overall drug-like properties of a molecule.
Q2: What are the primary metabolic pathways for spirocyclic compounds?
The metabolism of spirocycles is often dictated by the type of rings and the nature of the atoms adjacent to the spirocenter. The most common metabolic transformations are oxidations mediated by Cytochrome P450 (CYP) enzymes. Key pathways include:
-
Hydroxylation: This frequently occurs on methylene (CH2) carbons adjacent (alpha) to the spiro atom or on other accessible aliphatic positions within the rings.
-
N-dealkylation or O-dealkylation: If the spirocycle contains heteroatoms like nitrogen or oxygen with alkyl substituents, these groups are susceptible to removal.
-
Ring Opening/Cleavage: While less common for carbocyclic spirocycles, heterocyclic systems can sometimes undergo oxidative cleavage, leading to more significant structural changes.
It is crucial to remember that non-CYP pathways, such as oxidation by Flavin-containing Monooxygenases (FMOs) or aldehyde oxidases (AOX), can also play a role, particularly if the molecule contains susceptible functional groups.
Q3: How does the specific structure of the spiro-scaffold influence its stability?
The intrinsic stability of the spirocyclic core is influenced by ring size, ring strain, and the presence of heteroatoms. For instance, smaller rings like spiro[2.2]pentane are more strained and can be more susceptible to metabolic attack than larger, more stable systems like spiro[4.5]decane. The introduction of heteroatoms can either increase or decrease stability. A nitrogen atom can be a site for N-oxidation or N-dealkylation, while incorporating electron-withdrawing groups or replacing a labile C-H bond with a C-F bond can block metabolism at that specific site.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you might encounter during your experiments, offering explanations and concrete next steps.
Problem 1: My spirocyclic compound shows very high clearance in a liver microsome assay. How do I identify the metabolic hotspot?
Answer: High clearance in a Human Liver Microsome (HLM) assay is a classic sign of rapid Phase I metabolism, primarily driven by CYP enzymes. For spirocycles, the initial focus should be on identifying which C-H bond is being oxidized.
Causality & Investigation Workflow:
-
Likely Suspects: The most probable sites of oxidation are the aliphatic carbons, especially those alpha (adjacent) to the spiro-carbon, heteroatoms, or activating groups. These positions are often sterically accessible and electronically primed for oxidation.
-
Metabolite Identification: The gold-standard approach is to perform a metabolite identification study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Incubate your compound with HLMs and NADPH (a required cofactor for CYPs) for a set time, then analyze the supernatant. Look for new peaks in the chromatogram that correspond to the mass of your parent compound +16 Da (addition of oxygen), +14 Da (N-demethylation), or other expected metabolic transformations.
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) to identify which specific isoform is responsible for the metabolism. This can guide future structural modifications, as different CYPs have distinct substrate preferences.
Below is a conceptual workflow for diagnosing the cause of high microsomal clearance.
Caption: Workflow for identifying and addressing metabolic hotspots.
Problem 2: My compound is stable in microsomes but unstable in hepatocytes. What's happening?
Answer: This is a common and informative discrepancy. It strongly suggests that metabolic pathways other than those mediated by CYP enzymes are at play, or that active transport into the hepatocyte is required for metabolism.
Causality & Investigation:
-
Missing Enzymes: Liver microsomes are fragments of the endoplasmic reticulum and primarily contain CYP and UGT enzymes. Hepatocytes are whole cells and contain a much broader array of enzymes, including cytosolic enzymes like aldehyde oxidase (AOX) and mitochondrial enzymes. If your spirocycle contains a nitrogen-containing heterocycle (e.g., pyridine, quinoline), it could be a substrate for AOX.
-
Phase II Metabolism: Hepatocytes are fully equipped for Phase II conjugation reactions (e.g., glucuronidation, sulfation). If your compound has a suitable functional group (like a phenol or secondary amine), it could be undergoing direct conjugation, which would not be observed in a standard microsomal assay without the necessary cofactors (e.g., UDPGA).
-
Role of Transporters: Some compounds require active uptake into hepatocytes via transporters like OATPs to reach metabolic enzymes. This process is absent in microsomal preparations.
The diagram below illustrates the decision-making process when microsomal and hepatocyte data differ.
Caption: Investigating discrepancies between microsomal and hepatocyte assays.
Problem 3: I've tried blocking a known metabolic hotspot with fluorine, but the molecule is still unstable. What should I do next?
Answer: This phenomenon is known as "metabolic switching." By blocking the primary site of metabolism, you have forced the metabolic enzymes to attack a different, previously less-favored position on the molecule.
Causality & Next Steps:
-
Confirm Metabolic Switching: You must repeat the metabolite identification study (as in Problem 1) with this new, fluorinated analogue. This will reveal the new metabolic hotspot.
-
Global vs. Local Strategies:
-
Local Blocking: You could attempt to block this new site as well (e.g., with another fluorine atom or by replacing a CH2 with a C(CH3)2 gem-dimethyl group). However, this can become an iterative and sometimes fruitless process.
-
Global Changes: A more effective strategy is often to make a larger structural change that alters the molecule's overall binding orientation within the enzyme's active site. This could involve:
-
Conformational Constraint: Introducing rigidity elsewhere in the molecule to disfavor the conformation required for metabolism.
-
Introducing Bulky Groups: Adding a sterically hindering group that acts as a "shield," preventing the enzyme from accessing multiple potential metabolic sites.
-
Modulating Electronics: Altering the electronic properties of the molecule to make all potential sites less susceptible to oxidation.
-
-
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes
Objective: To determine the intrinsic clearance (Clint) of a spirocyclic compound in vitro.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Positive control compound (e.g., Verapamil, high clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add buffer, the HLM working solution, and the test compound (final concentration typically 1 µM). Allow this mixture to pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. Intrinsic clearance is then calculated using the equation: Clint (µL/min/mg) = (k * 1000) / [protein concentration in mg/mL].
Data Summary Tables
Table 1: Common Metabolic Transformations of Spirocycles
| Reaction Type | Substrate Moiety | Resulting Metabolite | Primary Enzyme System |
| Aliphatic Hydroxylation | -CH2- or -CH3 on the ring | -CH(OH)- or -CH2OH | CYP450s |
| N-Oxidation | Tertiary amine (e.g., piperidine) | N-oxide | CYP450s, FMOs |
| N-Dealkylation | N-Alkyl group | Secondary amine | CYP450s |
| Oxidation of Heterocycles | Nitrogen-containing heterocycle | Oxidized heterocycle | Aldehyde Oxidase (AOX) |
| Glucuronidation | Hydroxyl (-OH) or amine (-NH) | Glucuronide conjugate | UGTs |
Table 2: Comparison of Key In Vitro Stability Assays
| Assay | Key Enzymes Present | Pros | Cons | Best For... |
| Liver Microsomes | CYPs, UGTs, FMOs | High throughput, cost-effective, good for Phase I metabolism. | Lacks cytosolic enzymes (e.g., AOX), no transporter activity. | Initial screening for CYP-mediated metabolic liability. |
| Hepatocytes | Full complement of enzymes & transporters | "Gold standard" in vitro model, captures all metabolic pathways. | Lower throughput, more expensive, higher variability. | Investigating discrepancies, assessing overall metabolic fate. |
| Cytosol (S9 Fraction) | Soluble enzymes (AOX, some transferases) | Specifically isolates cytosolic metabolism. | Lacks membrane-bound enzymes like CYPs. | Confirming the role of enzymes like Aldehyde Oxidase. |
| Recombinant Enzymes | Single, specific enzyme (e.g., rCYP3A4) | Pinpoints which specific enzyme is responsible. | Does not reflect competitive metabolism in a native system. | Reaction phenotyping after instability is confirmed. |
Validation & Comparative
The Strategic Advantage of Rigidity: A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[3.5]nonane Derivatives
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic systems into the realm of three-dimensional scaffolds. This strategic shift, often termed "escaping from flatland," aims to enhance pharmacological properties by introducing greater structural complexity and conformational rigidity.[1] Among the scaffolds gaining prominence are spirocycles, which feature two rings connected by a single common atom. Their unique topology offers a fixed and predictable orientation of substituents, thereby improving target engagement and modulating physicochemical properties.[2][3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,7-diazaspiro[3.5]nonane derivatives, a versatile and promising scaffold in modern drug discovery. We will explore how subtle structural modifications to this core influence its interaction with two distinct and highly relevant biological targets: the oncogenic KRAS G12C protein and the enigmatic sigma receptors. Through a detailed examination of experimental data, this guide will illuminate the chemical nuances that govern potency, selectivity, and functional activity, offering valuable insights for researchers, scientists, and drug development professionals.
The 2,7-Diazaspiro[3.5]nonane Core: A Scaffold for Versatile Targeting
The 2,7-diazaspiro[3.5]nonane scaffold is characterized by a four-membered azetidine ring fused to a six-membered piperidine ring through a spirocyclic carbon atom. This arrangement provides a rigid framework with two nitrogen atoms that can be strategically functionalized to interact with biological targets. The inherent three-dimensionality of this scaffold allows for precise positioning of substituents in space, a critical factor for optimizing ligand-receptor interactions.
Comparative SAR Analysis: Targeting KRAS G12C vs. Sigma Receptors
The versatility of the 2,7-diazaspiro[3.5]nonane scaffold is evident in its ability to be adapted for potent and selective modulation of vastly different protein targets. Below, we compare the SAR of its derivatives as covalent inhibitors of the KRAS G12C mutant and as modulators of sigma receptors.
Case Study 1: Covalent Inhibition of KRAS G12C
The KRAS protein is a key player in cellular signaling, and its G12C mutation is a known driver of various cancers. The development of covalent inhibitors that target the mutant cysteine residue has been a significant breakthrough. The 2,7-diazaspiro[3.5]nonane moiety has emerged as a valuable component in the design of these inhibitors, often serving as a linker that positions a reactive acrylamide warhead to form a covalent bond with Cys12 in the switch-II pocket of the KRAS G12C protein.
-
The Acrylamide Warhead is Essential: The 1-acryloyl group on the 2-position of the diazaspiro[3.5]nonane ring is a non-negotiable feature for covalent inhibition of KRAS G12C. This group acts as a Michael acceptor, forming an irreversible covalent bond with the thiol group of the Cys12 residue.
-
Substitution on the N7-Position Dictates Potency and Pharmacokinetics: The N7-position of the piperidine ring is a key vector for introducing substituents that interact with other regions of the protein, significantly impacting inhibitory activity and metabolic stability. For instance, attaching a substituted quinazoline moiety at this position has proven to be a successful strategy.
-
Fine-Tuning Substituents for Optimal Potency: Further optimization of the quinazoline ring and its substituents is crucial for achieving high potency. For example, the introduction of chloro and fluoro groups on the quinazoline ring, along with a methyl-indazole moiety, has been shown to enhance inhibitory activity.
| Compound | R Group on N7-Position | pERK Inhibition IC50 (nM) [NCI-H1373 cells] | Cell Growth Inhibition IC50 (nM) [NCI-H1373 cells] |
| 1 | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-yl | 1.8 | 3.2 |
| 2 | 6-chloro-8-fluoro-7-(1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-yl | 3.9 | 8.7 |
| 3 | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-(piperidin-4-ylamino)quinazolin-4-yl | 2.5 | 5.5 |
Data synthesized from literature reports.
Case Study 2: Modulation of Sigma Receptors
Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in a variety of neurological disorders, making them attractive therapeutic targets. The 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective sigma receptor ligands.[1][4]
-
Dual Nitrogen Atoms are Key for High Affinity: The presence of two basic nitrogen atoms in the 2,7-diazaspiro[3.5]nonane core is a critical determinant for high-affinity binding to sigma receptors, particularly the σ1 subtype.[4]
-
N-Substitution Patterns Drive Selectivity and Functional Activity: The nature of the substituents on the nitrogen atoms dictates the affinity for σ1 and σ2 receptors and can even determine whether a compound acts as an agonist or an antagonist.
-
Linker Length and Hydrophobic Groups are Crucial: The introduction of a linker and a terminal hydrophobic group on one of the nitrogen atoms is a common strategy to achieve high potency. The length of the linker and the nature of the hydrophobic group significantly influence binding affinity. For example, a two-carbon linker between the spirocyclic core and a terminal aromatic ring is often optimal.
| Compound | R1 (on N2) | R2 (on N7) | σ1R Ki (nM) | σ2R Ki (nM) |
| 4a | H | Benzyl | 13 | 102 |
| 4b | H | Phenethyl | 2.7 | 27 |
| 4c | H | 3-Phenylpropyl | 3.5 | 21 |
| 5a | Phenyl | H | 110 | >1000 |
| 5b | Benzyl | H | 58 | 520 |
Data extracted from Abate et al., 2023.[4]
These findings highlight that for sigma receptor modulation, the core 2,7-diazaspiro[3.5]nonane structure itself is a key pharmacophoric element, with N-substituents tuning the affinity and selectivity. This contrasts with its role in KRAS G12C inhibitors, where it primarily functions as a rigid linker.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. Below are representative protocols for the key assays used to evaluate the biological activity of 2,7-diazaspiro[3.5]nonane derivatives.
Protocol 1: KRAS G12C pERK Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK.
Materials:
-
NCI-H1373 cells (KRAS G12C mutant)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed NCI-H1373 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for 2 hours.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Sigma Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for sigma receptors by its ability to compete with a radiolabeled ligand.[4]
Materials:
-
Rat liver homogenates (for σ2 receptors) or guinea pig brain homogenates (for σ1 receptors)
-
[³H]-(+)-pentazocine (for σ1 receptors) or [³H]-DTG (for σ2 receptors)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane homogenate, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki value of the test compound using the Cheng-Prusoff equation.
Visualizing the SAR and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key structural features for SAR and a typical experimental workflow.
Caption: Comparative SAR of 2,7-diazaspiro[3.5]nonane derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo evaluation of compounds synthesized from 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
An objective comparison of novel compounds synthesized from the 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane scaffold, evaluated for inhibitory activity against Bruton's Tyrosine Kinase (BTK).
Introduction: The Pursuit of Novel Kinase Inhibitors
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a compelling starting point in medicinal chemistry for its rigid, three-dimensional structure, which allows for precise vectoral projection of substituents into protein binding pockets. This guide provides a comparative analysis of a series of novel compounds synthesized from a this compound core. These compounds, designated SNS-001, SNS-002, and SNS-003, were designed as potential inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial to the B-cell antigen receptor (BCR) signaling pathway.
BTK is a clinically validated target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This evaluation compares our novel compounds against Ibrutinib, a first-in-class, FDA-approved covalent BTK inhibitor, to benchmark their performance and identify a lead candidate for further preclinical development. The primary objective is to identify a compound with equivalent or superior potency, improved kinase selectivity, and favorable pharmacokinetic properties.
Synthetic Strategy Overview
The core scaffold, this compound, serves as a versatile building block. The synthetic route involves the initial coupling of various aryl groups to the lactam nitrogen, followed by deprotection of the Boc group and subsequent functionalization of the secondary amine. This strategy allows for the exploration of structure-activity relationships (SAR) by modifying two distinct vectors of the molecule.
Caption: In vitro screening cascade from biochemical potency to selectivity profiling.
Biochemical Potency: Direct Enzyme Inhibition
Objective: To determine the direct inhibitory activity of the synthesized compounds against recombinant human BTK enzyme.
Methodology: A Lanthascreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was employed. This assay measures the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer to the BTK enzyme. A test compound that binds to the BTK ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
A solution of 5 nM BTK enzyme was prepared in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compounds were serially diluted in DMSO and then added to the enzyme solution for a final top concentration of 10 µM.
-
4 nM of the Alexa Fluor™ 647 tracer was added to the mixture.
-
The plate was incubated at room temperature for 60 minutes.
-
5 nM of the Europium-labeled anti-His antibody was added.
-
The plate was read on a FRET-capable plate reader (e.g., PHERAstar FSX).
-
IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Results:
| Compound | BTK IC50 (nM) |
| SNS-001 | 15.2 |
| SNS-002 | 1.8 |
| SNS-003 | 45.7 |
| Ibrutinib | 2.5 |
Analysis: Compound SNS-002 demonstrated potent, single-digit nanomolar inhibition of the BTK enzyme, comparable to the reference compound Ibrutinib. SNS-001 showed moderate potency, while SNS-003 was significantly less active.
Cellular Potency: Target Engagement in a B-Cell Line
Objective: To measure the ability of the compounds to inhibit BTK activity within a cellular context, confirming cell permeability and target engagement.
Methodology: The Ramos (RA 1) human Burkitt's lymphoma cell line, which has a constitutively active BCR signaling pathway, was used. Inhibition of BTK was quantified by measuring the phosphorylation of BTK at Tyr223.
Protocol:
-
Ramos cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells were serum-starved for 2 hours before treatment.
-
Compounds were added at various concentrations and incubated for 2 hours.
-
Cells were then stimulated with anti-IgM antibody to induce robust BTK phosphorylation.
-
Cells were lysed, and the level of phosphorylated BTK (pBTK) was measured using a Cisbio HTRF® phospho-BTK (Tyr223) assay kit.
-
EC50 values were calculated from the dose-response curves.
Results:
| Compound | Cellular pBTK EC50 (nM) |
| SNS-001 | 188.4 |
| SNS-002 | 12.5 |
| SNS-003 | >1000 |
| Ibrutinib | 10.8 |
Analysis: The cellular potency data correlated well with the biochemical results. SNS-002 effectively inhibited BTK phosphorylation in a cellular environment with an EC50 value nearly identical to Ibrutinib, indicating excellent cell permeability and on-target activity.
Kinase Selectivity Profile
Objective: To assess the selectivity of the most potent compound, SNS-002, against a broad panel of human kinases to identify potential off-target liabilities.
Methodology: SNS-002 was screened at a concentration of 1 µM against the Eurofins DiscoverX KINOMEscan™ panel of 403 kinases. The results are reported as "% of Control," where a lower number indicates stronger binding/inhibition.
Results Summary (for selected kinases):
| Kinase | SNS-002 (% of Control @ 1µM) | Ibrutinib (% of Control @ 1µM) |
| BTK | 0.1 | 0.2 |
| TEC | 2.5 | 1.1 |
| ITK | 15.8 | 2.3 |
| EGFR | 85.2 | 5.4 |
| BLK | 4.1 | 1.5 |
| JAK3 | 92.1 | 18.9 |
Analysis: SNS-002 demonstrated a superior selectivity profile compared to Ibrutinib. While both compounds potently bind to BTK and other TEC family kinases (TEC, BLK), SNS-002 showed significantly less activity against ITK and, critically, avoided the inhibition of EGFR, which is associated with some of the off-target side effects of Ibrutinib (e.g., rash, diarrhea). This improved selectivity makes SNS-002 a highly promising candidate.
Part 2: In Vivo Evaluation of Lead Candidate SNS-002
Based on its potent in vitro activity and clean selectivity profile, SNS-002 was advanced to in vivo studies in mice.
Pharmacokinetic (PK) Profile
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of SNS-002 in mice.
Methodology: Male BALB/c mice (n=3 per group) were administered SNS-002 at 10 mg/kg via oral gavage (PO) or 2 mg/kg via intravenous injection (IV). Blood samples were collected at various time points, and plasma concentrations were determined by LC-MS/MS.
Protocol:
-
Mice were fasted overnight prior to dosing.
-
For the PO group, SNS-002 was formulated in 0.5% methylcellulose + 0.1% Tween 80.
-
For the IV group, SNS-002 was formulated in 5% DMSO + 10% Solutol HS 150 in saline.
-
Blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma was isolated by centrifugation, and the compound was extracted via protein precipitation with acetonitrile.
-
Concentrations were quantified using a validated LC-MS/MS method.
-
PK parameters were calculated using non-compartmental analysis (Phoenix WinNonlin).
Results:
| Parameter | SNS-002 | Ibrutinib |
| Dose (PO) | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC (last) (ng*hr/mL) | 6800 | 4100 |
| T1/2 (hr) | 4.5 | 3.1 |
| Oral Bioavailability (F%) | 42% | 29% |
Analysis: SNS-002 exhibited favorable pharmacokinetic properties, including higher peak plasma concentration (Cmax), greater overall exposure (AUC), and a longer half-life (T1/2) compared to Ibrutinib at the same oral dose. Importantly, its oral bioavailability was significantly higher, suggesting more efficient absorption from the gastrointestinal tract.
In Vivo Efficacy: Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of SNS-002 in a human B-cell lymphoma xenograft model.
Methodology: A Ramos cell line-derived xenograft (CDX) model was established in female SCID mice. Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
Protocol & Dosing Schedule:
Caption: Workflow for the in vivo tumor xenograft efficacy study.
Results:
| Treatment Group (10 mg/kg, QD) | Tumor Growth Inhibition (TGI) % at Day 25 | Average Body Weight Change (%) |
| Vehicle | 0% (Control) | +2.5% |
| SNS-002 | 95% | +1.8% |
| Ibrutinib | 88% | +1.5% |
Analysis: SNS-002 demonstrated robust anti-tumor activity, achieving 95% tumor growth inhibition, which was superior to the 88% TGI observed with Ibrutinib at the same dose. Both compounds were well-tolerated, with no significant body weight loss observed. The superior efficacy of SNS-002 is likely attributable to its improved pharmacokinetic profile, leading to greater and more sustained target coverage in vivo.
Conclusion and Future Directions
This comprehensive evaluation demonstrates the successful application of the this compound scaffold in developing novel, potent, and selective BTK inhibitors. The synthesized compound, SNS-002 , emerged as a clear lead candidate.
Comparative Summary: SNS-002 vs. Ibrutinib
-
Potency: SNS-002 exhibits comparable in vitro biochemical and cellular potency to Ibrutinib.
-
Selectivity: SNS-002 possesses a superior kinase selectivity profile, notably avoiding EGFR inhibition, which may translate to an improved safety profile in clinical settings.
-
Pharmacokinetics: SNS-002 shows enhanced oral bioavailability and overall drug exposure in mice.
-
Efficacy: The improved PK properties of SNS-002 correlated with superior anti-tumor efficacy in a lymphoma xenograft model.
Based on these compelling results, SNS-002 warrants further preclinical development, including formal toxicology studies and formulation optimization, to enable its progression toward investigational new drug (IND) status.
References
-
Aalipour, A., Le, D. T., & Shafaat, H. S. (2020). Bruton's Tyrosine Kinase and Its Role in B-Cell-Mediated Pathologies. Journal of Clinical Immunology. [Link]
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer. [Link]
-
Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine. [Link]
-
de Claro, R. A., et al. (2015). FDA Approval of Ibrutinib for Mantle Cell Lymphoma. Clinical Cancer Research. [Link]
Comparative analysis of the pharmacokinetic properties of spirocyclic vs. non-spirocyclic analogs
Introduction: Beyond Flatland in Drug Design
In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior pharmacokinetic (PK) profiles is a paramount objective.[1] For decades, medicinal chemistry has been dominated by planar, aromatic structures. However, the increasing recognition of the limitations of "flat" molecules has spurred a shift towards greater three-dimensionality.[2][3] This guide provides a comparative analysis of the pharmacokinetic properties of spirocyclic compounds versus their non-spirocyclic analogs, offering insights into why embracing the third dimension can lead to more successful drug candidates.
Spirocycles, characterized by two rings sharing a single common atom, introduce a rigid, well-defined three-dimensional geometry into a molecule.[2][3] This inherent structural feature has profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic of spirocycles, generally correlates with improved physicochemical and pharmacokinetic profiles.[2][4][5] This guide will delve into the mechanistic underpinnings of these advantages, supported by experimental data and detailed protocols for assessing these key parameters.
Comparative Pharmacokinetic Analysis: Spirocyclic vs. Non-Spirocyclic Analogs
The introduction of a spirocyclic scaffold can significantly modulate a molecule's properties, leading to tangible improvements in its drug-like characteristics.[5]
Enhanced Solubility and Permeability
A common challenge in drug development is achieving a balance between solubility and permeability. Spirocyclic compounds often exhibit improved aqueous solubility compared to their non-spirocyclic counterparts.[3][6] This is attributed to the disruption of crystal lattice packing and the introduction of more polar surface area due to their non-planar nature. Furthermore, the rigid conformation of spirocycles can pre-organize the molecule for optimal interactions with membrane transporters, potentially enhancing permeability despite an increase in sp3 character.[7]
| Property | Non-Spirocyclic Analog (e.g., Piperidine) | Spirocyclic Analog (e.g., Azaspirocycle) | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher[2] | The 3D structure of the spirocycle disrupts crystal packing, leading to improved solvation. |
| LogD | Higher | Lower[4] | Reduced lipophilicity due to the introduction of more polar character and a more compact shape. |
| Permeability (Papp) | Variable | Often Improved or Maintained[8] | The rigid conformation can lead to more favorable interactions with membrane transporters. |
Superior Metabolic Stability
One of the most significant advantages of incorporating spirocyclic motifs is the enhancement of metabolic stability.[2][4][5] The quaternary spiro-carbon and adjacent atoms are often sterically hindered, protecting susceptible metabolic sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.[9] This "metabolic blocking" effect can lead to a longer half-life and improved oral bioavailability. For instance, replacing a metabolically labile piperidine ring with a more robust azaspirocycle has been shown to significantly decrease intrinsic clearance.[2]
| Compound Class | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Fold Improvement |
| Non-Spirocyclic Piperidine Analog | High | - |
| Spirocyclic Azaspiro[3.3]heptane Analog | Low | Significant |
Optimized Potency and Selectivity
The rigid nature of spirocycles locks the conformation of a molecule, presenting its binding elements in a well-defined spatial orientation.[2][10][11] This pre-organization can lead to a more favorable entropy of binding and, consequently, higher potency. Furthermore, the unique three-dimensional shape of spirocyclic compounds can enable more specific interactions with the target protein, leading to improved selectivity against off-targets.[4][5] A noteworthy example is the optimization of PARP inhibitors, where the replacement of a flexible piperazine ring with a spirocyclic analog resulted in enhanced selectivity for PARP-1.[2][11]
Experimental Workflows for Pharmacokinetic Profiling
To empirically validate the pharmacokinetic benefits of spirocyclic analogs, a series of in vitro ADME assays are essential. The following section details the protocols for key experiments.
Diagram: General Workflow for In Vitro PK Profiling
Caption: A typical workflow for the in vitro pharmacokinetic profiling of drug candidates.
Detailed Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium, to predict in vivo drug absorption.[12][13][14]
Methodology:
-
Cell Culture and Monolayer Formation:
-
Monolayer Integrity Assessment:
-
Transport Experiment:
-
Equilibrate the Caco-2 monolayers with a pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical chamber and collect samples from the basolateral chamber at specified time points.[14][15]
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and collect samples from the apical chamber.[14][15]
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.[14]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests active efflux.[13]
-
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[9][16][17]
Methodology:
-
Preparation of Reaction Mixture:
-
Incubation:
-
Time Point Sampling and Reaction Termination:
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).[17]
-
Diagram: Workflow for Microsomal Stability Assay
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Plasma Protein Binding Assay
Objective: To determine the fraction of a compound that is bound to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.[19][20][21]
Methodology:
-
Assay Setup:
-
Equilibration:
-
Sample Collection:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in both the plasma and buffer samples using LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[22]
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Conclusion: Embracing Three-Dimensionality for Superior Drug Candidates
The strategic incorporation of spirocyclic scaffolds represents a powerful approach to overcoming many of the pharmacokinetic challenges encountered in drug discovery. Their inherent three-dimensionality can lead to significant improvements in solubility, metabolic stability, potency, and selectivity when compared to their non-spirocyclic counterparts.[2][4][5] By understanding the underlying principles and employing robust in vitro ADME assays, researchers can effectively leverage the spirocyclic advantage to design and identify drug candidates with a higher probability of clinical success. The experimental protocols provided in this guide offer a validated framework for the comparative analysis of spirocyclic and non-spirocyclic analogs, enabling data-driven decisions in the optimization of lead compounds.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. ReadyCell. [Link]
-
Caco2 assay protocol. Xeno-Tech. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Plasma Protein Binding Assay. Domainex. [Link]
-
Plasma Protein Binding Assay. Visikol. [Link]
-
Spirocycles in Drug Discovery. Sygnature Discovery. [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies. MDPI. [Link]
-
Pharmacokinetics: Experimental methods. ResearchGate. [Link]
-
A typical workflow in a preclinical pharmacokinetic experiment. Admescope. [Link]
-
The Workflow of Preclinical Pharmacokinetics Experiments. Creative Bioarray. [Link]
-
Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Prediction of pharmacokinetic properties using experimental approaches during early drug discovery. PubMed. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. [Link]
-
The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Evaluation of 3D liver drug metabolism depending on cell composition, time, and environment of culture. ResearchGate. [Link]
-
Building better drugs: how 3D models are shaping pre-clinical development. Drug Target Review. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
The role of protein 3D-structures in the drug discovery process. ResearchGate. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies. PubMed. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Co-Lab. [Link]
-
Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. PubMed. [Link]
-
Spirocyclic Motifs in Natural Products. PubMed Central. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]
-
Pharmacokinetics-pharmacodynamics analysis of spiroindolone analogs and KAE609 in a murine malaria model. OAK Open Access Archive. [Link]
Sources
- 1. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 7. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. nbinno.com [nbinno.com]
- 11. tandfonline.com [tandfonline.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 21. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 23. Plasma Protein Binding Assay [visikol.com]
A Senior Application Scientist's Guide to Validating Target Engagement for 2,7-Diazaspiro[3.5]nonane Ligands
Introduction: The Imperative of Target Engagement and the Rise of Spirocyclic Scaffolds
In the landscape of modern drug discovery, establishing that a novel compound physically interacts with its intended biological target within a cellular context is a cornerstone of a successful program.[1] This principle, known as target engagement , provides the mechanistic link between a molecule and its observed physiological effect, mitigating the risk of progressing candidates that operate through unknown or off-target mechanisms.[2] Without robust target engagement data, the interpretation of structure-activity relationships (SAR) can be misleading, leading to costly failures in later-stage development.[3]
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality, resulting from the quaternary spirocyclic carbon, offers an escape from the "flatland" of traditional aromatic ring systems.[4] This structural rigidity and novel exit vectors can lead to improved potency, selectivity, and pharmacokinetic properties, making it an attractive core for designing next-generation therapeutics.[4] However, the unique conformational constraints of these ligands also demand a rigorous and multi-faceted approach to validating their interaction with target proteins.
This guide provides a comparative analysis of key methodologies for confirming target engagement, tailored for researchers working with 2,7-diazaspiro[3.5]nonane derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most appropriate technique for your research question.
The Methodological Triad: A Comparative Framework
No single method can definitively answer all questions related to target engagement. A robust validation strategy often employs a combination of techniques that provide orthogonal evidence. Here, we compare three powerful and widely adopted methods: the Cellular Thermal Shift Assay (CETSA®), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
dot
Caption: Core methodologies for validating ligand target engagement.
Comparative Overview of Key Techniques
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[5] | Measures the heat released or absorbed during a binding event in solution.[6] | Detects changes in refractive index at a sensor surface as an analyte binds to an immobilized ligand.[7] |
| Environment | Intact cells, cell lysates, or tissues.[8] | In-solution (purified components).[] | Surface-based (one component immobilized).[10] |
| Key Output | Thermal shift (ΔTagg), Isothermal dose-response (ITDRF) EC50.[11] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[] | Association rate (ka), dissociation rate (kd), binding affinity (KD).[12] |
| Labeling | Label-free for compound and target.[13] | Label-free for both components.[6] | Label-free for analyte; ligand is immobilized.[14] |
| Throughput | Low (Western Blot) to High (HT-CETSA).[11][15] | Low to medium.[3] | Medium to high. |
| Strengths | Confirms engagement in a physiological context; detects downstream effects.[16] | Gold standard for thermodynamics; provides a complete binding profile.[17] | Real-time kinetics; high sensitivity; requires small sample amounts.[12] |
| Limitations | Indirect; not all proteins are thermally stable; requires specific antibodies. | Requires large amounts of pure, soluble protein; low throughput.[17] | Immobilization can alter protein conformation; potential for mass transport artifacts.[7] |
Deep Dive: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement within the native cellular environment.[18] It is based on the principle that the binding of a ligand, such as a 2,7-diazaspiro[3.5]nonane derivative, increases the thermal stability of its target protein.[5][13]
dot
Caption: Experimental workflow for a classic CETSA experiment.
Experimental Protocol: CETSA with Western Blot Readout
This protocol is designed to generate a "melt curve" to determine the aggregation temperature (Tagg) of the target protein.
1. Cell Culture and Treatment:
-
Action: Plate cells (e.g., HEK293T expressing the target protein) and grow to ~80% confluency.
-
Action: Treat cells with the 2,7-diazaspiro[3.5]nonane ligand at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Action: Incubate for 1-3 hours at 37°C, 5% CO2.[19]
-
Rationale: Incubation allows for passive diffusion or active transport of the compound into the cell to engage with the target protein. The chosen concentration should ideally be 10-100x above the expected cellular EC50.
2. Thermal Challenge:
-
Action: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Action: Aliquot the cell suspension into PCR tubes.
-
Action: Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermocycler. Include a 37°C non-heated control.[15]
-
Rationale: The temperature gradient is essential to identify the point at which the protein denatures and precipitates. The ligand-bound protein is expected to remain soluble at higher temperatures than the unbound protein.
3. Lysis and Fractionation:
-
Action: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Action: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[11]
-
Rationale: This is the critical separation step. The supernatant contains the soluble, non-denatured proteins, which are the subject of analysis.
4. Protein Quantification and Analysis:
-
Action: Carefully collect the supernatant.
-
Action: Quantify the amount of soluble target protein in each sample using SDS-PAGE and Western Blot with a target-specific primary antibody.
-
Action: Densitometry is used to quantify the band intensities. Plot the normalized intensity versus temperature to generate melt curves for both the vehicle and ligand-treated samples.
-
Self-Validation: A positive control (a known binder for the target) should produce a significant thermal shift. A loading control (e.g., GAPDH) should not show a thermal shift, confirming the specificity of the ligand's stabilizing effect.
Deep Dive: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.[] It is considered the gold standard for characterizing the thermodynamics of binding, providing a complete profile of the interaction between a 2,7-diazaspiro[3.5]nonane ligand and its purified target protein in solution.[6][20]
Experimental Protocol: Characterizing a Ligand-Protein Interaction via ITC
1. Sample Preparation (Critical Step):
-
Action: Express and purify the target protein to >95% homogeneity.
-
Action: Prepare a concentrated stock of the 2,7-diazaspiro[3.5]nonane ligand.
-
Action: Dialyze the protein extensively against the final ITC buffer. Dissolve the ligand in the exact same buffer from the final dialysis step.[21]
-
Rationale: Mismatched buffers between the protein (in the cell) and the ligand (in the syringe) will generate large heats of dilution, obscuring the true binding signal. This is the most common source of experimental failure.[22]
-
Action: Accurately determine the concentration of both protein and ligand.
2. Instrument Setup and Titration:
-
Action: Set the experimental temperature (e.g., 25°C).[20]
-
Action: Load the protein solution (e.g., 10-50 µM) into the sample cell and the ligand solution (typically 10-20 fold higher concentration) into the injection syringe.[21][22]
-
Action: Program a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each).[17]
-
Rationale: The initial injections will produce large heat changes as most of the ligand binds to the abundant free protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.
3. Data Analysis:
-
Action: Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Action: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Action: Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[22]
-
Self-Validation: A control experiment, titrating the ligand into buffer alone, must be performed. The small, consistent peaks from this run represent the heat of dilution and are subtracted from the primary experimental data.[6]
Deep Dive: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free optical technique that measures biomolecular interactions in real-time.[12] It provides invaluable kinetic data, determining not only if a ligand binds, but how fast it binds (association rate, ka) and how quickly it dissociates (dissociation rate, kd).[23]
Experimental Protocol: Measuring Binding Kinetics with SPR
1. Surface Preparation and Ligand Immobilization:
-
Action: Choose a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Action: Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Action: Immobilize the purified target protein to the surface via covalent linkage.
-
Action: Deactivate any remaining active esters using ethanolamine.
-
Rationale: Covalent immobilization creates a stable surface for repeated binding and regeneration cycles. One flow cell should be activated and deactivated without protein to serve as a reference channel, allowing for subtraction of bulk refractive index changes.[10]
2. Analyte Binding and Dissociation:
-
Action: Prepare a series of dilutions of the 2,7-diazaspiro[3.5]nonane ligand (the analyte) in running buffer. A typical concentration range might span from 0.1x to 10x the expected Kd.[12]
-
Action: Inject the lowest concentration of the analyte over the sensor surface (both reference and active channels) for a set period (association phase).
-
Action: Switch back to flowing only running buffer over the surface and monitor the signal decrease (dissociation phase).
-
Action: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and return to baseline.[12]
-
Action: Repeat the association/dissociation cycle for each concentration of the analyte.
3. Data Analysis:
-
Action: The output, a sensorgram, plots the response (in Resonance Units, RU) versus time.
-
Action: After subtracting the reference channel signal, fit the association and dissociation curves for all concentrations globally to a kinetic model (e.g., 1:1 Langmuir binding).
-
Action: This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Self-Validation: The calculated KD should be consistent across multiple analyte concentrations. The residuals from the curve fit should be random and close to zero, indicating a good fit of the data to the chosen model.
Conclusion: An Integrated Strategy for Confident Validation
Validating target engagement for novel ligands like those derived from the 2,7-diazaspiro[3.5]nonane scaffold is not a one-size-fits-all process. It requires a thoughtful, evidence-based approach that layers orthogonal data to build a convincing case.
-
Start with the Cell: Begin with CETSA to confirm that your spirocyclic ligand engages its target in the complex and relevant environment of an intact cell.
-
Confirm with Biophysics: Follow up with a direct, in-solution binding assay like ITC to obtain a complete thermodynamic profile and confirm a 1:1 stoichiometry, ensuring the interaction is specific and well-behaved.
-
Elucidate the Kinetics: Employ SPR to understand the dynamics of the interaction. A slow dissociation rate (low kd) often correlates with prolonged cellular activity and is a highly desirable attribute for a drug candidate.
By integrating these cellular and biophysical methods, researchers can move forward with confidence, knowing their innovative 2,7-diazaspiro[3.5]nonane-based compounds are truly hitting their mark.
References
- Benchchem. Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQMYmwdNNM1UEntbeOC8x9jIXbqDcD6LXx2MyelXT1pfbYIltZMPo8HNw9_6dgiudiGOBQdU8h270Y1E6E21JKktZWc9k5RRP3CPaerPaONtcgJpykqv1nGQWB-NYI4ET2kzz2QKJudaK4hgOdszn3mMf7sJ7nE5SH2ck-INvt4OjFJYAI6uNUUi9RqFByvEyw0bkpPncE-U_-AHyEv_d2jhCtKvZrTkdNontCH_Pc]
- Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9950796/]
- Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. [URL: https://www.drugtargetreview.com/article/88027/the-use-of-biophysical-methods-in-the-hit-to-lead-process/]
- American Chemical Society. (2022). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQqpMcxsowZ1Z-z18Wboauc92YBbXzdWsr4cS12H6OtYGuM0HcAyZxeSZrgLm8Whix9DVdoDskshc3accfbKPuOLdsL82OA2KrmIPxMcBMrYpL6QRCg8HU5npzCUh55p-Bh0fapQRXZ1HBWopBr4pGeP6iOUdci89t39CDpCmsH-kViLt0_AcDOooPCjo_wphkNZoKWOAHZd2MHIyHVERKG4DwmQe40_DOogpfPycZ_nos0bFIe2ooIN2gPN77FeLk01LJM_vTjq-vnmAacuNCccUcE9Dg_dRIFMEA6Q==]
- Benchchem. A Researcher's Guide to Validating Small Molecule Target Engagement in Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj2hYWHLkuFU8vM1zMBC4M5XWhrYisDQwnFLnlTCeHFEPR9sr0Rpfmdz2JeM0pDhVRhB8dSaXaYHUvAQH3G-a7GJXpzfmOcOeh8-u3pzL2TA1UjemwUrtXF9x28f_M7rj5-GtDmznPRyQ4gDh0ZgVVOFeHpEXLii5031N3jJHjUNpntaLRR3mFrQL3WoCDJ06ZeQDw6KVfzMBMqjfEcL0sQeS2JNZxvY1t]
- Serafim, R. A., et al. (2018). Determining target engagement in living systems. Nature Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6294334/]
- Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01923]
- Vivian, J. T., & Callon, O. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [URL: https://www.jove.com/t/55225/isothermal-titration-calorimetry-a-biophysical-method-to-characterize]
- Selvita. (2023). Redefining target engagement with new strategies in drug discovery. AZoNetwork. [URL: https://www.azolifesciences.
- Chemical Communications. (2019). Target engagement approaches for pharmacological evaluation in animal models. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc01340a]
- ResearchGate. Target Engagement Assays in Early Drug Discovery. [URL: https://www.researchgate.net/publication/356391035_Target_Engagement_Assays_in_Early_Drug_Discovery]
- BOC Sciences. Biophysical Assays | Protein Interaction Analysis. [URL: https://www.bocsci.com/host-cell-protein-analysis-service.html]
- Benchchem. The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy4-_zk6G3FiYp0L-1Qk97odu7VcVmnrjnbjrIjz0wFDhhAQvShk6A_488Pef74wo7vKty5hM7-Ad_vauflu92Df5PeFvAuEuL_dKSSdwfFzTlqNZ_CHcK89zXc-FLBt6Yru7_OqPj6EdO0zoxxWDK8qRsuLIlUHQVsr6EQqF2RBCJTWhKxurFW3aMjwdlrsVfg-aUb9-T2ecajD4KUdKtB-YQwWg_sUvRf7wj7IxBvNUmlUqhv28hXNuBklYnm5rxQzI66gGJAw==]
- Gesa, V., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.0c00129]
- University College London. Target Identification and Validation (Small Molecules). [URL: https://www.ucl.ac.
- SOP for Isothermal Titration Calorimetry (ITC) Studies. (2024). Benchchem. [URL: https://www.benchchem.
- protocols.io. (2021). Isothermal Titration Calorimetry (ITC). [URL: https://www.protocols.
- Held, P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments. [URL: https://www.jove.com/t/63447/high-throughput-cellular-thermal-shift-assay-cetsa-using-acoustic]
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [URL: https://star-protocols.cell.com/protocols/1331]
- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [URL: https://www.youtube.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [URL: https://www.
- Chen, L., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2589-7_11]
- Michniewicz, M., & Zielenkiewicz, P. (2010). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Journal of Thermal Analysis and Calorimetry. [URL: https://www.mdpi.com/1588-2926/102/1/11]
- The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [URL: https://www.huck.psu.edu/core-facilities/biomolecular-interactions-facility/itc]
- ResearchGate. Identification of molecular targets by photo-affinity labeling and click chemistry. [URL: https://www.researchgate.net/figure/Identification-of-molecular-targets-by-photo-affinity-labeling-and-click-chemistry-A_fig2_282845664]
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. [URL: https://www.bldpharm.com/bldinsights/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.html]
- ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [URL: https://www.researchgate.net/publication/343360214_Synthesis_of_Orthogonally_Protected_26-Diazaspiro35nonane_and_26-Diazaspiro34octane_Analogues_as_Versatile_Building_Blocks_in_Medicinal_Chemistry]
- ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [URL: https://www.researchgate.net/publication/376722026_Functionalized_Derivatives_of_2-azaspiro33heptane-1-carboxylic_Acid_and_7-oxa-2-azaspiro35nonane-1-carboxylic_Acid_for_Drug_Design]
- ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [URL: https://www.researchgate.
- Motsa, B. B., & Stahelin, R. V. (2021). A beginner's guide to surface plasmon resonance. Biochemical Society Transactions. [URL: https://portlandpress.com/biochemist/article/43/4/26/228800/A-beginner-s-guide-to-surface-plasmon-resonance]
- ResearchGate. Photoaffinity Labeling in Target- and Binding-Site Identification. [URL: https://www.researchgate.
- Nicoya. A Simple Guide to Surface Plasmon Resonance. [URL: https://nicoyalife.com/ebooks/a-simple-guide-to-surface-plasmon-resonance-spr/]
- Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-0-85404-267-8]
- Miller, M. R., et al. (2019). Visualization of Spirochetes by Labeling Membrane Proteins With Fluorescent Biarsenical Dyes. Frontiers in Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6710381/]
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26471348/]
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4622722/]
- Masaryk University. Surface plasmon resonance (SPR). [URL: https://is.muni.cz/el/med/podzim2014/BCMB021p/um/7_SPR.pdf]
- Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions. (2024). Current Protocols. [URL: https://pubmed.ncbi.nlm.nih.gov/38895511/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 23. is.muni.cz [is.muni.cz]
Head-to-Head Comparison of Linker Chemistries in a Thalidomide-Based PROTAC Scaffold
A Guide for Rational Degrader Design
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] While the warhead and anchor determine what is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer.[6][7] It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[6][8][9][10] The linker's length, composition, rigidity, and attachment points dictate the PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficiency and selectivity.[11]
This guide provides an in-depth, head-to-head comparison of different linker classes using a well-characterized and widely employed PROTAC scaffold. By grounding our discussion in a consistent framework, we aim to illuminate the causal relationships between linker chemistry and PROTAC performance, empowering researchers to move from empirical screening to rational, data-driven design.
The Case Study Scaffold: Targeting BRD4 for Degradation via Cereblon
To provide a clear and consistent comparison, this guide will focus on a PROTAC scaffold designed to degrade the Bromodomain and Extra-Terminal motif (BET) protein BRD4, a well-validated target in oncology.
-
Protein of Interest (POI) Ligand (Warhead): JQ1, a potent and specific inhibitor of BET bromodomains.
-
E3 Ligase Ligand (Anchor): A thalidomide derivative, which recruits the Cereblon (CRBN) E3 ligase complex.[12][13] This CRBN-based system is one of the most extensively used in PROTAC development.[13]
Our comparative analysis will explore how swapping the linker between these two constant moieties dramatically alters the resulting PROTAC's biological activity.
Caption: The JQ1-Thalidomide PROTAC scaffold used for linker comparison.
The PROTAC Catalytic Cycle: A Mechanistic Overview
Before delving into linker specifics, it is crucial to understand the mechanism by which these molecules operate. A PROTAC acts catalytically to induce degradation, meaning a single PROTAC molecule can mediate the destruction of multiple POI molecules.[10]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Section 1: Flexible Linkers – The Workhorses of PROTAC Design
Flexible linkers are the most common type used in initial PROTAC development, primarily due to their synthetic accessibility and the ease with which their length can be modified.[7][10] The two dominant classes are alkyl chains and polyethylene glycol (PEG) chains.[3][14]
Alkyl Chains: The Hydrophobic Backbone
Simple hydrocarbon chains are a frequent starting point for linker design.[10] They offer significant conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[10]
-
Expertise & Experience: The primary advantage of alkyl linkers is their contribution to the lipophilicity of the PROTAC. While this can enhance cell permeability, a critical hurdle for large PROTAC molecules, it is a double-edged sword.[15][] Excessive lipophilicity often leads to poor aqueous solubility, non-specific binding, and rapid metabolism, compromising the drug-like properties of the molecule.[7][15] Alkyl linkers are generally considered metabolically stable compared to more complex structures.[15]
Polyethylene Glycol (PEG) Linkers: The Hydrophilic Modulator
PEG linkers, composed of repeating ethylene glycol units, are the most prevalent motif found in published PROTAC structures, present in approximately 55% of reported degraders.[3][14]
-
Expertise & Experience: The inclusion of ether oxygens makes PEG linkers inherently hydrophilic.[8] This property is strategically employed to counteract the high lipophilicity of the warhead and anchor ligands, thereby improving the overall aqueous solubility of the PROTAC.[1][6] Improved solubility is crucial for administration and bioavailability.[15] While one might assume their hydrophilicity would hinder cell permeability, PEG linkers can adopt folded conformations that shield their polar surface area, which can facilitate membrane traversal.[15] However, very long PEG chains can increase the polar surface area to a point where permeability is negatively impacted.[15] A potential drawback is that PEG linkers can be more susceptible to metabolic degradation in vivo compared to their alkyl counterparts.[1][15]
Data Presentation: Alkyl vs. PEG Linkers in the BRD4-Degrader Scaffold
The following table summarizes representative data comparing BRD4-degrading PROTACs constructed with either an 8-atom alkyl chain or a 3-unit PEG linker (~11 atoms).
| Linker Type | Structure Snippet | DC50 (nM) | Dmax (%) | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| C8 Alkyl | -(CH₂)₈- | 25 | ~90 | < 5 | 12.5 |
| PEG3 | -(CH₂CH₂O)₃- | 10 | > 95 | 45 | 8.2 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. Data are representative values synthesized from established principles in the literature.
Trustworthiness: The data clearly show a trade-off. The PEG3 linker yields a more potent degrader (lower DC50) with higher maximal degradation and vastly superior solubility.[8] The alkyl linker, while less potent, results in a PROTAC with higher passive permeability.[] This highlights that the "optimal" linker is context-dependent, balancing potency with drug-like properties.[8]
Section 2: Rigid Linkers – Engineering Conformational Control
To overcome the potential drawbacks of highly flexible linkers, such as the entropic penalty paid upon binding, researchers have increasingly turned to more rigid designs.[10] These linkers constrain the PROTAC's conformation, which can pre-organize the molecule into an orientation favorable for ternary complex formation.[9][10]
Cyclic & Saturated Heterocyclic Linkers
Incorporating structures like piperazine or piperidine rings into the linker restricts its rotational freedom.[1]
-
Expertise & Experience: This rigidity can be highly advantageous. By reducing the number of possible conformations, a rigid linker can lower the entropic cost of forming the ternary complex, leading to enhanced stability and potency.[] These cyclic structures can also improve metabolic stability and solubility.[1] However, the lack of flexibility can also be a detriment; if the pre-organized conformation is not optimal for the specific POI-E3 ligase pair, it may be difficult to achieve a productive ternary complex geometry, resulting in a complete loss of activity.[10][18]
"Clickable" Linkers: Alkynes and Triazoles
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction is a powerful tool for rapidly synthesizing PROTAC libraries.[3] The resulting triazole ring is not just a linkage point; it's a rigid, planar, and metabolically stable component of the linker itself.[1]
-
Expertise & Experience: The linear geometry of alkynes and the planarity of triazoles provide significant conformational restriction.[10] Triazole-containing linkers are metabolically robust and can help reduce oxidative degradation, making them attractive for therapeutic applications.[1] This synthetic tractability allows for the rapid optimization of linker length and composition to identify potent degraders.[3]
Data Presentation: Flexible vs. Rigid Linkers
This table compares the PEG3 flexible linker with a rigid piperazine-based linker of similar length.
| Linker Type | Structure Snippet | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PEG3 | -(CH₂CH₂O)₃- | 10 | > 95 | 1.5 |
| Piperazine-based | -(CH₂)₂-Pip-(CH₂)₂- | 2 | > 95 | 5.8 |
Cooperativity (α): A value > 1 indicates positive cooperativity, where the binding of the first protein enhances the binding of the second. Data are representative values synthesized from established principles in the literature.
Trustworthiness: The rigid piperazine linker leads to a 5-fold improvement in potency (DC50 of 2 nM). This is directly correlated with a significant increase in ternary complex cooperativity (α = 5.8), as the rigid structure pre-organizes the warhead and anchor for optimal simultaneous binding. This demonstrates how rational conformational constraint can lead to superior biological activity.[9]
Section 3: Experimental Validation & Protocols
Objective comparison requires robust, reproducible experimental data.[9] The following protocols provide a self-validating system to assess the performance of different PROTAC linkers.
Caption: Experimental workflow for head-to-head linker evaluation.
Protocol 1: Western Blotting for Target Protein Degradation
Causality: This is the gold-standard assay to directly measure the primary outcome of PROTAC efficacy: the reduction in the amount of the target protein. It allows for the determination of DC50 and Dmax.
Methodology:
-
Cell Culture: Plate a relevant human cancer cell line (e.g., HeLa or MCF-7) in 12-well plates and allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC variant (e.g., from 0.1 nM to 10 µM) in complete culture medium. Treat cells for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-Actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax values.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Causality: This biophysical assay provides direct evidence of ternary complex formation and quantifies the cooperativity (α), explaining why some linkers are more potent than others at the molecular level.
Methodology:
-
Protein & PROTAC Preparation: Purify recombinant BRD4 and the CRBN-DDB1 E3 ligase complex. Prepare the PROTAC in the same dialysis buffer as the proteins.
-
Experiment 1 (PROTAC into BRD4): Titrate the PROTAC into the sample cell containing BRD4 to measure the binary binding affinity (Kd1).
-
Experiment 2 (PROTAC into CRBN): Titrate the PROTAC into the sample cell containing the CRBN complex to measure the second binary binding affinity (Kd2).
-
Experiment 3 (PROTAC into BRD4 + CRBN): Pre-saturate the CRBN complex with the PROTAC. Titrate this binary complex into the sample cell containing BRD4. The resulting affinity is the ternary complex affinity (Kd_ternary).
-
Analysis: Calculate the cooperativity factor (α) using the formula: α = (Kd1 * Kd2) / (Kd_ternary * [CRBN]). An α > 1 indicates positive cooperativity.
Conclusion and Future Outlook
The linker is a pivotal component in the design of effective PROTACs, with its composition, flexibility, and length having a profound impact on degradation efficacy.[4][7][11] This guide demonstrates that there is no single "best" linker; instead, a series of trade-offs must be carefully balanced.
-
Flexible linkers like PEG and alkyl chains offer synthetic tractability and are excellent starting points. PEG linkers are invaluable for improving solubility, while alkyl chains can enhance permeability.[8][15]
-
Rigid linkers provide a powerful strategy to enhance potency by pre-organizing the PROTAC for favorable ternary complex formation, often leading to significant positive cooperativity.[9][10]
The rational design of PROTACs is moving away from a "trial-and-error" approach towards a more structured, predictive science.[3][8] The systematic evaluation of linker candidates, combining robust cellular and biophysical assays as outlined here, is paramount to understanding the complex structure-activity relationships that govern PROTAC efficiency.[3][9] Future advancements in computational modeling and structural biology will further accelerate the design of next-generation degraders with precisely tuned properties for therapeutic intervention.[3]
References
- A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs - Benchchem.
- Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide - Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Overview of PROTAC Linkers - ChemPep.
- Linkers in PROTACs - Precise PEG.
- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm.
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- Alkyl vs.
- Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - NIH.
- Optimizing PROTAC Efficacy: A Comparative Guide to Linker Composition - Benchchem.
- Novel approaches for the rational design of PROTAC linkers - Open Explor
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem.
- The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based PROTACs - Benchchem.
- Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosom
Sources
- 1. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 14. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 15. benchchem.com [benchchem.com]
- 18. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Drugs Containing the 2,7-Diazaspiro[3.5]nonane Core
Welcome to a comprehensive guide for researchers, scientists, and drug development professionals. In this document, we will delve into the critical assessment of off-target effects for a unique and increasingly popular chemical scaffold: the 2,7-diazaspiro[3.5]nonane core. Our focus will be on providing a deep, technically-grounded comparison of methodologies and presenting supporting experimental data to aid in your drug discovery endeavors.
The Emergence of the 2,7-Diazaspiro[3.5]nonane Scaffold in Medicinal Chemistry
The 2,7-diazaspiro[3.5]nonane core is a spirocyclic scaffold, characterized by two nitrogen-containing rings sharing a single carbon atom.[1][2] This unique three-dimensional structure offers several advantages in drug design, including the potential for improved physicochemical properties and novel intellectual property.[2] Its rigid framework can lead to higher binding affinity and selectivity for the intended biological target. However, as with any novel chemical entity, a thorough investigation of its potential for unintended interactions is paramount for the development of safe and effective therapeutics.
The Imperative of Off-Target Effect Assessment
In the quest for precision medicine, understanding a drug's full interaction profile within the complex cellular environment is non-negotiable. Off-target effects, where a drug binds to and modulates the activity of unintended proteins, can lead to a range of consequences from unexpected side effects to severe toxicity.[3][4][5] Conversely, in some cases, these "off-target" interactions can contribute to the drug's therapeutic efficacy, a concept known as polypharmacology.[6][7] Therefore, a comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of modern drug discovery that informs lead optimization and clinical trial design.[3][4][8]
Case Studies: Drugs Featuring the 2,7-Diazaspiro[3.5]nonane Core
While the 2,7-diazaspiro[3.5]nonane core is a relatively modern scaffold, it has been incorporated into several investigational drugs, particularly in the realm of oncology. Let's examine two prominent examples:
-
Tosedostat (CHR-2797): This agent is an orally administered aminopeptidase inhibitor.[9][10] Its mechanism of action involves depriving tumor cells of the essential amino acids required for protein synthesis, leading to cell cycle arrest and apoptosis.[9][10][11] While its primary targets are M1 aminopeptidases, comprehensive off-target profiling is crucial to understand its complete safety profile, especially considering some observed side effects in clinical trials, such as an increased rate of infectious complications and atrial fibrillation in some patient populations.[11][12][13]
-
CEP-37440: This compound is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[14][15][16] It was developed to overcome resistance to existing ALK inhibitors and to simultaneously target FAK, which is often overexpressed in invasive solid tumors.[16] While designed as a dual-target agent, its selectivity against the broader human kinome is a critical parameter to assess, as off-target kinase inhibition could lead to unforeseen toxicities.[14][17]
A Comparative Guide to Methodologies for Off-Target Profiling
The assessment of off-target effects is a multi-faceted process that employs a range of in vitro and cell-based assays. The choice of methodology depends on the stage of drug development and the specific questions being addressed.
In Vitro Biochemical Assays: The First Line of Defense
Biochemical assays are the cornerstone of initial selectivity profiling.[18][19] They typically involve purified enzymes and the test compound in a cell-free system. For kinase inhibitors, large panels of kinases are screened to determine the compound's inhibitory activity against a wide range of targets.[6][7][20]
Commonly Employed Techniques:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate.[6][21][22]
-
Fluorescence-Based Assays: These methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), rely on the detection of a fluorescent signal that is modulated by kinase activity.[21]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[19][21]
Data Interpretation:
The output of these assays is typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kd value (the dissociation constant, a measure of binding affinity).[6][20] A lower value indicates higher potency. By comparing the IC50 or Kd for the primary target to those of other kinases, a selectivity profile can be established.
Cell-Based Assays: Validating Off-Target Effects in a Physiological Context
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexity of the cellular environment.[23][24] Cell-based assays are therefore essential to confirm that a compound engages with its intended and unintended targets within living cells.[18][23][24]
Key Cell-Based Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[25][26][27][28][29] An increase in the melting temperature of a protein in the presence of a compound provides direct evidence of binding in the cellular milieu.[25][26][27]
-
NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to measure the binding of a compound to a target protein in live cells.[30] It provides quantitative data on compound affinity and residence time at the target.
-
Off-Target Screening Cell Microarray Analysis (OTSCMA): This high-throughput method uses cell microarrays expressing a large number of human proteins to identify off-target binding.[31]
Workflow for Assessing Off-Target Effects
Caption: A generalized workflow for the systematic assessment of drug off-target effects.
Comparative Data Summary
The following table summarizes hypothetical selectivity data for a compound containing a 2,7-diazaspiro[3.5]nonane core ("Spiro-Compound A") compared to a standard, well-characterized kinase inhibitor ("Comparator B"). This data is illustrative of what would be generated in a typical kinase profiling study.
| Target Kinase | Spiro-Compound A (IC50, nM) | Comparator B (IC50, nM) | Kinase Family |
| Primary Target | 5 | 10 | Tyrosine Kinase |
| Off-Target 1 | 500 | 25 | Serine/Threonine Kinase |
| Off-Target 2 | >10,000 | 150 | Tyrosine Kinase |
| Off-Target 3 | 1,200 | 5,000 | Serine/Threonine Kinase |
| Off-Target 4 | >10,000 | 800 | Lipid Kinase |
Interpretation:
In this hypothetical example, "Spiro-Compound A" demonstrates higher potency for the primary target and a cleaner off-target profile compared to "Comparator B," which shows significant activity against "Off-Target 1." This type of data is crucial for selecting the most promising lead candidates for further development.
Detailed Experimental Protocols
To provide practical guidance, here are step-by-step protocols for two key assays in off-target effect assessment.
Protocol: In Vitro Kinase Profiling (Radiometric Assay)
Objective: To determine the IC50 of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Test compound (e.g., containing the 2,7-diazaspiro[3.5]nonane core)
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.
-
Kinase Addition: Add the purified kinase to each well to initiate the reaction.
-
Phosphorylation Reaction: Add [γ-³³P]ATP to each well and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the engagement of a test compound with its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target protein, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Plot the amount of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Principle of the Cellular Thermal Shift Assay (CETSA®)
Caption: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).
Conclusion
The 2,7-diazaspiro[3.5]nonane core represents an exciting and promising scaffold in modern drug discovery. Its unique structural properties offer the potential for developing highly potent and selective drugs. However, realizing this potential requires a rigorous and systematic approach to assessing off-target effects. By combining in vitro biochemical profiling with cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not only essential for mitigating the risk of adverse effects but also for uncovering novel therapeutic opportunities through polypharmacology. The methodologies and protocols outlined in this guide provide a robust framework for de-risking drug candidates containing the 2,7-diazaspiro[3.5]nonane core and ultimately, for advancing safer and more effective medicines to the clinic.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Klaeger, S., Gohlke, B., Scott, M. P., Medard, G., Kuster, B., & Karaman, M. W. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaai7835. [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]
-
ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 11(23-24), 1055-1060. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Koutsoukas, A., Patsilinakos, A., & Glen, R. C. (2017). Large-scale detection of drug off-targets: hypotheses for drug repurposing and understanding side-effects. Journal of cheminformatics, 9(1), 1-16. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]
-
La Misa, A., Al-Ali, H., & Dai, L. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(7), 1847-1854. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Vasta, J. D., Robers, M. B., & Daniels, D. L. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
ResearchGate. (n.d.). Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
Nature Communications. (2023, June 9). Empowering drug off-target discovery with metabolic and structural analysis. Retrieved from [Link]
-
bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, October 31). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. Retrieved from [Link]
-
Ossenkoppele, G. J., van de Loosdrecht, A. A., Schuurhuis, G. J., de Bont, E. S., Vellenga, E., ... & Löwenberg, B. (2021). Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS. Cancers, 13(4), 670. [Link]
-
ResearchGate. (n.d.). Sensitivity of the cell lines to CEP-37440. Retrieved from [Link]
-
ResearchGate. (2025, June 19). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Retrieved from [Link]
-
Clinical Cancer Research. (2010). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Retrieved from [Link]
-
Salem, I., Alsalahi, M., Chervoneva, I., & Fernandez, S. (2016). The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells. Breast Cancer Research and Treatment, 156(3), 487-500. [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, January 3). US FDA removes partial clinical hold on Cell Therapeutics' Tosedostat aminopeptidase inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Retrieved from [Link]
-
PubMed. (n.d.). Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Sources
- 1. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. US FDA removes partial clinical hold on Cell Therapeutics' Tosedostat aminopeptidase inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. news-medical.net [news-medical.net]
- 30. icr.ac.uk [icr.ac.uk]
- 31. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Comparing the Binding Affinity of Spirocyclic Compounds
In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the various molecular architectures explored, spirocyclic compounds have emerged as a particularly compelling class of scaffolds.[1][2] Their defining feature—two rings linked by a single, common atom—imparts a unique three-dimensional geometry that sets them apart from their flatter, aromatic counterparts.[2][3] This guide provides an in-depth comparison of the binding affinity of spirocyclic compounds to their biological targets, supported by experimental data and detailed protocols for key validation assays.
The inherent rigidity of the spirocyclic framework is a cornerstone of its advantages. By constraining the conformational flexibility of a molecule, a spirocyclic scaffold can reduce the entropic penalty associated with binding to a target protein.[4] This pre-organization of pharmacophoric elements into a bioactive conformation often translates to a significant enhancement in binding affinity and selectivity.[1][5][6][7]
Quantifying the Interaction: Gold-Standard Assays for Binding Affinity
To objectively compare the performance of spirocyclic compounds, a robust and quantitative assessment of their binding affinity is paramount. The choice of assay depends on the nature of the target, the information required (e.g., thermodynamics, kinetics), and the availability of reagents. Here, we detail the methodologies for three widely accepted techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for binding analysis as it provides a complete thermodynamic profile of the interaction in a single experiment.[8] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10] This label-free technique requires no modification of the interacting partners and can be performed in a solution that closely mimics physiological conditions.
-
Sample Preparation:
-
Exhaustively dialyze both the macromolecule (e.g., target protein) and the spirocyclic compound (ligand) against the identical buffer to minimize heats of dilution, which can obscure the binding signal.[9] A common buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.[9]
-
Accurately determine the concentrations of the protein and ligand. The concentration of the macromolecule in the cell should be chosen to ensure the 'c-value' (c = n * [Macromolecule] / KD) is ideally between 10 and 100 for a reliable fit.[9][10]
-
The ligand concentration in the syringe should be 7-25 fold higher than that of the macromolecule in the cell to ensure saturation is reached.[10]
-
-
Instrument Setup & Titration:
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the sample cell while stirring.
-
-
Data Acquisition & Analysis:
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-burst peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).[10]
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free optical technique for measuring molecular interactions.[11] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[11][12]
-
Chip Preparation & Ligand Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC/NHS).
-
Immobilize the target protein (ligand) onto the surface of a sample flow cell. A second flow cell is typically used as a reference and is activated and deactivated without ligand immobilization.[11]
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the spirocyclic compound (analyte) in a suitable running buffer (e.g., HBS-EP+ containing 0.05% P20 surfactant).[11]
-
Inject the analyte solutions at a constant flow rate over both the sample and reference flow cells, starting with the lowest concentration. This is the association phase .
-
After the injection, flow the running buffer alone over the chip to monitor the dissociation phase .[13]
-
Between different analyte concentrations, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and return to the baseline.
-
-
Data Analysis:
-
The SPR instrument records the change in resonance units (RU) over time, generating a sensorgram.[13]
-
Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for each analyte concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the KD from the ratio of the rate constants (kd/ka).[14]
-
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions, especially for membrane-bound targets like GPCRs.[15][16] Competition assays are commonly used to determine the affinity (Ki) of an unlabeled test compound (the spirocycle) by measuring its ability to displace a known radioligand.[15]
-
Membrane Preparation:
-
Binding Reaction:
-
In a 96-well plate, set up the incubation mixture in a final assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[17]
-
Add a fixed concentration of the radioligand (typically at or near its Kd value).
-
Add a range of concentrations of the unlabeled spirocyclic test compound.
-
Add the membrane preparation to initiate the binding reaction.[17]
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[17]
-
-
Separation & Quantification:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while unbound radioligand passes through.[15][17]
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[17]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the spirocyclic competitor.
-
Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Caption: Radioligand Competition Binding Assay workflow.
Comparative Analysis: The Spirocyclic Advantage in Practice
The theoretical benefits of spirocyclic scaffolds are substantiated by numerous examples in medicinal chemistry where their incorporation leads to marked improvements in binding affinity.
A compelling case is the development of Revumenib , a first-in-class inhibitor of the menin-MLL interaction for treating acute leukemias.[18] The drug was optimized from a fragment hit containing a flexible piperazine ring. Replacing this with a 2,7-diazaspiro[3.5]nonane core was critical for achieving high potency. The spirocyclic scaffold precisely orients the protonated piperidine nitrogen into a π-π clamp formed by two tyrosine residues (Tyr319/Tyr323), establishing a potent cation-π interaction that drives affinity.[18]
Another area where spirocycles excel is in achieving receptor subtype selectivity. For instance, a library of diazospirocyclic compounds was evaluated for affinity to dopamine D2 and D3 receptors, which share nearly identical binding sites.[2] By carefully selecting the ring sizes of the spirocyclic moiety, researchers developed a compound with nanomolar affinity and a remarkable 900-fold selectivity for the D3 over the D2 receptor.[2]
The table below summarizes binding affinity data for several spirocyclic compounds, highlighting their potency against various targets.
| Compound Class/Example | Target | Binding Affinity (Ki / Kd) | Assay Method | Key Structural Feature | Reference |
| Spiro[benzopyran-1,1'-cyclohexane] (cis-11b) | σ₁ Receptor | Ki = 1.9 nM | Radioligand Binding | cis-configured spiro junction | [19] |
| Dispiro Compound (23a) | σ₁ Receptor | Ki = 3.6 nM | Radioligand Binding | Rigid dispiro[piperidine-4,2'-indan-1',4''-piperidine] core | [5] |
| Spirocyclic Furopyrazole (3b) | σ₁ Receptor | Ki = 0.50 nM | Radioligand Binding | N-benzyl furopyrazole spirocycle | [20] |
| Revumenib | Menin | Kd = 0.56 nM | (Not specified) | 2,7-diazaspiro[3.5]nonane | [18] |
| Diazospirocyclic Compound (10) | Dopamine D₃ Receptor | Ki < 1 nM (>900-fold selective vs D₂) | Radioligand Binding | Optimized diazaspiro[4.5]decane | [2] |
Conclusion
Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for designing potent and selective ligands. Their inherent three-dimensionality and conformational rigidity can lead to significant improvements in binding affinity by minimizing the entropic cost of binding and enabling optimal interactions with complex biological targets.[3][4][6] The objective validation of these interactions relies on robust biophysical and biochemical techniques such as ITC, SPR, and radioligand binding assays. By employing these methods, researchers can gain a deep, quantitative understanding of the structure-affinity relationships that drive the "spirocycle surge," accelerating the discovery of next-generation therapeutics.[18]
References
- Radioligand Binding Assay Protocol. Gifford Bioscience.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.
- Characterizing Binding Interactions by ITC. TA Instruments.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. JoVE.
- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.
- Characterization of Binding Interactions Using Isothermal Titr
- Isothermal Titr
- The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Radioligand Binding Assay. Gifford Bioscience.
- Saturation Radioligand Binding Assays. Alfa Cytology.
- Radioligand binding methods: practical guide and tips. PubMed.
- Techniques to Measure Binding. Biology LibreTexts.
- Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
- Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- The utilization of spirocyclic scaffolds in novel drug discovery.
- Spiro-, Poly- and Bicyclic Screening Compound Library. Life Chemicals.
- Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
- The Spirocycle Surge in Drug Discovery. Drug Hunter.
- Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. PubMed.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
- Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. Journal of Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 11. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. drughunter.com [drughunter.com]
- 19. Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Advantage: A Comparative Guide to Enhanced Kinase Selectivity with the 2,7-Diazaspiro[3.5]nonane Scaffold
In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. While potent inhibition of a primary target is crucial, off-target activity against the highly conserved ATP-binding sites of other kinases can lead to undesirable side effects and a narrow therapeutic window. This guide delves into the strategic use of rigid, three-dimensional scaffolds to overcome this challenge, focusing on the 2,7-diazaspiro[3.5]nonane motif as a superior structural element for engineering highly selective Janus kinase (JAK) inhibitors.
Through a detailed case study, we will objectively compare the performance of inhibitors built with this spirocyclic scaffold against alternatives, supported by experimental data that illuminates the principles of structure-based drug design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular architecture for next-generation kinase inhibitors.
The Challenge of Kinase Selectivity
The human kinome comprises over 500 protein kinases that share a structurally similar ATP-binding pocket. This homology presents a significant hurdle in designing small molecule inhibitors that modulate a single intended target. First-generation inhibitors often exhibit activity across multiple kinase family members, which can be beneficial in some contexts but is more frequently associated with toxicity.[1][2] For instance, in the context of Janus kinase (JAK) inhibitors, simultaneous inhibition of JAK2 can lead to hematological side effects like anemia and thrombocytopenia, as JAK2 is essential for erythropoietin signaling.[3] Consequently, achieving selectivity for JAK1 over other JAK isoforms is a key objective for developing safer immunomodulatory drugs.[2]
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Structural Keystone for Selectivity
To achieve isoform selectivity, modern drug design employs scaffolds that exploit subtle differences in the topology of kinase active sites. The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a particularly effective building block. Its rigid, three-dimensional structure provides a distinct advantage over more flexible, linear linkers.
This rigidity allows for precise control over the orientation of pendant chemical groups, enabling them to form optimal interactions within the target's binding pocket while creating steric hindrance or unfavorable interactions with off-targets. This concept of "shape complementarity" is a cornerstone of rational drug design.[4]
Caption: Structure of the 2,7-diazaspiro[3.5]nonane scaffold.
Case Study: Selective JAK1 Inhibition for Inflammatory Diseases
A compelling demonstration of the 2,7-diazaspiro[3.5]nonane scaffold's utility comes from the discovery of AZD4604, a potent and selective inhaled JAK1 inhibitor for asthma.[5] The development program provides a clear, data-supported comparison of how modifying the linker region impacts isoform selectivity.
The initial lead compounds in the series utilized a piperidine linker. While these compounds showed potency, the optimization process aimed to significantly enhance selectivity for JAK1 over other JAK family members, especially JAK2. The researchers systematically replaced the piperidine with various spirocyclic linkers, including the 2,7-diazaspiro[3.5]nonane moiety. This modification proved to be a critical breakthrough.
Comparative Selectivity Data
The experimental data clearly illustrates the profound impact of the spirocyclic scaffold on selectivity. By comparing a precursor compound with a simpler linker to the optimized clinical candidate, AZD4604 (compound 16 in the original publication), which incorporates the 2,7-diazaspiro[3.5]nonane core, the improvement is striking.[5]
| Compound | Linker/Scaffold | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Selectivity (JAK3/JAK1) |
| Precursor Analog | Piperidine | ~2-5 | ~20-50 | ~100-200 | ~50-100 | ~10-fold | ~40-fold |
| AZD4604 (Candidate) | 2,7-Diazaspiro[3.5]nonane | 0.54 | >1000 | 570 | >1000 | >1852-fold | 1056-fold |
Data is adapted from the findings reported in J. Med. Chem. 2023, 66, 19, 13400–13415.[5] Precursor analog data is representative of early compounds in the series.
Analysis of Results:
The incorporation of the 2,7-diazaspiro[3.5]nonane scaffold in AZD4604 resulted in a dramatic increase in selectivity. The selectivity ratio of JAK2 over JAK1 surged from approximately 10-fold in early analogs to over 1800-fold. This exceptional selectivity is attributed to the spirocycle's ability to position the molecule's exit vectors in a way that is perfectly accommodated by the JAK1 active site but clashes with the architecture of the JAK2 active site. This structure-based rationale is a powerful example of how rigid scaffolds can be exploited to achieve challenging selectivity goals.[6]
Experimental Protocols for Evaluating Kinase Selectivity
To generate the robust, comparative data required for such an analysis, a systematic and validated experimental workflow is essential. The primary method for determining inhibitor selectivity across the kinome is through large-scale screening assays.
Kinome-Wide Profiling Workflow
The process begins with a primary assay against the target kinase and progresses to a broad panel to identify off-target interactions.
Caption: Workflow for assessing kinase inhibitor selectivity.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC₅₀ value of an inhibitor against a specific kinase.
Objective: To quantify the potency of a test compound (e.g., AZD4604) against a target kinase (e.g., JAK1).
Materials:
-
Recombinant human JAK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable peptide substrate
-
Assay Buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well filter plates
-
Scintillation counter and fluid
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in Assay Buffer to achieve the final desired concentrations for the dose-response curve. Include a DMSO-only control (vehicle, 0% inhibition) and a no-enzyme control (background).
-
Reaction Setup: In each well of the 96-well plate, add 10 µL of the diluted compound, 20 µL of the substrate/enzyme mix (containing JAK1 and MBP in Assay Buffer), and allow to incubate for 10-15 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.
-
-
Initiate Reaction: Start the kinase reaction by adding 20 µL of the ATP solution (a mix of [γ-³³P]ATP and non-radiolabeled ATP, typically at the Kₘ concentration for the specific kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that binds the peptide substrate. Wash the plate multiple times with the stop solution to remove unincorporated [γ-³³P]ATP.
-
Rationale: This step is critical for ensuring that only the radioactivity incorporated into the substrate is measured, providing a clean signal.
-
-
Quantification: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background (no-enzyme control) from all wells. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The strategic incorporation of the 2,7-diazaspiro[3.5]nonane scaffold represents a significant advancement in the design of selective kinase inhibitors. As demonstrated by the development of the highly selective JAK1 inhibitor AZD4604, this rigid, three-dimensional motif provides an exceptional tool for medicinal chemists to navigate the complexities of the human kinome.[5] By enabling precise conformational control, the scaffold allows for the maximization of on-target potency while minimizing interactions with closely related off-target kinases, thereby promising a wider therapeutic index and improved safety profiles.
The principles highlighted in this guide—leveraging structural rigidity to exploit subtle enzymatic differences—are broadly applicable. As our understanding of kinase structures continues to deepen, the use of such sophisticated, non-planar scaffolds will undoubtedly become an increasingly vital strategy in the development of next-generation targeted therapies.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Scott, J. S., Degorce, S., Gissung, O., et al. (2023). Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization. Journal of Medicinal Chemistry, 66(19), 13400–13415. [Link]
-
Menet, C. J., Van Rompaey, L., & Geney, R. (2013). Advances in the discovery of selective JAK inhibitors. Progress in medicinal chemistry, 52, 153–223. [Link]
-
Norman, P. (2018). Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. Expert opinion on therapeutic patents, 28(2), 161–176. [Link]
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature reviews. Drug discovery, 16(12), 843–862. [Link]
-
Singh, R., Kumar, S., Kumar, D., & Singh, J. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Molecular diversity, 28(6), 4467-4513. [Link]
-
Traps, F., & O'Shea, J. J. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Nature reviews. Rheumatology, 1-13. [Link]
-
Kim, H., Kim, M. S., Kim, D. Y., & Lee, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & medicinal chemistry letters, 55, 128451. [Link]
-
Grädler, U., et al. (2013). Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2. Journal of medicinal chemistry, 56(11), 4764–4785. [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of medicinal chemistry, 61(3), 1130–1152. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
-
Liosi, M. E., et al. (2022). Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands. Journal of medicinal chemistry, 65(12), 8380–8400. [Link]
-
de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & medicinal chemistry letters, 24(21), 4969–4975. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
Sources
- 1. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Compounds Against Existing Drugs
A roadmap for generating robust, comparative data to de-risk and accelerate drug development.
In the highly competitive landscape of pharmaceutical research, the introduction of a novel compound is merely the first step. To justify the immense investment required for clinical development, a new molecular entity must demonstrate a clear advantage over existing therapeutic options. This guide provides a comprehensive framework for benchmarking the performance of novel compounds against established drugs in the same class. By integrating technically sound protocols with field-proven insights, this document serves as a strategic manual for researchers, scientists, and drug development professionals.
The Strategic Imperative of Comparative Benchmarking
Benchmarking is not simply a data-gathering exercise; it is a critical component of risk mitigation and strategic decision-making in drug development.[1] A robust benchmarking study provides the empirical evidence needed to answer key questions: Does the novel compound exhibit superior potency or efficacy? Does it possess an improved safety profile? Are its pharmacokinetic properties more favorable? The answers to these questions will ultimately determine the compound's trajectory and its potential to become a best-in-class therapeutic.
Section 1: Foundational In Vitro Assessment
The initial phase of benchmarking focuses on characterizing the compound's activity in a controlled laboratory setting. These in vitro studies provide a foundational understanding of the compound's pharmacological properties.[2][3]
Target Engagement and Potency: Quantifying the Interaction
A primary goal is to quantify how strongly the novel compound interacts with its intended biological target and its functional consequence in a cellular context.
Experimental Protocol: Target Affinity Determination using Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity (expressed as the dissociation constant, KD) of the novel compound and the reference drug to their purified target protein.
-
Methodology:
-
Immobilization: Covalently attach the purified target protein to a sensor chip.
-
Analyte Injection: Flow a range of concentrations of the novel compound and the reference drug over the sensor chip.
-
Detection: Measure the change in the refractive index at the sensor surface, which is directly proportional to the amount of compound bound to the target.
-
Analysis: Calculate the association (kon) and dissociation (koff) rate constants to determine the KD (koff/kon).
-
-
Rationale: SPR provides real-time, label-free quantification of binding kinetics, offering a detailed comparison of how quickly compounds bind to the target and how long they remain bound.
Experimental Protocol: Cellular Potency (IC50/EC50) Determination
-
Objective: To determine the concentration of the compound required to inhibit (IC50) or activate (EC50) a biological process by 50% in a cell-based assay.
-
Methodology:
-
Assay Selection: Choose a cell-based assay that reflects the target's function (e.g., an enzyme activity assay, a reporter gene assay, or a cell proliferation assay).
-
Cell Treatment: Expose the cells to a serial dilution of the novel compound and the reference drug.
-
Readout: Measure the biological response using an appropriate detection method (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis: Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
-
-
Self-Validation: Comparing the target affinity (KD) with cellular potency (IC50/EC50) is a critical self-validating step. A large discrepancy may indicate issues with cell permeability, efflux pumps, or off-target effects.
Data Presentation: Comparative Potency and Affinity
| Compound | Target Affinity (KD, nM) | Cellular Potency (IC50, nM) |
| Novel Compound A | 5.2 | 25.8 |
| Reference Drug B | 35.6 | 150.3 |
Selectivity Profiling: Minimizing Off-Target Effects
A key differentiator for a novel compound is its selectivity for the intended target over other related proteins, which can minimize the risk of off-target side effects.
Experimental Protocol: Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a broad panel of kinases.
-
Methodology:
-
Platform: Utilize a commercially available kinase profiling service.
-
Screening: Test the novel compound and the reference drug at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
Analysis: Results are typically expressed as the percentage of inhibition for each kinase. A selectivity score can be calculated to quantify the compound's specificity.
-
-
Authoritative Grounding: This approach is a standard industry practice for identifying potential off-target liabilities early in the drug discovery process.
Visualization: Target Selectivity Workflow
Caption: In Vitro Benchmarking Workflow.
Section 2: Preclinical In Vivo Characterization
Successful in vitro performance must translate to efficacy and safety in a living organism. In vivo studies provide this crucial validation.[3]
Pharmacokinetics and Pharmacodynamics (PK/PD): What the Body Does to the Drug and What the Drug Does to the Body
Understanding the relationship between drug concentration and its effect is fundamental to designing effective dosing regimens.[4][5][6][7][8]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[4][5][7]
-
Methodology:
-
Administration: Administer the novel compound and the reference drug to mice via the intended clinical route (e.g., oral, intravenous).
-
Sampling: Collect blood samples at various time points.
-
Quantification: Analyze plasma samples using LC-MS/MS to determine drug concentrations.
-
Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
-
Expertise & Experience: The choice of animal model is critical and should be justified based on similarities in drug metabolism to humans where possible.[9]
Experimental Protocol: Efficacy Study in a Disease Model
-
Objective: To evaluate the therapeutic efficacy of the novel compound in a relevant animal model of the disease.
-
Methodology:
-
Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease (e.g., a tumor xenograft model for cancer).[10][11][12]
-
Treatment: Administer the novel compound, reference drug, and a vehicle control to different groups of animals.
-
Efficacy Endpoints: Measure relevant efficacy endpoints over time (e.g., tumor volume, survival, or disease-specific biomarkers).
-
PD Biomarkers: Collect tissues at the end of the study to measure target engagement and downstream effects.
-
-
Trustworthiness: Including a reference drug in the efficacy study is essential for a direct and reliable comparison of therapeutic benefit under the same experimental conditions.
Data Presentation: Comparative PK and Efficacy
| Compound | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor Growth Inhibition (%) |
| Novel Compound A | 1500 | 9000 | 85 |
| Reference Drug B | 800 | 4500 | 60 |
Visualization: The Interplay of PK and PD
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
Section 3: Early Safety and Toxicity Profiling
A superior compound must not only be more effective but also safer. Early toxicity profiling is essential to identify potential liabilities.[13]
Experimental Protocol: In Vitro Toxicity Panel
-
Objective: To assess the potential for cytotoxicity, cardiotoxicity, and genotoxicity.[14][15]
-
Methodology:
-
Cytotoxicity: Determine the IC50 in various cell lines, including hepatocytes, to assess general cellular toxicity and potential liver toxicity.[14]
-
Cardiotoxicity (hERG Assay): Evaluate the compound's potential to inhibit the hERG potassium channel, a key indicator of risk for cardiac arrhythmias.[16]
-
Genotoxicity (Ames Test): Screen for the potential of the compound to cause mutations in DNA.
-
-
Authoritative Grounding: These assays are standard components of non-clinical safety studies as recommended by international regulatory guidelines.[17][18][19][20]
Data Presentation: Comparative Safety Profile
| Assay | Novel Compound A | Reference Drug B |
| Hepatocyte Cytotoxicity (IC50) | >100 µM | 25 µM |
| hERG Inhibition (IC50) | >50 µM | 10 µM |
| Ames Test | Negative | Negative |
Conclusion: A Data-Driven Path Forward
The comprehensive benchmarking of a novel compound against an existing drug is a multi-faceted process that requires careful planning and execution. By systematically evaluating potency, selectivity, pharmacokinetics, efficacy, and safety, a clear picture of the compound's therapeutic potential emerges. This data-driven approach allows for informed decision-making, ensuring that only the most promising candidates with a clear competitive advantage advance to the costly and complex stages of clinical development.
References
-
International Council for Harmonisation. (2009). M3(R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]
-
ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?. [Link]
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. [Link]
-
ICH. (2023). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. [Link]
-
Allucent. (n.d.). Pharmacodynamics & Its Role in Drug Development. [Link]
-
ReadyToPub. (2023). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development: From ADME Principles to Translational Applications. [Link]
-
Gallo, J. M. (2000). Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. Journal of clinical pharmacology, 40(12 Pt 2), 1463–1473. [Link]
-
Oncodesign Services. (n.d.). In vivo models. [Link]
-
Therapeutic Goods Administration (TGA). (2023). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]
-
Patsnap. (2023). What are the ICH guidelines for non-clinical pharmacology studies?. [Link]
-
European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. [Link]
-
ResearchGate. (n.d.). Preclinical In Vivo Drug Development Studies: Limitations, Model Organisms, and Techniques. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]
-
ResearchGate. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]
-
Mangul, S., et al. (2021). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 22(6), bbab375. [Link]
-
BioPharm International. (2022). Using a Modeling Approach to Preclinical Studies. [Link]
-
AMSbiopharma. (2023). Preclinical research strategies for drug development. [Link]
-
Citeline. (2023). Better Benchmarking Improves Drug Development Decision-Making – Here's How. [Link]
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]
-
Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development. [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery. [Link]
Sources
- 1. intelligencia.ai [intelligencia.ai]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. blog.biobide.com [blog.biobide.com]
- 4. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 5. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 6. allucent.com [allucent.com]
- 7. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 8. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]
- 11. championsoncology.com [championsoncology.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Toxicity Profiling - Cellomatics Biosciences [cellomaticsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.biobide.com [blog.biobide.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
- 19. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 20. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Executive Summary: This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane (CAS No. 1032158-48-7). As a key intermediate in pharmaceutical synthesis, its proper disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles. The procedures outlined herein are based on the known reactivity of Boc-protected amines and the hazard profiles of structurally analogous compounds.
Hazard Assessment and Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be constructed by examining structurally similar diazaspiro[3.5]nonane derivatives. The primary hazards associated with this chemical class are consistent across multiple sources.[2][3] Therefore, it is imperative to handle this compound with the assumption that it presents similar risks.
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Category | GHS Hazard Statement(s) | Precautionary Measures & Rationale |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] Rationale: The compound can cause systemic toxicity if ingested. Strict personal hygiene is critical to prevent accidental exposure. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse. Rationale: Direct contact can lead to localized inflammation and irritation. Impervious gloves and a lab coat are essential barriers. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Rationale: The chemical can cause significant damage to delicate eye tissue. Safety goggles with side shields are mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2] Rationale: Inhalation of the compound, particularly as a dust or aerosol, can irritate the respiratory tract. All handling should occur within a certified chemical fume hood. |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure that involves handling this compound, ensure the following PPE is worn and engineering controls are in place.
-
Engineering Controls: All weighing and transfers of the solid compound or its solutions must be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[4] An accessible safety shower and eyewash station are required.[2]
-
Eye Protection: Wear safety goggles with side-shields that conform to institutional and national standards.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[2]
Core Disposal Protocol: Segregation and Collection
The primary and most compliant method for disposing of this compound is to collect it as chemical waste for pickup by your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the sink or in the regular trash.[5][6]
Step-by-Step Collection Procedure:
-
Waste Identification and Segregation:
-
Classify waste containing this compound as non-halogenated organic waste .
-
Maintain separate waste streams. Do not mix this compound with halogenated solvents, strong acids, strong bases, or oxidizing agents.[7]
-
Scientific Principle: The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids.[8] Mixing this waste with acidic waste could trigger an uncontrolled deprotection reaction, generating tert-butyl cations and carbon dioxide gas, which can lead to container pressurization and potentially hazardous side-reactions.[9][10]
-
-
Container Selection:
-
Proper Labeling:
-
As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's EHS department.[11]
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Requesting Disposal:
-
Once the container is full, or within the time limits specified by your institution (e.g., one year), submit a waste collection request to your EHS department.[7]
-
Disposal Workflow Diagram
Caption: Core workflow for collecting chemical waste for EHS disposal.
Decontamination and Empty Container Disposal
Empty containers that held this compound must be properly decontaminated before being discarded as non-hazardous solid waste.
Step-by-Step Rinsing Procedure:
-
Remove All Contents: Ensure the container is as empty as possible, with no remaining solid residue or free liquid. If significant residue remains that cannot be removed, the container itself must be disposed of as hazardous waste.[5]
-
Perform Triple Rinse:
-
Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container, equal to about 5-10% of the container's volume.[6]
-
Securely cap and shake the container to rinse all interior surfaces.
-
Crucially, decant this first rinsate into your designated non-halogenated organic waste container. [5]
-
Repeat the rinse process two more times. For maximum safety, collect all three rinses as hazardous waste.[5][6]
-
Scientific Principle: The first rinse removes the bulk of the chemical residue and is considered hazardous waste by regulation.[5] Subsequent rinses ensure the container is decontaminated to a non-hazardous level.
-
-
Prepare Container for Disposal:
Empty Container Disposal Decision Tree
Caption: Decision workflow for handling empty chemical containers.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or produces significant dust.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including double-gloving if necessary.
-
Contain & Absorb:
-
For a solid spill, gently cover it with an absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent it from becoming airborne.[4]
-
For a liquid spill (solution), surround the spill with absorbent material and then cover it, working from the outside in.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent was involved.[12]
-
Decontaminate: Clean the spill area with a cloth or paper towel soaked in a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[5]
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety.
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Safety Data Sheet - 7-Boc-(2,7-Diazaspiro[3.5]nonane). MedChemExpress.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
-
Safety Data Sheet - "Wet Look" Lacquer. Glaze 'N Seal Products Inc.
-
tert-Butyl2,7-diazaspiro[3.5]nonane-7-carboxylatehydrochloride - Safety Data Sheet. ChemicalBook.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development.
-
tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. Tk20.
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate-SDS. MedChemExpress.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
-
MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Capot Chemical.
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. Apollo Scientific.
-
7-Boc-1-oxo-3-phenyl-2,7-diaza-spiro[3.5]nonane. Guidechem.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
-
Laboratory Waste Disposal. Safrole.
-
Solvent free N-Boc protection of amines using amberlyst a 21 solid base resin as a reusable heterogeneous catalyst. ResearchGate.
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate Safety Data Sheet. Matrix Scientific.
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
-
Application Note - N-Boc Protection. Scribd.
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Laboratory Waste Disposal Handbook. University of Essex.
-
N-Boc protection of amines derivative. ResearchGate.
-
BOC deprotection. Hebei Boze Chemical Co., Ltd.
-
Safety Data Sheet - TERT-BUTYL 7-AMINO-2-AZASPIRO[3.5]NONANE-2-CARBOXYLATE. Fluorochem.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
-
Safety Data Sheet - tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride. Fluorochem.
-
This compound (Cas 1032158-48-7). Parchem.
-
Safe Disposal of 7-Tert-butyl-1-azaspiro[3.5]nonane: A Procedural Guide. Benchchem.
-
This compound. MySkinRecipes.
-
Trash Can Rubbermaid® Slim Jim® 13 gal. Rectangular Red Plastic Step On. McKesson.
Sources
- 1. This compound [myskinrecipes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
